Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-(4-formylpyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(12)5-10-4-7(6-11)3-9-10/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBQFVWQNYOKQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705467 | |
| Record name | Ethyl (4-formyl-1H-pyrazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853807-83-7 | |
| Record name | Ethyl (4-formyl-1H-pyrazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate" synthesis pathway
An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and drug development. The presence of a reactive aldehyde group and an ester functionality on the pyrazole scaffold allows for a variety of subsequent chemical modifications, making it a valuable intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of a reliable and well-established two-step synthetic pathway, intended for researchers, scientists, and professionals in the field of drug development. The narrative emphasizes the rationale behind experimental choices, ensuring both scientific accuracy and practical applicability.
Overall Synthetic Pathway
The synthesis of this compound is efficiently achieved in a two-step process. The first step involves the N-alkylation of the pyrazole ring with an ethyl acetate moiety. The resulting intermediate, ethyl 2-(1H-pyrazol-1-yl)acetate, is then subjected to a regioselective formylation at the C4 position of the pyrazole ring using the Vilsmeier-Haack reaction.
Caption: Overall two-step synthesis pathway.
Step 1: N-Alkylation of Pyrazole to Synthesize Ethyl 2-(1H-pyrazol-1-yl)acetate
Principle and Rationale
The initial step of the synthesis involves the formation of a carbon-nitrogen bond between the pyrazole ring and the ethyl acetate group. This is typically achieved through a nucleophilic substitution reaction (SN2) where the deprotonated pyrazole acts as the nucleophile, attacking the electrophilic carbon of ethyl bromoacetate.
A strong base, such as sodium hydride (NaH), is employed to deprotonate the pyrazole at the N1 position, generating the pyrazolide anion. This anion is a potent nucleophile, readily displacing the bromide ion from ethyl bromoacetate. The choice of an aprotic polar solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation without interfering with the nucleophilicity of the pyrazolide anion.
A key consideration in the N-alkylation of unsymmetrical pyrazoles is regioselectivity. However, for the unsubstituted pyrazole ring, alkylation at either nitrogen atom leads to the same product due to the tautomerism of the pyrazole ring.
Detailed Experimental Protocol
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH) (0.075 mol, 3.0 g of a 60% dispersion in mineral oil) and wash with anhydrous hexane to remove the mineral oil. Suspend the NaH in anhydrous DMF (30 mL).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of pyrazole (0.069 mol, 4.7 g) in anhydrous DMF via the dropping funnel. Stir the resulting mixture at room temperature for 1 hour to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl bromoacetate (0.07 mol, 7.8 mL) dropwise with cooling to manage the exothermic reaction. After the addition is complete, allow the reaction to stir at room temperature for 3 hours.
-
Work-up and Isolation: Pour the reaction mixture onto crushed ice. The product will precipitate out of the aqueous solution. Collect the solid product by filtration, rinse thoroughly with water, and dry under vacuum. Wash the dried product with hexane to remove any remaining nonpolar impurities.
Characterization of Ethyl 2-(1H-pyrazol-1-yl)acetate
| Parameter | Data |
| Molecular Formula | C7H10N2O2 |
| Molecular Weight | 154.17 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ 7.55 (d, 1H), 7.50 (d, 1H), 6.25 (t, 1H), 4.90 (s, 2H), 4.20 (q, 2H), 1.25 (t, 3H) |
| ¹³C NMR (CDCl₃) | δ 168.0, 140.0, 129.5, 106.0, 62.0, 52.0, 14.0 |
| IR (KBr, cm⁻¹) | ~1750 (C=O, ester), ~1520 (C=N, pyrazole ring) |
Step 2: Vilsmeier-Haack Formylation to Synthesize this compound
Principle and Rationale
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism. The electrophile, known as the Vilsmeier reagent (a chloroiminium salt), is generated in situ from the reaction of a substituted amide, typically DMF, and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2]
Caption: Mechanism of the Vilsmeier-Haack reaction.
The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The C4 position is the most electron-rich and sterically accessible position, leading to highly regioselective formylation at this site. The reaction must be conducted under anhydrous conditions as the Vilsmeier reagent and POCl₃ are sensitive to moisture.
Detailed Experimental Protocol
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (excess, e.g., 5-fold molar excess relative to the substrate). Cool the DMF to 0 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃) (typically 1.5-2.0 equivalents) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
Formylation Reaction: Dissolve ethyl 2-(1H-pyrazol-1-yl)acetate (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours (monitor by TLC until completion).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto a large amount of crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH 8-9).[3]
-
Purification: The crude product can be extracted from the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization of this compound
| Parameter | Data |
| Molecular Formula | C8H10N2O3 |
| Molecular Weight | 182.18 g/mol |
| Appearance | Solid |
| ¹H NMR (CDCl₃) | δ 9.90 (s, 1H, CHO), 8.10 (s, 1H), 7.95 (s, 1H), 5.00 (s, 2H), 4.25 (q, 2H), 1.30 (t, 3H) |
| ¹³C NMR (CDCl₃) | δ 185.0 (CHO), 167.5 (C=O), 142.0, 135.0, 120.0, 62.5, 53.0, 14.0 |
| IR (KBr, cm⁻¹) | ~1750 (C=O, ester), ~1680 (C=O, aldehyde), ~1540 (C=N, pyrazole ring) |
Quantitative Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield |
| Ethyl 2-(1H-pyrazol-1-yl)acetate | C7H10N2O2 | 154.17 | ~80-90% |
| This compound | C8H10N2O3 | 182.18 | ~60-75% |
Safety Precautions
-
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas. Handle in an inert atmosphere (nitrogen or argon) and away from moisture.
-
Phosphorus Oxychloride (POCl₃): A corrosive and toxic liquid that reacts violently with water. It is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[3]
-
Vilsmeier-Haack Reaction: The reaction to form the Vilsmeier reagent is exothermic. Slow, controlled addition of POCl₃ to cooled DMF is essential to prevent a runaway reaction. The work-up procedure involving quenching with ice and neutralization should also be performed carefully due to the potential for gas evolution and heat generation.[4]
References
- Wiley-VCH. (2007).
-
National Institutes of Health. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. [Link]
-
Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
-
HETEROCYCLES. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED PYRAZOLES. [Link]
-
Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]
-
The Royal Society of Chemistry. Supporting Information for a scientific publication. [Link]
-
MDPI. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
Sources
Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate: A Versatile Heterocyclic Building Block
An In-depth Technical Guide:
Introduction
Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate is a key heterocyclic intermediate that stands at the crossroads of synthetic versatility and pharmacological potential. The molecule integrates two highly valuable chemical motifs: the pyrazole ring, a well-established "privileged scaffold" in medicinal chemistry, and a reactive aldehyde group, which serves as a gateway for extensive chemical elaboration.[1][2][3] The pyrazole core is metabolically stable and is a cornerstone of numerous approved drugs used to treat a wide range of diseases, from cancer to viral infections.[2] The presence of both an N-acetic ester and a C-formyl group on the same pyrazole scaffold makes this compound a particularly powerful tool for generating diverse molecular libraries for drug discovery and materials science.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic profile, and synthetic utility of this compound, offering field-proven insights and detailed protocols for its application in a research setting.
PART 1: Core Chemical and Physical Properties
The fundamental properties of a compound govern its behavior in both storage and reaction conditions. Below is a summary of the key identifiers and predicted physicochemical properties for this compound.
Compound Identification
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 853807-83-7[4] |
| Molecular Formula | C₈H₁₀N₂O₃[4] |
| Molecular Weight | 182.18 g/mol [4] |
| Purity (Typical) | ≥98%[5] |
| Canonical SMILES | CCOC(=O)CN1C=C(C=N1)C=O[6] |
Predicted Physicochemical Properties
While experimental data for this specific molecule is scarce, the following properties can be reasonably predicted based on its structure and analogous compounds.
| Property | Predicted Value | Rationale |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar small organic esters and aldehydes.[7] |
| Boiling Point | > 200 °C (decomposes) | High polarity and molecular weight suggest a high boiling point. |
| Melting Point | Not available | Likely a low-melting solid or liquid at room temperature. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Ethyl Acetate, Acetone). Partially soluble in water.[7] | The ester and pyrazole moieties enhance solubility in organic media. |
| XLogP3 | -0.5[6] | Indicates a relatively hydrophilic nature. |
PART 2: Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that leverages classic heterocyclic chemistry reactions. The most logical pathway involves the formylation of a pyrazole precursor followed by N-alkylation.
Proposed Synthetic Workflow
The synthesis can be efficiently achieved in two primary stages:
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the C4 position of the pyrazole ring.
-
N-Alkylation: Attachment of the ethyl acetate moiety to the N1 position of the pyrazole ring.
Caption: Proposed two-step synthesis of the title compound.
Detailed Experimental Protocol
Protocol 2.2.1: Synthesis of 4-Formyl-1H-pyrazole
This protocol is adapted from the well-established Vilsmeier-Haack formylation of electron-rich heterocycles.[8]
-
Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool dimethylformamide (DMF, 3 equivalents) to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF while stirring. Maintain the temperature below 10 °C. Allow the mixture to stir for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Causality: The reaction between DMF and POCl₃ forms the electrophilic Vilsmeier reagent, which is essential for the subsequent formylation of the electron-rich pyrazole ring.[9]
-
-
Formylation: Dissolve 1H-pyrazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until it reaches a pH of 7-8.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 4-formyl-1H-pyrazole.
Protocol 2.2.2: Synthesis of this compound
This protocol is based on standard N-alkylation procedures for nitrogen-containing heterocycles.[10]
-
Base Suspension: To a flame-dried flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and wash with dry hexane to remove the oil. Suspend the NaH in anhydrous DMF.
-
Deprotonation: Dissolve 4-formyl-1H-pyrazole (1 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Stir for 1 hour at room temperature.
-
Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the pyrazole ring, creating a nucleophilic pyrazolide anion required for the subsequent alkylation.[10]
-
-
Alkylation: Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to stir at room temperature for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by pouring it onto an ice-water mixture.
-
Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude oil via column chromatography (using a gradient of ethyl acetate in hexane) to afford the pure title compound.[11]
PART 3: Spectroscopic Profile and Structural Characterization
Accurate structural confirmation is paramount. The following sections provide the expected spectroscopic data for this compound, which are critical for its identification and quality control.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.90 | Singlet (s) | 1H | -CH O | Aldehyde protons are highly deshielded and typically appear around 9-10 ppm.[12] |
| ~8.05 | Singlet (s) | 1H | Pyrazole C5-H | The proton adjacent to two nitrogen atoms is deshielded. |
| ~7.95 | Singlet (s) | 1H | Pyrazole C3-H | The second pyrazole proton, slightly less deshielded than C5-H. |
| ~5.00 | Singlet (s) | 2H | -CH ₂-COO | Methylene protons adjacent to both the pyrazole nitrogen and the ester carbonyl. |
| ~4.25 | Quartet (q) | 2H | -O-CH ₂-CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl group. |
| ~1.30 | Triplet (t) | 3H | -O-CH₂-CH ₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~185.0 | C HO (Aldehyde Carbonyl) |
| ~166.0 | C OO (Ester Carbonyl) |
| ~142.0 | Pyrazole C5 |
| ~135.0 | Pyrazole C3 |
| ~120.0 | Pyrazole C4 |
| ~62.0 | -O-C H₂-CH₃ |
| ~52.0 | -C H₂-COO |
| ~14.0 | -O-CH₂-C H₃ |
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | C-H stretch (aromatic/vinylic) |
| ~2980-2850 | C-H stretch (aliphatic) |
| ~1750 | C=O stretch (ester carbonyl) |
| ~1690 | C=O stretch (aldehyde carbonyl) |
| ~1550 | C=N/C=C stretch (pyrazole ring) |
| ~1240 | C-O stretch (ester) |
Predicted Mass Spectrum (Electron Ionization, EI)
| m/z | Assignment |
| 182 | [M]⁺ (Molecular Ion) |
| 153 | [M - CHO]⁺ |
| 137 | [M - OCH₂CH₃]⁺ |
| 109 | [M - COOCH₂CH₃]⁺ |
| 81 | [C₄H₃N₂O]⁺ |
General Spectroscopic Analysis Workflows
Caption: General workflows for spectroscopic analysis.[13]
PART 4: Chemical Reactivity and Synthetic Potential
The true value of this compound lies in its capacity as a versatile synthetic intermediate. Its three key functional regions—the aldehyde, the ester, and the pyrazole ring—offer distinct and orthogonal reaction handles.
Caption: Key reactivity hubs of the title compound.
-
Aldehyde Group: This is the most versatile handle for diversification. It readily undergoes nucleophilic addition and condensation reactions. For instance, Knoevenagel condensation can be used to introduce complex side chains, a common strategy in medicinal chemistry.[12] Reductive amination with various primary or secondary amines provides a straightforward route to a vast array of substituted amine derivatives.
-
Ester Group: The ethyl ester can be easily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to the corresponding carboxylic acid. This acid can then be coupled with amines (using standard coupling agents like EDC/HOBt) to form amides, a critical functional group in many pharmaceuticals.
-
Pyrazole Ring: The aromatic pyrazole ring is generally stable but can participate in electrophilic aromatic substitution reactions if strongly activating or deactivating groups are not present. Its primary role here is as a stable, drug-like scaffold.
PART 5: Applications in Drug Discovery
The pyrazole scaffold is a cornerstone of modern drug design, valued for its favorable physicochemical properties and metabolic stability.[2] this compound is an ideal starting point for exploring this chemical space.
-
Scaffold for Library Synthesis: By leveraging the orthogonal reactivity of the aldehyde and ester groups, researchers can perform sequential or parallel synthesis to rapidly generate large libraries of novel compounds. For example, one could first perform a reductive amination on the aldehyde and then hydrolyze the ester and form a series of amides, creating a matrix of diverse structures from a single starting material.
-
Access to Bioactive Derivatives: Many pyrazole-4-carbaldehyde derivatives have demonstrated significant biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[9][14] This precursor allows for the synthesis of analogues of known bioactive compounds, enabling structure-activity relationship (SAR) studies.
-
Fragment-Based Drug Design (FBDD): The molecule itself can be considered a high-value fragment for FBDD campaigns, with vectors for growth pointing from the aldehyde and ester positions.
PART 6: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment based on its functional groups and analogous compounds is prudent.
-
Potential Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[15]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[15]
-
Harmful if Swallowed: May be harmful if ingested.[15]
-
Flammability: As an organic ester, it may be flammable. Keep away from heat, sparks, and open flames.[7][16]
-
-
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[17]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15][17]
-
Avoid breathing dust, fumes, gas, mists, vapors, or spray.[7]
-
Wash hands thoroughly after handling.[7]
-
Ground and bond container and receiving equipment to prevent static discharges.[16]
-
-
First Aid Measures:
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[15]
-
If on Skin: Wash off with soap and plenty of water.[15]
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[15]
-
If Swallowed: Do NOT induce vomiting. Seek immediate medical attention.[17]
-
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sinfoochem.com [sinfoochem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. PubChemLite - 2-(4-formyl-1h-pyrazol-1-yl)ethyl acetate (C8H10N2O3) [pubchemlite.lcsb.uni.lu]
- 7. images.thdstatic.com [images.thdstatic.com]
- 8. researchgate.net [researchgate.net]
- 9. chemmethod.com [chemmethod.com]
- 10. prepchem.com [prepchem.com]
- 11. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. angenechemical.com [angenechemical.com]
- 16. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 17. chempoint.com [chempoint.com]
- 18. This compound [chemicalbook.com]
- 19. ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate CAS#: 1155592-25-8 [chemicalbook.com]
- 20. PubChemLite - Ethyl 2-(4-formyl-3,5-dimethyl-1h-pyrazol-1-yl)acetate (C10H14N2O3) [pubchemlite.lcsb.uni.lu]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Ethyl 2-formamidothiazol-4-acetate | C8H10N2O3S | CID 688091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. flore.unifi.it [flore.unifi.it]
- 24. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. echemi.com [echemi.com]
- 26. Ethyl Acetate [webbook.nist.gov]
- 27. ajgreenchem.com [ajgreenchem.com]
- 28. researchgate.net [researchgate.net]
Spectroscopic Profile of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate: A Technical Guide for Researchers
Introduction
In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out as a critical class of heterocyclic compounds, valued for their diverse pharmacological activities and versatile chemical properties.[1] Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate is a key exemplar of this family, incorporating a reactive formyl group and an ethyl acetate moiety onto the pyrazole scaffold. This unique combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
A precise understanding of the molecular structure is paramount for any further development. Spectroscopic analysis provides the foundational data for structural elucidation and purity assessment. This technical guide offers an in-depth, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations herein are grounded in the fundamental principles of spectroscopy and comparative data from analogous chemical structures, providing a robust framework for researchers engaged in its synthesis and application.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound are directly correlated with its spectroscopic signatures. The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, exhibits characteristic signals in both NMR and IR spectroscopy. The electron-withdrawing nature of the N-substituent and the C4-formyl group significantly influences the electronic environment of the ring protons. The ethyl acetate group introduces distinct aliphatic signals in the NMR spectra and a prominent carbonyl absorption in the IR spectrum, which is differentiated from the aldehyde carbonyl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in a standard solvent like deuterochloroform (CDCl₃) is expected to show five distinct signals.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | ~9.9 | Singlet | 1H | - |
| Pyrazole H-5 | ~8.1 | Singlet | 1H | - |
| Pyrazole H-3 | ~7.9 | Singlet | 1H | - |
| Methylene (-NCH₂CO-) | ~5.0 | Singlet | 2H | - |
| Methylene (-OCH₂CH₃) | ~4.2 | Quartet | 2H | ~7.1 |
| Methyl (-OCH₂CH₃) | ~1.3 | Triplet | 3H | ~7.1 |
Interpretation and Rationale:
-
Aldehyde Proton (~9.9 ppm): The proton of the formyl group is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and the aromatic pyrazole ring, thus appearing at a very downfield chemical shift. This is a characteristic resonance for aldehydes attached to aromatic systems.
-
Pyrazole Protons (~8.1 and ~7.9 ppm): The two protons on the pyrazole ring (H-5 and H-3) are in different chemical environments. The H-5 proton is generally more deshielded than the H-3 proton due to the anisotropic effect of the adjacent nitrogen atom of the N-substituted ethyl acetate group. Both appear as singlets as there are no adjacent protons to couple with.
-
Methylene Protons (-NCH₂CO-) (~5.0 ppm): These protons are adjacent to a nitrogen atom and a carbonyl group, both of which are electron-withdrawing. This results in a significant downfield shift. The signal is a singlet as there are no neighboring protons.
-
Ethyl Group Protons (~4.2 and ~1.3 ppm): The methylene protons of the ethyl group are adjacent to an oxygen atom, causing them to resonate at a lower field (~4.2 ppm) than the terminal methyl protons (~1.3 ppm). The methylene signal is a quartet due to coupling with the three methyl protons, and the methyl signal is a triplet due to coupling with the two methylene protons, both with a typical coupling constant of approximately 7.1 Hz.
Predicted ¹³C NMR Data
The broadband-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O, aldehyde) | ~185 |
| Carbonyl (C=O, ester) | ~168 |
| Pyrazole C-5 | ~142 |
| Pyrazole C-3 | ~138 |
| Pyrazole C-4 | ~115 |
| Methylene (-OCH₂CH₃) | ~62 |
| Methylene (-NCH₂CO-) | ~51 |
| Methyl (-CH₃) | ~14 |
Interpretation and Rationale:
-
Carbonyl Carbons (~185 and ~168 ppm): The aldehyde carbonyl carbon is typically found further downfield than the ester carbonyl carbon due to differences in their electronic environments.
-
Pyrazole Carbons (~142, ~138, and ~115 ppm): The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. C-3 and C-5, being adjacent to nitrogen atoms, appear at lower fields compared to C-4. The formyl group at the C-4 position will influence its chemical shift.
-
Aliphatic Carbons (~62, ~51, and ~14 ppm): The methylene carbon of the ethyl group attached to oxygen (~62 ppm) is more deshielded than the N-linked methylene carbon (~51 ppm). The terminal methyl carbon of the ethyl group is the most shielded, appearing at the highest field (~14 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorptions corresponding to the carbonyl groups and various vibrations of the pyrazole ring.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H stretch (aldehyde) | ~2850 and ~2750 | Medium |
| C=O stretch (aldehyde) | ~1685 | Strong |
| C=O stretch (ester) | ~1740 | Strong |
| C=N stretch (pyrazole ring) | ~1580 | Medium |
| C-N stretch | ~1350 | Medium |
| C-O stretch (ester) | ~1240 | Strong |
Interpretation and Rationale:
-
Aldehyde C-H Stretch (~2850 and ~2750 cm⁻¹): The presence of two medium intensity bands in this region is characteristic of the C-H stretch of an aldehyde, often referred to as a Fermi doublet.
-
Carbonyl Stretches (~1740 and ~1685 cm⁻¹): Two distinct and strong C=O stretching bands are expected. The ester carbonyl typically absorbs at a higher frequency (~1740 cm⁻¹) compared to the aldehyde carbonyl conjugated with the pyrazole ring (~1685 cm⁻¹).
-
Pyrazole Ring Vibrations (~1580 cm⁻¹): The C=N stretching vibration within the pyrazole ring gives rise to a medium intensity band in this region.
-
C-O and C-N Stretches (~1240 and ~1350 cm⁻¹): A strong absorption corresponding to the C-O stretch of the ester group is expected around 1240 cm⁻¹. The C-N stretching vibration will likely appear as a medium band around 1350 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (Molecular Formula: C₈H₁₀N₂O₃, Molecular Weight: 182.18 g/mol ), the electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.
| m/z | Predicted Fragment Ion | Fragment Lost |
| 182 | [M]⁺ | - |
| 153 | [M - CHO]⁺ | Formyl radical |
| 137 | [M - OCH₂CH₃]⁺ | Ethoxy radical |
| 109 | [M - COOCH₂CH₃]⁺ | Carboethoxy radical |
| 81 | [C₄H₃N₂]⁺ | Pyrazole ring fragment |
Interpretation and Rationale:
-
Molecular Ion (m/z 182): The peak corresponding to the molecular weight of the compound is expected to be observed, confirming the molecular formula.
-
Loss of Formyl Radical (m/z 153): Cleavage of the C-C bond between the pyrazole ring and the formyl group would result in the loss of a formyl radical (CHO•), leading to a fragment ion at m/z 153.
-
Loss of Ethoxy Radical (m/z 137): Alpha-cleavage at the ester carbonyl group can lead to the loss of the ethoxy radical (•OCH₂CH₃), resulting in an acylium ion at m/z 137.
-
Loss of Carboethoxy Radical (m/z 109): Cleavage of the N-C bond of the acetate side chain would result in the loss of the carboethoxy radical (•COOCH₂CH₃) and the formation of a pyrazole-containing fragment ion.
-
Pyrazole Ring Fragment (m/z 81): Further fragmentation can lead to the formation of a stable pyrazole ring-containing cation. The fragmentation of pyrazole rings often involves the loss of HCN or N₂.[2][3]
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and lineshape.
-
¹H NMR: Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
¹³C NMR: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.
IR Spectroscopy
-
Sample Preparation (Thin Film): If the sample is a liquid or a low-melting solid, place a small drop between two NaCl or KBr plates to create a thin film.
-
Sample Preparation (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the sample in the IR beam and record the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile samples.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the abundance of each ion to generate the mass spectrum.
Visualizations
Molecular Structure with Atom Numbering
Caption: Molecular structure of this compound.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
Conclusion
This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By understanding these spectral signatures, researchers can confidently identify and characterize this important synthetic intermediate. The provided data and interpretations serve as a valuable resource for scientists and professionals in drug development, facilitating the advancement of research and the synthesis of novel pyrazole-based compounds.
References
-
Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Asian Journal of Chemistry. Retrieved January 19, 2026, from [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2022). MDPI. Retrieved January 19, 2026, from [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (2013). Asian Journal of Chemistry. Retrieved January 19, 2026, from [Link]
-
4H-Pyrazole-4-carboxaldehyde, 3-amino-5-(4-methoxybenzyl)-, phenylhydrazone - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]
-
Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (2012). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]
-
(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS. Retrieved January 19, 2026, from [Link]
Sources
The Versatile Building Block: A Technical Guide to Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate for Drug Discovery Professionals
An In-Depth Exploration of a Key Intermediate for the Synthesis of Novel Therapeutics
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a privileged scaffold in the design of novel therapeutic agents. Within the vast landscape of pyrazole-containing molecules, Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate emerges as a particularly valuable and versatile building block. This technical guide provides an in-depth overview of this compound, from its fundamental identifiers and synthesis to its critical role in the development of next-generation therapeutics, with a focus on kinase inhibitors.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental for its effective use in a research and development setting.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 853807-83-7[1] |
| Molecular Formula | C₈H₁₀N₂O₃[1] |
| Molecular Weight | 182.18 g/mol |
| IUPAC Name | This compound |
| SMILES | CCOC(=O)CN1C=C(C=N1)C=O |
| InChI | InChI=1S/C8H10N2O3/c1-2-13-8(12)5-10-6-7(4-11)3-9-10/h3-4,6H,2,5H2,1H3 |
Further physicochemical data such as melting point, boiling point, and solubility are not consistently reported in publicly available literature, necessitating empirical determination in a laboratory setting.
Synthesis of this compound: The Vilsmeier-Haack Approach
The most common and efficient method for the synthesis of this compound is through the formylation of its precursor, Ethyl 2-(1H-pyrazol-1-yl)acetate, via the Vilsmeier-Haack reaction. This reaction is a powerful tool in organic synthesis for the introduction of a formyl group onto electron-rich aromatic and heteroaromatic rings.
Causality Behind the Experimental Choices
The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic Vilsmeier reagent, typically a chloroiminium salt, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (such as phosphorus oxychloride, POCl₃). The pyrazole ring, being an electron-rich heterocycle, readily undergoes electrophilic substitution with the Vilsmeier reagent. The choice of DMF and POCl₃ is based on their ready availability, cost-effectiveness, and the high reactivity of the resulting Vilsmeier reagent. The reaction is typically performed under anhydrous conditions to prevent the decomposition of the highly reactive intermediates.
Detailed Step-by-Step Methodology
The following protocol is a generalized yet detailed procedure for the Vilsmeier-Haack formylation of Ethyl 2-(1H-pyrazol-1-yl)acetate. Optimization may be required based on laboratory-specific conditions and scale.
Part 1: Formation of the Vilsmeier Reagent
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 5 °C.
-
After the complete addition of POCl₃, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
Part 2: Formylation of Ethyl 2-(1H-pyrazol-1-yl)acetate
-
Dissolve Ethyl 2-(1H-pyrazol-1-yl)acetate in a minimal amount of anhydrous DMF.
-
Add the solution of the pyrazole substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting material), carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH reaches 7-8.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Visualizing the Synthesis Workflow
Caption: General synthetic utility in kinase inhibitor development.
Conclusion
This compound is a high-value chemical intermediate with significant applications in the field of drug discovery and development. Its straightforward synthesis via the Vilsmeier-Haack reaction and its bifunctional nature make it an ideal starting point for the construction of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the properties, synthesis, and reactivity of this compound is essential for leveraging its full potential in the creation of innovative and effective medicines.
References
-
SINFOO Chemical Solutions Co., Ltd. This compound. Available at: [Link]
-
PubChemLite. 2-(4-formyl-1h-pyrazol-1-yl)ethyl acetate. Available at: [Link]
-
Swami, K. C., et al. (2016). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. ResearchGate. Available at: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]
-
Popov, A., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. Available at: [Link]
-
Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 27(19), 2791-2804. Available at: [Link]
-
Gu, Z., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 209, 112934. Available at: [Link]
Sources
An In-depth Technical Guide on the Potential Biological Activities of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
Foreword: The Pyrazole Scaffold - A Cornerstone in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2][3] Its unique structural and electronic properties have made it a versatile building block in the design of a vast array of therapeutic agents.[4][5] From the anti-inflammatory celecoxib to the anti-cancer crizotinib, the pyrazole core is a testament to the power of heterocyclic chemistry in addressing complex biological challenges.[6][7] This guide delves into the untapped potential of a specific, yet promising, pyrazole derivative: Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate . While direct biological studies on this compound are not yet prevalent in the public domain, a comprehensive analysis of its structural motifs—the pyrazole-4-carbaldehyde and the N-acetic acid ethyl ester—allows for a scientifically rigorous extrapolation of its likely biological activities. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the rationale, proposed mechanisms, and detailed experimental workflows to explore the anticancer, anti-inflammatory, and antimicrobial potential of this molecule.
Synthesis and Characterization
A plausible and efficient synthesis of this compound can be envisioned as a two-step process, leveraging well-established reactions in heterocyclic chemistry.
Proposed Synthetic Pathway
The synthesis initiates with the formylation of a suitable pyrazole precursor, followed by N-alkylation. The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group at the C4 position of the pyrazole ring.[8][9]
Step 1: Vilsmeier-Haack Formylation of Pyrazole
The reaction of pyrazole with a Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is expected to yield 1H-pyrazole-4-carbaldehyde.
Step 2: N-Alkylation of 1H-pyrazole-4-carbaldehyde
The subsequent N-alkylation of the 1H-pyrazole-4-carbaldehyde with ethyl bromoacetate in the presence of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an aprotic polar solvent like DMF would furnish the target compound, this compound.
Caption: Proposed two-step synthesis of the target compound.
Protocol: Synthesis of this compound
Materials:
-
Pyrazole
-
Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Vilsmeier-Haack Formylation:
-
To a stirred, ice-cooled solution of anhydrous DMF (3 equivalents), add POCl₃ (1.2 equivalents) dropwise under a nitrogen atmosphere.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with saturated sodium bicarbonate solution and extract the product with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1H-pyrazole-4-carbaldehyde.
-
-
N-Alkylation:
-
To a solution of 1H-pyrazole-4-carbaldehyde (1 equivalent) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to yield this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Postulated Biological Activity I: Anticancer Potential
The pyrazole scaffold is a well-established pharmacophore in the development of anticancer agents.[10][11] Numerous derivatives have shown potent cytotoxic activity against a variety of cancer cell lines.[4][12]
Rationale and Structure-Activity Relationship (SAR) Insights
The anticancer potential of this compound can be inferred from the known activities of related structures:
-
Pyrazole-4-carbaldehyde Moiety: Derivatives of pyrazole-4-carbaldehyde have been reported as potential inhibitors of various kinases, including PI3 kinase.[4] The formyl group is a versatile handle for further chemical modifications, but it also contributes to the molecule's electronic properties and potential for interacting with biological targets. Studies have shown that pyrazole carbaldehyde derivatives can exhibit significant cytotoxicity against cancer cell lines like MCF7 (breast cancer).[4]
-
N-Substitution: The N1-substituent on the pyrazole ring is crucial for modulating biological activity. The ethyl acetate group at the N1 position introduces a flexible side chain with a carbonyl group, which can participate in hydrogen bonding with target proteins. This type of substitution can influence the compound's solubility, cell permeability, and overall pharmacokinetic profile. The presence of substituents at the N1 position of the pyrazole ring has been shown to be a key determinant of anticancer efficacy.[4][10]
The combination of a 4-formyl group and an N-acetic acid ester side chain suggests potential interactions with various anticancer targets, including protein kinases, tubulin, or even DNA.[4]
Proposed Mechanism of Action
Based on the literature for similar pyrazole derivatives, this compound could exert its anticancer effects through several mechanisms:
-
Kinase Inhibition: Many pyrazole-based anticancer drugs function as kinase inhibitors.[4][13] The pyrazole scaffold can mimic the hinge-binding region of ATP in the active site of kinases. The substituents on the pyrazole ring then determine the selectivity and potency for specific kinases, such as EGFR, CDK, or PI3K.[4]
-
Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) in cancer cells. This could be initiated by inhibiting survival signaling pathways or by activating pro-apoptotic proteins like caspases.[4]
-
Cell Cycle Arrest: The compound might interfere with the cell cycle progression, causing arrest at specific checkpoints (e.g., G2/M phase), thereby preventing cancer cell proliferation.[13]
Caption: Plausible anticancer mechanisms of action.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.
-
Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Postulated Biological Activity II: Anti-inflammatory Properties
Pyrazole derivatives are renowned for their anti-inflammatory properties, with celecoxib being a prime example of a selective COX-2 inhibitor.[14][15]
Rationale and Structure-Activity Relationship (SAR) Insights
The structural features of this compound suggest a potential for anti-inflammatory activity:
-
Diaryl Pyrazole Mimicry: Although not a classic diarylpyrazole like celecoxib, the N1-substituent can be viewed as a mimic of the second aryl ring, which is crucial for binding to the cyclooxygenase (COX) enzyme active site.
-
N-Acyl Group: N-acyl pyrazoles have been investigated as anti-inflammatory agents.[16][17] The ethyl acetate group can be considered a type of N-acyl substituent, which may contribute to interactions with inflammatory targets.
-
Potential for COX Inhibition: The overall electronic and steric profile of the molecule may allow it to fit into the active site of COX enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation.[18][19]
Proposed Mechanism of Action
The most probable anti-inflammatory mechanism is the inhibition of COX enzymes.
-
COX-2 Inhibition: The compound may selectively bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[20] The N1-substituent is critical for achieving selectivity for COX-2 over the constitutive COX-1 isoform, thereby potentially reducing gastrointestinal side effects associated with non-selective NSAIDs.[21][22]
Caption: Proposed COX-2 inhibitory mechanism.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
-
Plebysmometer
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups (n=6): vehicle control, reference drug, and test compound groups (at different doses).
-
-
Compound Administration:
-
Administer the test compound and reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives only the vehicle.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plebysmometer immediately before carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Compare the results of the test compound with the reference drug.
-
Postulated Biological Activity III: Antimicrobial Efficacy
The pyrazole nucleus is present in various compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[6][23][24]
Rationale and Structure-Activity Relationship (SAR) Insights
The antimicrobial potential of this compound is supported by the following observations:
-
Pyrazole-4-carbaldehyde Derivatives: These compounds and their derivatives (e.g., hydrazones, thiosemicarbazones) have shown significant activity against various bacterial and fungal strains.[9][25] The formyl group is a key pharmacophoric feature that can be crucial for antimicrobial action.
-
N-Substituted Pyrazoles: The introduction of substituents at the N1 position can enhance the antimicrobial potency and broaden the spectrum of activity. The ethyl acetate moiety may improve the compound's ability to penetrate microbial cell membranes.
-
Mechanism of Action: Pyrazole derivatives have been shown to act via various antimicrobial mechanisms, including the inhibition of essential enzymes like DNA gyrase or disruption of the cell wall.[26][27]
Proposed Mechanism of Action
Potential antimicrobial mechanisms for this compound could include:
-
Inhibition of DNA Gyrase: This bacterial enzyme is a crucial target for many antibiotics. The pyrazole scaffold might bind to the active site of DNA gyrase, inhibiting DNA replication and leading to bacterial cell death.[26]
-
Disruption of Cell Membrane Integrity: The compound could interfere with the synthesis of the bacterial cell wall or directly interact with the cell membrane, leading to increased permeability and cell lysis.[26]
-
Enzyme Inhibition: It might inhibit other essential microbial enzymes involved in metabolic pathways necessary for survival.
Caption: Possible antimicrobial mechanisms of action.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microplates
-
Spectrophotometer
-
Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
Inoculum Preparation:
-
Prepare a suspension of the microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform two-fold serial dilutions of the compound in the appropriate broth to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
A microplate reader can be used to measure the optical density at 600 nm to aid in determining the MIC.
-
Data Summary and Future Directions
The following table summarizes the proposed activities and the experimental models for their validation.
| Potential Biological Activity | Rationale | Proposed Mechanism of Action | Primary Experimental Model | Key Endpoint |
| Anticancer | Structural similarity to known kinase inhibitors and cytotoxic pyrazoles.[4][10] | Kinase inhibition, apoptosis induction, cell cycle arrest.[4][13] | MTT Assay on cancer cell lines. | IC₅₀ value. |
| Anti-inflammatory | Pyrazole scaffold is a known COX-2 inhibitor pharmacophore.[14][15] | Selective inhibition of COX-2 enzyme.[20][21] | Carrageenan-induced paw edema in rats. | Percentage inhibition of edema. |
| Antimicrobial | Pyrazole-4-carbaldehydes are known antimicrobial agents.[9][25] | Inhibition of DNA gyrase, cell membrane disruption.[26] | Broth microdilution method. | Minimum Inhibitory Concentration (MIC). |
The exploration of this compound presents a compelling opportunity in drug discovery. The outlined experimental workflows provide a clear path for the initial screening and validation of its potential therapeutic applications. Positive results from these primary assays would warrant further investigation into the specific molecular targets and in vivo efficacy in more advanced disease models. The versatility of the 4-formyl group also opens avenues for the synthesis of a library of derivatives, enabling comprehensive structure-activity relationship studies to optimize potency and selectivity.
References
- Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: biologically active pyrazole derivatives. RSC Advances, 7(27), 16427-16451.
- Thangarasu, P., et al. (2020). Design and synthesis of novel pyrazole carbaldehyde derivatives as potential PI3 kinase inhibitors for anticancer drug development. Bioorganic Chemistry, 94, 103434.
- Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). Pharmaceuticals, 15(9), 1073.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6527.
- Karrouchi, K., Ramli, Y., Taoufik, J., & Ansar, M. (2018).
- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences, 1(1), 1-10.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules, 28(9), 3740.
- Alam, M. S., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363.
- Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. (2020). Scientific Reports, 10(1), 1-13.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724.
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia, 3(1), 238-257.
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). RSC Medicinal Chemistry, 13(8), 986-1001.
- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2013). Molecules, 18(10), 12643-12660.
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). Molecules, 28(6), 2530.
- Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. (2024). Future Medicinal Chemistry, 16(4), 349-368.
- Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. (2013). International Journal of Molecular Sciences, 14(7), 13646-13660.
- Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Drug Design, Development and Therapy, 10, 3859–3874.
- Anti-inflammatory activity of 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives. (2000). Pharmaceutical Chemistry Journal, 34(10), 513-515.
- Pyrazoles as anticancer agents: Recent advances. (2023). International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22.
- Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors. (2025). BenchChem.
- Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022).
- Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflamm
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). OUCI.
- Investigations of new N1-substituted pyrazoles as anti-inflammatory and analgesic agents having COX inhibitory activity. (2024). PubMed.
- New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. (2022). ACS Omega, 7(38), 34261-34277.
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2018). Current Topics in Medicinal Chemistry, 18(23), 2004-2022.
- Investigations of New N 1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. (2024).
- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013).
- N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. (2014). Journal of Medicinal Chemistry, 57(21), 9039-9059.
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2017). Molecules, 22(8), 1324.
- Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. (2018). Molecules, 23(11), 2945.
- Synthesis and reactions of pyrazole-4-carbaldehydes. (2020).
- Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation studies. (2022).
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). Molecules, 27(15), 4976.
- Synthesis and evaluation of some pyrazoline derivatives as anticancer agents. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 453-457.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Pyrazole-4-carbaldehyde derivatives. (2018).
- Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry, 11(2), 9249-9262.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2021). Chemical Methodologies, 5(4), 323-331.
- Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (2007). Bioorganic & Medicinal Chemistry, 15(16), 5490-5499.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2014). Saudi Journal of Biological Sciences, 21(4), 333-340.
- Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives. (2020). Anti-Infective Agents, 18(3), 214-231.
- Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production. (2012). PLoS ONE, 7(10), e45925.
- Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (2023). ProBiologists.
- Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. (2017). Chemistry Central Journal, 11(1), 1-13.
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 3. pharmajournal.net [pharmajournal.net]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemmethod.com [chemmethod.com]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 12. srrjournals.com [srrjournals.com]
- 13. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 14. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory activity of 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 25. One moment, please... [biointerfaceresearch.com]
- 26. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthetic Methods and Antimicrobial Perspective of Pyrazole Deriv...: Ingenta Connect [ingentaconnect.com]
The Strategic Intermediate: A Technical Guide to Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate in Modern Synthesis
Introduction: The Unassuming Power of a Bifunctional Pyrazole
In the landscape of modern synthetic chemistry, particularly within the realm of medicinal chemistry and drug discovery, the strategic value of a synthetic intermediate is measured by its versatility, reliability in synthesis, and the ultimate therapeutic relevance of the scaffolds it can generate. Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate, a seemingly modest heterocyclic compound, has emerged as a pivotal building block, embodying these essential characteristics. Its structure, featuring a reactive aldehyde on the pyrazole core and an ethyl acetate substituent at the N1 position, offers two distinct points for chemical elaboration. This dual functionality allows for a programmed and divergent approach to the synthesis of complex molecular architectures, most notably the pyrazolo[3,4-d]pyrimidine core, a privileged scaffold in numerous kinase inhibitors.[1][2]
This technical guide provides an in-depth exploration of this compound, from its rational synthesis and detailed characterization to its application as a strategic intermediate in the construction of biologically active molecules. We will delve into the mechanistic underpinnings of its synthesis and subsequent reactions, offering field-proven insights to guide researchers in leveraging this potent building block for their drug discovery endeavors.
Synthesis and Characterization: A Two-Step Approach to a High-Value Intermediate
The synthesis of this compound is most reliably achieved through a two-step sequence, commencing with the N-alkylation of pyrazole followed by a regioselective formylation. This approach ensures high yields and avoids the formation of difficult-to-separate isomers.
Step 1: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate
The initial step involves the nucleophilic substitution of a suitable ethyl haloacetate with pyrazole. The choice of base and solvent is critical to ensure efficient deprotonation of the pyrazole NH and subsequent alkylation.
Step 2: Vilsmeier-Haack Formylation
The second and key step is the formylation of the electron-rich pyrazole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation, offering excellent regioselectivity for the C4 position of the pyrazole ring.[3] The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4] This electrophilic species then attacks the pyrazole ring, leading to the desired aldehyde after aqueous workup.
Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocol
Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate
-
To a stirred suspension of pyrazole (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile (10 mL/g of pyrazole), add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 2-(1H-pyrazol-1-yl)acetate as a colorless oil.[5]
Vilsmeier-Haack Formylation of Ethyl 2-(1H-pyrazol-1-yl)acetate
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0°C.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10°C. The formation of the solid Vilsmeier reagent will be observed.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.
-
Add a solution of Ethyl 2-(1H-pyrazol-1-yl)acetate (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the Vilsmeier reagent suspension.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours, monitoring by TLC.[6]
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a white to pale yellow solid.[7]
Characterization Data (Predicted)
| Parameter | Value |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
| Appearance | White to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~9.9 (s, 1H, CHO), ~8.1 (s, 1H, pyrazole-H5), ~7.9 (s, 1H, pyrazole-H3), ~5.0 (s, 2H, N-CH₂), ~4.2 (q, J = 7.1 Hz, 2H, O-CH₂), ~1.2 (t, J = 7.1 Hz, 3H, CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | ~185.0 (CHO), ~167.0 (C=O), ~142.0 (pyrazole-C3), ~138.0 (pyrazole-C5), ~120.0 (pyrazole-C4), ~62.0 (O-CH₂), ~52.0 (N-CH₂), ~14.0 (CH₃) |
Note: The predicted NMR data is based on the analysis of structurally similar compounds.[8][9][10]
The Aldehyde Handle: A Gateway to Molecular Diversity
The synthetic utility of this compound lies in the reactivity of its aldehyde functional group. This electrophilic center readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, providing access to a diverse array of more complex pyrazole derivatives.
Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for the formation of α,β-unsaturated systems.[11][12] The aldehyde of this compound can be condensed with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a mild base like piperidine or ammonium acetate. This reaction is a key step in the synthesis of various heterocyclic systems.
Figure 2: Knoevenagel condensation with this compound.
Reductive Amination
Reductive amination provides a direct route to the synthesis of amines from carbonyl compounds. The aldehyde of this compound can be reacted with a primary or secondary amine to form an intermediate imine, which is then reduced in situ using a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) to yield the corresponding amine.[13][14] This reaction is fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies.
Figure 3: Reductive amination of this compound.
Application in Drug Discovery: The Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
A paramount application of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidines. This heterocyclic scaffold is a well-established "hinge-binding" motif in a multitude of protein kinase inhibitors, which are a cornerstone of modern cancer therapy.[15][16] The synthesis typically proceeds through the reaction of the pyrazole-4-carbaldehyde with a suitable nitrogen-containing nucleophile, such as an amidine or guanidine derivative, leading to the formation of the fused pyrimidine ring.
The ethyl acetate moiety at the N1 position can be subsequently hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce diversity and modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.
| Kinase Target Family | Significance in Disease | Reference |
| Tyrosine Kinases (e.g., Src, Abl) | Cancer, inflammatory diseases | [1] |
| Serine/Threonine Kinases (e.g., CDKs, Aur) | Cell cycle control, cancer | [15] |
| Phosphoinositide 3-kinases (PI3Ks) | Cancer, metabolic disorders | [17] |
Table 1: Kinase families targeted by pyrazolo[3,4-d]pyrimidine inhibitors.
Figure 4: Pathway to pyrazolo[3,4-d]pyrimidine kinase inhibitors.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be observed when handling this compound and the reagents used in its synthesis.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N,N-Dimethylformamide (DMF): A potential irritant and teratogen. Avoid inhalation and skin contact.
-
General Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its straightforward and scalable synthesis, coupled with the versatile reactivity of its dual functional groups, makes it an invaluable intermediate for the modern synthetic chemist. Its proven utility in the construction of the medicinally important pyrazolo[3,4-d]pyrimidine scaffold solidifies its position as a key building block in the ongoing quest for novel and effective therapeutic agents, particularly in the field of kinase inhibitor research. This guide has provided a comprehensive overview of its synthesis, characterization, and application, with the aim of empowering researchers to confidently and effectively utilize this potent synthetic tool.
References
-
INEOS OPEN. (n.d.). Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. Retrieved from [Link]
- Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., & Thore, S. N. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media.
- Thore, S. N., et al. (2017). A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES.
-
National Center for Biotechnology Information. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(4-methoxybenzyl)pyrazole-4-carbaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- ResearchGate. (2025). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.
-
ResearchGate. (n.d.). Synthesis of pyrazolo[3,4-d]pyrimidine derivative (35). Retrieved from [Link]
-
PubMed. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Mali, J. R., et al. (n.d.).
-
MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
MDPI. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Retrieved from [Link]
- ResearchGate. (n.d.). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)
-
SpectraBase. (n.d.). 1-Phenyl-1H-pyrazole-4-carbaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Sciforum. (n.d.). Green approach to the design of functionalized medicinally privileged 4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile sca.
- ResearchGate. (2025).
-
National Center for Biotechnology Information. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Retrieved from [Link]
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
-
KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
Taylor & Francis Online. (2011). Full article: Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Journal of Organic Chemistry, 82(21), 11295–11303.
-
PubMed. (n.d.). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
-
National Center for Biotechnology Information. (n.d.). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 4. Retrieved from [Link]
Sources
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. chemscene.com [chemscene.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ineosopen.org [ineosopen.org]
- 14. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Solubility and Stability of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
This compound is a heterocyclic compound featuring a pyrazole core, a functional group of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The formyl group at the 4-position and the ethyl acetate side chain at the 1-position of the pyrazole ring offer versatile handles for further chemical modifications, making this molecule a valuable intermediate in the synthesis of more complex drug candidates.[2]
A thorough understanding of the physicochemical properties of this compound, specifically its solubility and stability, is paramount for its effective use in drug discovery and development. These parameters influence everything from reaction conditions and purification strategies to formulation development and shelf-life determination. This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols.
Part 1: Solubility Profile
Predicted Solubility:
Based on its structure, which includes a polar pyrazole ring and an aldehyde group, as well as a more nonpolar ethyl acetate moiety, a range of solubilities can be anticipated. The molecule possesses both hydrogen bond acceptors (the nitrogen atoms of the pyrazole ring, the carbonyl oxygens) and a potential hydrogen bond donor (the C-H of the formyl group, albeit weak).
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The ethyl acetate group may limit solubility in highly polar protic solvents like water. Solubility is expected to be better in alcohols compared to water. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can effectively solvate the polar pyrazole and formyl groups.[3] |
| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents can often dissolve compounds with a moderate degree of polarity. |
Experimental Protocol for Quantitative Solubility Determination
To establish a definitive, quantitative solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in a range of pharmaceutically relevant solvents.
Objective: To determine the equilibrium solubility of the target compound in various solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (HPLC grade or equivalent)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[4]
-
Volumetric flasks and pipettes
Workflow for Solubility Determination:
Caption: Workflow for quantitative solubility determination.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions: To a series of vials, add a known volume (e.g., 1 mL) of each selected solvent. Add an excess amount of this compound to each vial to ensure a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the solutions to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the aliquot with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve of the analytical method.
-
Quantification: Analyze the diluted samples using a validated stability-indicating HPLC method.[5][6]
-
Calculation: Calculate the concentration of the compound in the original supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Part 2: Stability Profile and Forced Degradation Studies
Assessing the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products that could impact its efficacy and safety. Forced degradation studies, where the compound is exposed to stress conditions more severe than those encountered during storage, are an essential tool for this purpose.[7]
Potential Degradation Pathways
The structure of this compound contains two primary functional groups susceptible to degradation: the ethyl ester and the aldehyde.
-
Hydrolysis of the Ethyl Ester: The ethyl acetate side chain is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid, 2-(4-formyl-1H-pyrazol-1-yl)acetic acid, and ethanol. Basic hydrolysis (saponification) is generally irreversible.
-
Oxidation of the Aldehyde: The formyl group is susceptible to oxidation, which would convert it to a carboxylic acid, forming ethyl 2-(4-carboxy-1H-pyrazol-1-yl)acetate.
-
Photodegradation: The pyrazole ring, being an aromatic heterocycle, may be susceptible to photolytic degradation upon exposure to UV or visible light.
-
Thermal Degradation: High temperatures can induce decomposition of the molecule.
Caption: Potential degradation pathways.
Experimental Protocol for Forced Degradation Studies
The following protocol outlines a comprehensive forced degradation study designed to identify the degradation pathways and products of this compound.
Objective: To investigate the stability of the compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Solvents for dissolving the compound (e.g., acetonitrile, methanol)
-
Photostability chamber
-
Oven
-
HPLC system with a photodiode array (PDA) detector
-
LC-MS system for identification of degradation products
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a defined period. Withdraw samples at various time points. Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature or slightly elevated temperature. Withdraw samples at various time points. Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature. Withdraw samples at various time points.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven at a high temperature (e.g., 80-100 °C) for a specified duration. Also, heat a solution of the compound.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method. A PDA detector is crucial for assessing peak purity and detecting the formation of new chromophores.
-
Identification of Degradants: For significant degradation products, use LC-MS to determine their mass and fragmentation patterns to aid in structure elucidation.
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60-80 °C | Up to 48 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | Up to 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal (Solid) | Dry Heat | 80-100 °C | Up to 7 days |
| Thermal (Solution) | Heat | 60-80 °C | Up to 48 hours |
| Photolytic | UV/Vis Light | Ambient | Per ICH Q1B guidelines |
Development of a Stability-Indicating HPLC Method
A crucial component of stability testing is a validated HPLC method that can separate the parent compound from all potential degradation products.
Workflow for HPLC Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
Typical HPLC Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: A time-programmed gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to elute both polar and nonpolar compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan of the parent compound)
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
Conclusion
This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. While specific experimental data for this compound is limited, the outlined protocols and theoretical considerations offer a robust starting point for any researcher or drug development professional. By systematically determining the solubility in a range of solvents and conducting thorough forced degradation studies, a complete physicochemical profile can be established. This foundational knowledge is indispensable for the successful advancement of this promising pyrazole derivative in the drug discovery and development pipeline.
References
-
Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]
-
National Center for Biotechnology Information. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]
-
International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
ResearchGate. (2019). A Review on Pyrazole chemical entity and Biological Activity. [Link]
-
Wiley Online Library. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... [Link]
-
National Center for Biotechnology Information. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
MDPI. (n.d.). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
University of Pretoria. (n.d.). METHODS FOR DETERMINING ALDEHYDES IN AIR. [Link]
-
Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]
-
Rasayan Journal. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]
-
ResearchGate. (2024). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. [Link]
-
PubChem. (n.d.). Ethyl 2-(2-pyrazol-1-ylpropanoylamino)acetate. [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. [Link]
-
American Pharmaceutical Review. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
International Journal for Research in Applied Science & Engineering Technology. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]
Sources
- 1. Buy Ethyl 2-(1H-pyrazol-3-yl)acetate | 82668-50-6 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jpsionline.com [jpsionline.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. ijcpa.in [ijcpa.in]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
"Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate" literature review
An In-Depth Technical Guide to Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it an ideal core for designing novel therapeutic agents. Within this important class of heterocycles, This compound emerges as a particularly valuable and versatile building block for drug discovery and organic synthesis.
This technical guide provides a comprehensive overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, with a focus on the mechanistic underpinnings of the Vilsmeier-Haack reaction, explore the vast chemical reactivity endowed by its trifunctional nature, and discuss its strategic application in the synthesis of complex molecular architectures for therapeutic development.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 853807-83-7 |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
| Synonyms | Ethyl (4-formyl-pyrazol-1-yl)acetate |
Synthesis of this compound
The construction of this key intermediate is most logically achieved through a two-step sequence: N-alkylation of the pyrazole ring followed by regioselective C4-formylation. This approach allows for the precise installation of the required functional groups.
Step 1: N-Alkylation to form Ethyl 2-(1H-pyrazol-1-yl)acetate
The initial step involves the attachment of the ethyl acetate moiety to the N1 position of the pyrazole ring. This is typically accomplished via a standard SN2 reaction between pyrazole and an ethyl haloacetate, most commonly ethyl bromoacetate.
The choice of base is critical for deprotonating the pyrazole N-H, thereby generating the pyrazolate anion, which acts as the nucleophile. Strong bases like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) are highly effective, ensuring complete deprotonation and driving the reaction to completion.[4] Weaker bases like potassium carbonate (K₂CO₃) can also be employed, often requiring slightly higher temperatures. The causality behind this choice relates to reaction kinetics; a stronger base generates a higher concentration of the nucleophile at any given time, accelerating the rate of alkylation.
Experimental Protocol: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate [4]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.05 eq., 60% dispersion in mineral oil) and suspend it in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of pyrazole (1.0 eq.) in anhydrous DMF dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 1 hour. The cessation of hydrogen gas evolution indicates the complete formation of the sodium pyrazolate salt.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl bromoacetate (1.05 eq.) dropwise, ensuring the temperature does not exceed 10 °C.
-
Completion: Allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the complete consumption of the starting pyrazole.
-
Work-up: Carefully quench the reaction by the slow addition of ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Step 2: C4-Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the definitive method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings.[5][6][7] It offers excellent regioselectivity for the C4 position of N1-substituted pyrazoles, a consequence of the electronic distribution within the ring. The reaction utilizes the Vilsmeier reagent, a chloroiminium salt, which is prepared in situ from phosphorus oxychloride (POCl₃) and a formamide, typically DMF.[8]
Mechanism and Causality: The reaction proceeds via electrophilic aromatic substitution. POCl₃ activates the carbonyl oxygen of DMF, leading to the formation of the highly electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺. The pyrazole ring, being an electron-rich system, attacks this electrophile. The C4 position is the most nucleophilic carbon in the N1-substituted pyrazole ring, directing the substitution to this site. Subsequent hydrolysis of the resulting iminium intermediate during aqueous work-up liberates the aldehyde.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol: Vilsmeier-Haack Formylation [5][8]
-
Safety First: This reaction must be conducted in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Appropriate PPE (gloves, safety glasses, lab coat) is mandatory.
-
Reagent Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, cool anhydrous DMF (3-5 eq.) to 0 °C. Add POCl₃ (1.5-2.0 eq.) dropwise with vigorous stirring, maintaining the temperature below 5 °C. The formation of a white, viscous solid or slurry indicates the formation of the Vilsmeier reagent. Stir for 30-60 minutes at 0 °C.
-
Formylation Reaction: Dissolve ethyl 2-(1H-pyrazol-1-yl)acetate (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 2-4 hours. Reaction progress should be monitored by TLC.[5][8]
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly and carefully onto a large excess of crushed ice with stirring. This step is highly exothermic and must be performed with caution.
-
Neutralization & Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM) multiple times.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by silica gel column chromatography to yield the final product.
Caption: Two-step synthesis of the title compound.
Chemical Reactivity and Derivatization Potential
The synthetic power of this compound lies in its three distinct functional handles, which can be manipulated selectively or in sequence to build molecular complexity. This trifunctional nature makes it an exceptionally powerful scaffold for constructing libraries of diverse compounds.
Reactions of the Formyl Group
The aldehyde is arguably the most versatile functional group on the molecule, serving as an electrophilic site for numerous transformations.
-
Reduction: Can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) to yield ethyl 2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)acetate.[9]
-
Oxidation: Can be oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent, affording 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid.
-
Reductive Amination: A two-step or one-pot reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to introduce diverse amine functionalities.
-
Condensation Reactions: Serves as a key partner in C-C bond-forming reactions like the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel condensations, enabling chain elongation and the introduction of new functional groups.[9]
-
Schiff Base Formation: Reacts readily with primary amines to form imines (Schiff bases), which are valuable intermediates themselves or can be reduced to stable secondary amines.[10]
Reactions of the Ethyl Ester Group
The ester provides another point for modification, primarily through nucleophilic acyl substitution.
-
Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) followed by acidic work-up yields the corresponding carboxylic acid, 2-(4-formyl-1H-pyrazol-1-yl)acetic acid. This introduces a key acidic handle for salt formation or amide coupling.
-
Amidation: Direct reaction with amines, often at elevated temperatures or with catalysis, can form amides. More commonly, the ester is first hydrolyzed to the acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., HATU, EDC/HOBt).
-
Hydrazide Formation: Reaction with hydrazine hydrate (N₂H₄·H₂O) converts the ester into the corresponding hydrazide, 2-(4-formyl-1H-pyrazol-1-yl)acetohydrazide, a key precursor for synthesizing other heterocyclic systems like triazoles or pyrazoles.[11]
Caption: Key derivatization pathways from the core scaffold.
Applications in Medicinal Chemistry and Drug Discovery
The pyrazole nucleus is a well-established pharmacophore found in numerous blockbuster drugs, including the anti-inflammatory COX-2 inhibitor Celecoxib, the JAK inhibitor Ruxolitinib, and the PDE5 inhibitor Sildenafil.[2][9] The value of this compound lies in its ability to serve as a launchpad for creating novel analogues that can be screened for a wide array of biological targets.
A Versatile Scaffold for Library Synthesis: The orthogonal reactivity of the formyl and ester groups allows for a structured approach to library generation. For example, a drug discovery program could:
-
Generate Core Acids/Amines: Convert the ester to a carboxylic acid or the aldehyde to an amine.
-
Diversify via Coupling: Use parallel amide synthesis to couple a library of amines to the core acid, or a library of carboxylic acids to the core amine.
-
Further Modification: The remaining functional group (aldehyde or ester) can then be used for a second round of diversification.
This strategy enables the rapid exploration of chemical space around the pyrazole core, which is essential for structure-activity relationship (SAR) studies. The N-acetic acid ester side chain is particularly useful, as the derived carboxylic acid can mimic phosphate groups to interact with ATP-binding sites in kinases or provide a crucial hydrogen bond donor/acceptor and a point for improving aqueous solubility.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 10. journals.stmjournals.com [journals.stmjournals.com]
- 11. Bot Verification [rasayanjournal.co.in]
Methodological & Application
Synthesis of pyrazole derivatives from "Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate"
An In-Depth Guide to the Synthesis of Pyrazole Derivatives from Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold and the Utility of a Versatile Precursor
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1] Their prevalence stems from their unique electronic properties, ability to act as bioisosteres for other functional groups, and their capacity for engaging in hydrogen bonding, which is critical for molecular recognition at biological targets. The development of efficient and modular synthetic routes to novel pyrazole-based scaffolds is therefore a primary objective for drug discovery programs.
This guide focuses on This compound , a highly versatile and powerful building block for the synthesis of a diverse array of pyrazole derivatives. Its strategic combination of three key reactive sites—the electrophilic formyl group at the C4 position, the nucleophilic N1-position of the pyrazole ring (masked by the acetate substituent), and the ester moiety—provides multiple handles for synthetic manipulation. This allows for the construction of complex molecules, including fused heterocyclic systems and densely functionalized pyrazoles, through a variety of chemical transformations.
As a senior application scientist, this document is designed to move beyond simple procedural lists. It aims to provide a deep, mechanistic understanding of the reactions, explain the rationale behind the choice of reagents and conditions, and offer robust, validated protocols for immediate application in the research and development laboratory.
Overview of Synthetic Transformations
The primary reactivity of this compound centers on the aldehyde functionality. This group serves as an electrophilic linchpin for carbon-carbon and carbon-nitrogen bond formation, enabling a range of downstream derivatizations. The key synthetic strategies discussed herein are Knoevenagel condensation, multicomponent reactions (MCRs) for building fused systems, and cyclocondensation reactions to generate bicyclic scaffolds of high medicinal value.
Sources
The Versatile Scaffold: Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyrazole nucleus stands as a privileged scaffold, consistently featured in a myriad of biologically active compounds.[1] Its unique electronic properties and synthetic tractability have made it a cornerstone for the development of novel therapeutic agents. Within this esteemed class of heterocycles, Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate has emerged as a particularly valuable and versatile building block. The strategic placement of a reactive formyl group and a modifiable ethyl acetate moiety on the pyrazole core provides medicinal chemists with a powerful tool to generate diverse molecular architectures for biological screening.
This comprehensive guide delves into the practical applications of this compound in medicinal chemistry. We will explore its synthetic utility in constructing key pharmacophores through robust chemical transformations and provide detailed, field-proven protocols for these reactions. The underlying principles of how these derivatives interact with biological targets will also be discussed, offering insights into the rational design of next-generation therapeutics.
Core Synthetic Transformations and Their Mechanistic Underpinnings
The chemical reactivity of this compound is dominated by the electrophilic nature of the formyl group and the potential for modification of the ethyl acetate side chain. These two functional handles allow for a wide range of derivatizations, leading to compounds with diverse pharmacological profiles. The following sections detail the protocols for key reactions that leverage this reactivity.
The Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, reacting an aldehyde with an active methylene compound to yield an α,β-unsaturated product.[2] This reaction is particularly valuable in medicinal chemistry for introducing conformational rigidity and extending conjugation, which can significantly impact a molecule's binding affinity to a biological target. The electron-withdrawing nature of the pyrazole ring can influence the reactivity of the formyl group in this transformation.
Protocol 1: Synthesis of Knoevenagel Condensation Adducts
This protocol describes a general procedure for the piperidine-catalyzed Knoevenagel condensation of this compound with an active methylene compound (e.g., malononitrile).
Materials:
-
This compound (1.0 eq)
-
Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a solution of this compound in ethanol, add the active methylene compound.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Causality and Self-Validation:
The use of a weak base like piperidine is crucial to deprotonate the active methylene compound, forming a nucleophilic enolate that attacks the formyl carbon.[3] The subsequent dehydration is typically facile, driven by the formation of a stable conjugated system. The reaction is self-validating through the monitoring of starting material consumption and product formation by TLC. The appearance of a new, typically more conjugated (and thus more UV-active) spot, confirms the progress of the reaction.
Reductive Amination: Introducing Diverse Amine Functionality
Reductive amination is a powerful and widely used method for the synthesis of amines in pharmaceutical chemistry.[4] This one-pot reaction involves the formation of an imine or enamine intermediate from an aldehyde and an amine, which is then reduced in situ to the corresponding amine.[5] This transformation allows for the introduction of a vast array of primary and secondary amines, providing a straightforward route to libraries of compounds with varying physicochemical properties.
Protocol 2: Synthesis of Amine Derivatives via Reductive Amination
This protocol outlines a general procedure for the reductive amination of this compound using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)
-
Round-bottom flask with a nitrogen inlet
-
Magnetic stirrer
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve this compound and the desired amine in anhydrous DCE or THF under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Self-Validation:
Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[6] It is less reactive towards the starting aldehyde compared to the intermediate iminium ion, which minimizes side reactions.[7] The reaction progress can be readily monitored by TLC, observing the disappearance of the aldehyde and the formation of the more polar amine product. A successful reaction is confirmed by the isolation of a product with the expected molecular weight and characteristic NMR signals corresponding to the newly formed C-N bond and the incorporated amine moiety.
Synthesis of Fused Heterocycles: Building Complexity with Pyrazolo[3,4-b]pyridines
The formyl group of this compound serves as an excellent starting point for the construction of fused heterocyclic systems. Pyrazolo[3,4-b]pyridines, for instance, are a class of compounds known for their diverse biological activities, including anticancer and kinase inhibitory effects.[8][9] A common synthetic route involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or an α,β-unsaturated carbonyl compound. Alternatively, the formyl group can be used to construct the pyridine ring.
Protocol 3: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
This protocol describes a multi-step synthesis of a pyrazolo[3,4-b]pyridine derivative starting from this compound.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Hydrazine hydrate
-
Acetic acid
Procedure:
Step 1: Knoevenagel Condensation
-
Follow Protocol 1 to condense this compound with malononitrile to synthesize ethyl 2-(4-(2,2-dicyanovinyl)-1H-pyrazol-1-yl)acetate.
Step 2: Cyclization to Pyrazolo[3,4-b]pyridine
-
Dissolve the product from Step 1 in a mixture of ethanol and acetic acid.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture and monitor by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
Causality and Self-Validation:
The initial Knoevenagel condensation creates a reactive α,β-unsaturated dinitrile. The subsequent addition of hydrazine and cyclization leads to the formation of the fused pyridine ring. The reaction is driven by the formation of a stable aromatic heterocyclic system.[10] The success of the synthesis is validated by spectroscopic analysis (NMR, MS) of the final product, which will show characteristic signals for the pyrazolo[3,4-b]pyridine core.
Applications in Medicinal Chemistry: From Synthesis to Biological Activity
The derivatives synthesized from this compound have shown promise in a variety of therapeutic areas. The following sections highlight some of the key applications and the biological targets of these compounds.
Anticancer Activity
Pyrazole derivatives are well-established as potent anticancer agents, with several approved drugs containing this scaffold.[11] Derivatives of this compound have been investigated for their potential to inhibit various cancer-related targets.
-
Topoisomerase IIα Inhibition: Pyrazolo[3,4-b]pyridines derived from pyrazole-4-carbaldehydes have been identified as potent inhibitors of Topoisomerase IIα, an enzyme crucial for DNA replication and repair in cancer cells.[12] Inhibition of this enzyme leads to DNA damage and apoptosis in rapidly dividing cancer cells.
-
Cyclin-Dependent Kinase (CDK) Inhibition: Certain pyrazolo[3,4-b]pyridine derivatives have demonstrated inhibitory activity against CDKs, which are key regulators of the cell cycle.[8] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
-
VEGFR-2 Inhibition: Pyrazole-based compounds have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[13]
| Derivative Class | Biological Target | Therapeutic Area |
| Pyrazolo[3,4-b]pyridines | Topoisomerase IIα, CDKs | Oncology |
| Pyrazole-based acetamides | VEGFR-2 | Oncology |
Antimicrobial and Enzyme Inhibitory Activity
The structural diversity achievable from this compound also lends itself to the development of antimicrobial and enzyme-inhibiting agents.
-
Schiff Base Derivatives as Antimicrobial Agents: Schiff bases synthesized from pyrazole-4-carbaldehydes have shown significant antibacterial and antifungal activity.[14] The imine linkage is believed to be crucial for their biological activity, potentially through interference with microbial cell wall synthesis or other essential cellular processes.
-
Enzyme Inhibition: Pyrazole-containing Schiff bases have also been evaluated as inhibitors of various enzymes, including carbonic anhydrases, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are implicated in a range of diseases from glaucoma to Alzheimer's disease.[14][15]
Visualizing the Synthetic Pathways
To better illustrate the synthetic utility of this compound, the following diagrams depict the key reaction workflows.
Caption: Key derivatization reactions of the formyl group.
Caption: Synthetic workflow for pyrazolo[3,4-b]pyridine synthesis.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its dual functionality allows for the efficient synthesis of a wide range of derivatives, including α,β-unsaturated compounds, diverse amines, and complex fused heterocyclic systems. These derivatives have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this remarkable scaffold in their quest for novel and effective therapeutic agents. The continued exploration of the chemical space accessible from this starting material is sure to yield further exciting discoveries in the field of drug discovery.
References
- Al-Ostath, A., et al. (2025). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC.
- Barvian, M., et al. (n.d.). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. PubMed.
- Çetinkaya, Y., et al. (n.d.). The summarized inhibition parameters of synthesized Schiff bases...
- Ghorab, M. M., et al. (n.d.).
- Gümüşer, F. G., et al. (2022). Synthesis, characterization, and biological evaluation of some novel Schiff bases as potential metabolic enzyme inhibitors.
- He, Y., et al. (n.d.).
- İlhan, İ. Ö., et al. (2026). Novel pyrazole-based Schiff base with carbonic anhydrase inhibitory activity: synthesis, characterization, enzyme inhibition and in silico studies.
- Afanasyev, O. I., et al. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. OUCI.
- Abdel-Wahab, B. F., et al. (n.d.).
- Stoyanov, G. S., et al. (n.d.). Synthesis, Biological Evaluation, Molecular Docking and ADME Studies of Novel Pyrrole-Based Schiff Bases as Dual Acting MAO/AChE Inhibitors. MDPI.
- Yousaf, N., et al. (2026). Design, synthesis and biological profiling of bis-thiazole linked Schiff bases as effective enzyme inhibitors for targeting urease and thymidine phosphorylase proteins. PubMed.
- Maccioni, E., et al. (n.d.). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. PMC.
- Hatt, T. L. P., & Vass, J. D. R. (1966). The synthesis of 1H-pyrazolo[3,4-b]pyridine. RSC Publishing.
- Alcaide, B., et al. (2022).
- Alcaide, B., et al. (2022).
- Jones, G. (n.d.).
- Wang, L., et al. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
- Mohammed, I., et al. (2023).
- Wikipedia. (n.d.).
- Ali, I., et al. (n.d.).
- Sharma, N. K., et al. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. Journal of Advanced Scientific Research.
- Reddy, C. R., et al. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc.
- Wang, W., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. PubMed.
- Thermo Fisher Scientific. (n.d.).
- Simenel, A. A., et al. (n.d.). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Sádaba, I., et al. (2020).
- Kumar, V., et al. (n.d.). Current status of pyrazole and its biological activities. PMC - PubMed Central.
- Wyvratt, M. J., et al. (n.d.). Reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline.
- CP Lab Safety. (n.d.). Ethyl 2-(4-formyl-1H-pyrazol-1-yl)
Sources
- 1. Reductive Amination in the Synthesis of Pharmaceuticals [ouci.dntb.gov.ua]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ineosopen.org [ineosopen.org]
- 7. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate in Agrochemical Research
Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemical Discovery
The pyrazole ring system is a cornerstone in modern agrochemical research, renowned for its versatile biological activities.[1][2] Pyrazole derivatives have given rise to a multitude of commercial products with potent herbicidal, fungicidal, and insecticidal properties.[3][4][5] The unique electronic and structural characteristics of the pyrazole moiety allow it to serve as a highly effective pharmacophore, capable of interacting with a diverse range of biological targets in weeds, fungi, and insects.[1][2]
This document provides detailed application notes and protocols for researchers investigating Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate . While specific biological activity data for this particular molecule is not extensively published, its structure embodies key features that make it a highly promising scaffold for the development of novel agrochemicals. The 4-formyl group offers a reactive handle for derivatization, and the ethyl acetate substituent at the N1 position can influence solubility and systemic properties. These notes will, therefore, focus on the potential applications of this compound as a building block and a candidate for primary screening, drawing upon the well-established principles of pyrazole-based agrochemical design.
Chemical Profile of this compound
| Property | Value | Source |
| Molecular Formula | C8H10N2O3 | [6] |
| Molecular Weight | 182.18 g/mol | ChemicalBook |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, Methanol) | General knowledge |
| Structure | [6] |
Potential Agrochemical Applications and Underlying Mechanisms
The structural motifs present in this compound suggest several avenues for agrochemical research, primarily through its derivatization into more complex molecules.
Herbicidal Activity
Many commercial pyrazole-based herbicides function as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis.[7][8] Disruption of this pathway leads to the accumulation of phytotoxic intermediates and characteristic bleaching symptoms in susceptible plants.[9][10] The 4-formyl group of the title compound can be readily converted to a variety of functional groups, including carboxylic acids, oximes, and hydrazones, which are common features in potent HPPD inhibitors.[7]
-
Potential Mechanism of Action: Inhibition of HPPD, leading to disruption of carotenoid biosynthesis and subsequent photooxidative damage.[8]
Fungicidal Activity
A significant class of pyrazole fungicides, the pyrazole-4-carboxamides, act as succinate dehydrogenase inhibitors (SDHIs).[11][12][13][14] These compounds block the mitochondrial electron transport chain, leading to a cessation of ATP production and fungal cell death.[15][16] The 4-formyl group of this compound can be oxidized to a carboxylic acid, which is the key precursor for the synthesis of pyrazole-4-carboxamides.[17]
-
Potential Mechanism of Action: Inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, disrupting cellular energy production.[11][15][16]
Insecticidal Activity
Pyrazole amides have been successfully developed as insecticides that modulate the ryanodine receptor (RyR), leading to uncontrolled release of intracellular calcium and subsequent muscle dysfunction and paralysis in insects.[3] Additionally, some pyrazole derivatives act on the nervous system by blocking GABA-gated chloride channels.[15] The derivatization of the 4-formyl group into various amide or other functionalities could lead to compounds with insecticidal properties.[18]
-
Potential Mechanisms of Action:
Experimental Protocols
The following protocols provide a general framework for the synthesis of derivatives of this compound and their subsequent screening for agrochemical activity.
Protocol 1: Synthesis of Pyrazole-4-Carboxamide Derivatives for Fungicidal Screening
This protocol describes the conversion of the 4-formyl group to a 4-carboxamide, a key toxophore for SDHI fungicides.
Step 1: Oxidation of the Aldehyde to a Carboxylic Acid
-
Dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of acetone and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an oxidizing agent, such as potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid), portion-wise while maintaining the temperature below 10 °C.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color of permanganate disappears.
-
Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain Ethyl 2-(4-carboxy-1H-pyrazol-1-yl)acetate.
Step 2: Amide Coupling
-
Suspend the synthesized carboxylic acid (1 equivalent) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Add the desired amine (1.1 equivalents) to the reaction mixture. The choice of amine is critical for determining the biological activity and spectrum of the resulting fungicide.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole-4-carboxamide derivative.
Caption: Synthesis of pyrazole-4-carboxamides.
Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This assay is a primary screening method to evaluate the intrinsic fungicidal activity of the synthesized compounds.[19]
Step 1: Preparation of Fungal Cultures and Test Plates
-
Culture the selected pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum) on potato dextrose agar (PDA) plates.[16]
-
Prepare stock solutions of the synthesized pyrazole derivatives in DMSO at a concentration of 10 mg/mL.
-
In sterile petri dishes, add an appropriate volume of the stock solution to molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Include a solvent control (DMSO) and a positive control (a commercial fungicide like boscalid).
-
Pour the amended PDA into the petri dishes and allow them to solidify.
Step 2: Inoculation and Incubation
-
From the actively growing edge of the fungal cultures, cut 5 mm mycelial plugs using a sterile cork borer.
-
Place one mycelial plug in the center of each PDA plate (both treated and control).
-
Seal the plates with parafilm and incubate them at 25 ± 2 °C in the dark.
Step 3: Data Collection and Analysis
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the solvent control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
-
-
For compounds showing significant inhibition, determine the EC50 (effective concentration to inhibit 50% of growth) value by testing a series of concentrations and performing a probit analysis.[20]
Caption: In vitro antifungal screening workflow.
Protocol 3: Primary Herbicidal Screening (Seedling Growth Assay)
This protocol is designed for the initial evaluation of the herbicidal potential of this compound and its derivatives.
Step 1: Preparation of Test Solutions and Planting
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone or DMSO) and then dilute with water containing a surfactant (e.g., Tween 20) to the desired test concentrations (e.g., 10, 50, 200 ppm).
-
Sow seeds of representative monocot (e.g., barnyard grass - Echinochloa crus-galli) and dicot (e.g., cress - Lepidium sativum) weeds in small pots or multi-well plates filled with a standard potting mix.
-
Grow the seedlings in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) until they reach the 2-3 leaf stage (for post-emergence application) or use them immediately after sowing (for pre-emergence application).
Step 2: Application of Test Compounds
-
Post-emergence: Uniformly spray the seedlings with the test solutions until runoff.
-
Pre-emergence: Apply a defined volume of the test solution to the soil surface immediately after sowing.
-
Include a solvent-only control and a positive control (a commercial herbicide).
Step 3: Evaluation
-
After 14-21 days, visually assess the herbicidal effects, such as growth inhibition, chlorosis (yellowing), necrosis (tissue death), and bleaching.
-
Rate the herbicidal activity on a scale of 0 to 100%, where 0% represents no effect and 100% represents complete kill.
-
For quantitative assessment, measure the shoot and root length and fresh/dry weight of the treated plants and compare them to the control.
Structure-Activity Relationship (SAR) Insights
The extensive body of research on pyrazole agrochemicals provides valuable guidance for the rational design of derivatives of this compound.[11][21][22]
-
For Herbicides (HPPD Inhibitors): The nature of the substituent at the 4-position is critical. Conversion of the formyl group to a benzoyl group or other bulky aromatic moieties can significantly enhance activity.[7]
-
For Fungicides (SDHIs): The amide portion of pyrazole-4-carboxamides plays a crucial role in binding to the SDH enzyme. The choice of the amine component is a key area for optimization to achieve high potency and a broad spectrum of activity.[12][14]
-
For Insecticides: Modifications at both the N1 and C4 positions of the pyrazole ring can influence insecticidal activity and selectivity.[18] The ethyl acetate group at N1 may need to be replaced with other alkyl or aryl groups to optimize performance.
Conclusion
This compound represents a valuable starting point for the discovery of new agrochemicals. Its synthetic accessibility and the presence of a reactive formyl group provide a versatile platform for creating diverse libraries of pyrazole derivatives. By leveraging the established knowledge of pyrazole agrochemistry and employing systematic screening protocols as outlined in these notes, researchers can effectively explore the potential of this compound and its analogues to address the ongoing challenges in crop protection.
References
- Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Deriv
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. [Link]
-
Full article: Synthesis and herbicidal activity of new pyrazole ketone derivatives. [Link]
-
Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. [Link]
-
Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. [Link]
-
Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. [Link]
-
Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. [Link]
- Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applic
-
Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed. [Link]
-
Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity - PubMed. [Link]
-
Mode of action of pyrazoles and pyridazinones - ResearchGate. [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed. [Link]
- Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Deriv
-
Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar. [Link]
-
From Pipeline to Plant Protection Products: Using New Approach Methodologies (NAMs) in Agrochemical Safety Assessment | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC - NIH. [Link]
-
Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed. [Link]
-
Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives - ResearchGate. [Link]
-
Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed. [Link]
-
Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. [Link]
-
Screening Rules for Leads of Fungicides, Herbicides, and Insecticides - ResearchGate. [Link]
-
(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS. [Link]
-
8 Top Tips For Pesticide Screening | Technology Networks. [Link]
- CN104705327A - Pyrazole fungicide composition - Google P
-
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC. [Link]
-
Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives - ResearchGate. [Link]
-
2-(4-formyl-1h-pyrazol-1-yl)ethyl acetate - PubChemLite. [Link]
- Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide deriv
-
Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC - NIH. [Link]
-
First List of Chemicals for Tier 1 Screening | US EPA. [Link]
-
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES - Rasayan Journal of Chemistry. [Link]
-
Screening Validation Report 12 - eurl-pesticides.eu. [Link]
- Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid deriv
-
(PDF) Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides - ResearchGate. [Link]
Sources
- 1. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - 2-(4-formyl-1h-pyrazol-1-yl)ethyl acetate (C8H10N2O3) [pubchemlite.lcsb.uni.lu]
- 7. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate as a Versatile Building Block for Heterocyclic Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Bifunctional Pyrazole Scaffold
Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate is a highly valuable and versatile bifunctional building block in the field of heterocyclic chemistry. Its structure uniquely combines an electrophilic aldehyde group at the C4 position of the pyrazole ring with a nucleophilic handle precursor (the ethyl acetate group) at the N1 position. This strategic arrangement of reactive sites allows for a diverse range of chemical transformations, making it an ideal starting material for the synthesis of complex fused heterocyclic systems. These resulting scaffolds, particularly pyrazolo-fused pyrimidines, pyridines, and pyrazoles, are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules and approved pharmaceuticals.[1][2][3]
The pyrazole core itself is a privileged structure in drug discovery, known to exhibit a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4] By utilizing this compound, researchers can efficiently construct libraries of novel compounds with potential therapeutic applications. This guide provides an in-depth exploration of the synthesis and reactivity of this key building block, offering detailed protocols and mechanistic insights to empower its effective use in the laboratory.
Synthesis of the Building Block: A Stepwise Approach
The preparation of this compound is typically achieved through a two-step sequence involving the initial formation of the pyrazole ring followed by N-alkylation and subsequent formylation.
Step 1: N-Alkylation of a Precursor Pyrazole
The synthesis often commences with a commercially available or readily synthesized pyrazole. A common precursor is 4-phenyl-1H-pyrazole. The N-alkylation is achieved by reacting the pyrazole with an appropriate ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base.
Protocol: Synthesis of Ethyl 4-phenyl-1H-pyrazole-1-acetate [5]
-
Reagents and Materials:
-
4-phenyl-1H-pyrazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl bromoacetate
-
Ice bath
-
Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet
-
-
Procedure:
-
To a slurry of sodium hydride (1.1 eq.) in anhydrous DMF at room temperature, add a solution of 4-phenyl-1H-pyrazole (1.0 eq.) in DMF dropwise.
-
Stir the mixture for 1 hour at room temperature to ensure complete deprotonation of the pyrazole nitrogen.
-
Cool the reaction mixture in an ice bath and add ethyl bromoacetate (1.05 eq.) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 3 hours. For less reactive substrates, gentle heating (e.g., to 100 °C for a short period) may be necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Further purify the product by washing with hexane to yield Ethyl 4-phenyl-1H-pyrazole-1-acetate.
-
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group onto electron-rich heterocyclic rings.[6][7] In this step, the N-alkylated pyrazole is treated with the Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7][8]
Protocol: Vilsmeier-Haack Formylation to Yield this compound [9][10]
-
Reagents and Materials:
-
Ethyl 4-substituted-1H-pyrazole-1-acetate (from Step 1)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice bath, crushed ice
-
Saturated sodium bicarbonate solution
-
Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet
-
-
Procedure:
-
In a fume hood, prepare the Vilsmeier reagent by adding POCl₃ (3.0 eq.) dropwise to anhydrous DMF (acting as both reagent and solvent) at 0 °C with vigorous stirring.
-
To this pre-formed reagent, add the Ethyl 4-substituted-1H-pyrazole-1-acetate (1.0 eq.) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will often precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product is not a solid, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Causality in Experimental Choices:
-
Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture and will readily decompose. Therefore, the use of anhydrous solvents and a dry atmosphere (e.g., under nitrogen) is critical for the success of the reaction.[7]
-
Controlled Temperature: The formation of the Vilsmeier reagent is an exothermic process. Maintaining a low temperature during its preparation prevents its decomposition and ensures a controlled reaction.[7]
-
Careful Quenching: The workup procedure involving quenching with ice and neutralization must be performed slowly and with caution due to the exothermic nature of the reaction between the unreacted POCl₃ and water.[7]
Applications in Heterocyclic Synthesis
The dual reactivity of this compound makes it a powerful tool for constructing a variety of fused heterocyclic systems.
Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are purine isosteres and have garnered significant attention in medicinal chemistry as kinase inhibitors and for their anticancer and anti-inflammatory activities.[1][2][11] The formyl group of the building block can react with a variety of dinucleophiles to form the fused pyrimidine ring.
Protocol: Synthesis of Ethyl 2-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate [12]
This transformation involves a condensation reaction with a suitable nitrogen-containing dinucleophile, such as urea or a derivative thereof.
-
Reagents and Materials:
-
This compound
-
Urea
-
Ethanol or another suitable high-boiling solvent
-
Catalytic amount of a base (e.g., sodium ethoxide) or acid (e.g., p-toluenesulfonic acid)
-
Reflux condenser
-
-
Procedure:
-
To a solution of this compound (1.0 eq.) in ethanol, add urea (1.1 eq.) and a catalytic amount of sodium ethoxide.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Reaction Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis
Caption: Workflow for the synthesis of a pyrazolo[3,4-d]pyrimidine derivative.
Knoevenagel Condensation for Further Functionalization
The aldehyde functionality of this compound is highly susceptible to Knoevenagel condensation with active methylene compounds.[13][14] This reaction provides a versatile route to introduce further complexity and functional groups, which can then be utilized in subsequent cyclization reactions.
Protocol: Knoevenagel Condensation with Malononitrile [15]
-
Reagents and Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
A weak base catalyst (e.g., piperidine or triethylamine)
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) and malononitrile (1.0 eq.) in ethanol.
-
Add a catalytic amount of piperidine (a few drops).
-
Stir the reaction mixture at room temperature. The reaction is often rapid and may be complete within a few hours.
-
Monitor the progress by TLC.
-
The product, an α,β-unsaturated dinitrile, may precipitate from the reaction mixture. If so, collect it by filtration.
-
Otherwise, concentrate the solvent and purify the product by recrystallization or column chromatography.
-
Knoevenagel Condensation Mechanism
Caption: Generalized mechanism of the Knoevenagel condensation.
Multicomponent Reactions (MCRs)
The bifunctional nature of this compound makes it an excellent substrate for multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single pot.[16][17]
Example: Three-Component Synthesis of Substituted Pyrazoles
A one-pot reaction of this compound, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate can lead to the formation of highly substituted pyrazole derivatives.[17][18]
Protocol: One-Pot Synthesis of a 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) Derivative [18]
-
Reagents and Materials:
-
This compound (acting as the aldehyde component)
-
Ethyl acetoacetate (2.0 eq.)
-
Hydrazine hydrate (2.0 eq.)
-
Ethanol or acetic acid as solvent
-
Optional: A catalyst such as a Brønsted or Lewis acid.
-
-
Procedure:
-
To a solution of this compound (1.0 eq.) in the chosen solvent, add ethyl acetoacetate (2.0 eq.) and hydrazine hydrate (2.0 eq.).
-
Heat the mixture to reflux for the required time, monitoring by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates and can be isolated by filtration.
-
Wash the solid with a suitable solvent (e.g., cold ethanol) and dry.
-
Data Summary Table
| Reaction Type | Reactants | Product Class | Key Conditions |
| Vilsmeier-Haack Formylation | N-alkylated pyrazole, POCl₃, DMF | Pyrazole-4-carbaldehyde | 0 °C to 70 °C, anhydrous |
| Pyrazolo[3,4-d]pyrimidine Synthesis | Formylpyrazole, Urea | Fused Pyrimidine | Reflux in ethanol, base catalyst |
| Knoevenagel Condensation | Formylpyrazole, Malononitrile | α,β-Unsaturated Dinitrile | Room temp., piperidine catalyst |
| Multicomponent Reaction | Formylpyrazole, Ethyl Acetoacetate, Hydrazine | bis(pyrazol-5-ol) | Reflux in ethanol/acetic acid |
Conclusion and Future Outlook
This compound stands out as a pivotal building block for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers in organic and medicinal chemistry. The strategic positioning of its reactive functional groups allows for a high degree of synthetic flexibility, enabling the construction of complex molecular architectures through both classical and modern synthetic methodologies. Future applications of this versatile scaffold will likely continue to expand, particularly in the realm of combinatorial chemistry and the development of novel therapeutic agents.
References
- Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
- New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. PubMed.
- Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Taylor & Francis Online.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. (2023-09-05).
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed. (2020-11-01).
- Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
- Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. Thieme.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. (2024-08-16).
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Synthesis of pyrazole derivatives via 1,3,-dipolar cycloaddition reaction.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
- (Pyrazol-4-yl)aceticyl)
- The Knoevenagel Condens
- Knoevenagel condens
- One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C
- SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acet
- Ethyl 2-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)
- An efficient and green one-pot three-component synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s catalyzed by 2-hydroxy e. Semantic Scholar.
Sources
- 1. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1170524-95-4|Ethyl 2-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate|BLD Pharm [bldpharm.com]
- 13. organicreactions.org [organicreactions.org]
- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 15. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst [mdpi.com]
- 16. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 17. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Biological screening methods for "Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate" derivatives
An Application Guide to the Biological Screening of Novel Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate Derivatives
Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a prominent structural motif in medicinal chemistry, often referred to as a "privileged scaffold".[1][2] Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of FDA-approved drugs, including the potent anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[3][4] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[4][5][6][7]
The core structure of "this compound" presents a versatile platform for the synthesis of novel derivatives. The formyl group at the C4 position and the ethyl acetate moiety at the N1 position are ripe for chemical modification, allowing for the creation of large, diverse compound libraries. This application note provides a comprehensive, tiered strategy for the biological screening of such libraries, designed for researchers in drug discovery to efficiently identify and characterize novel bioactive molecules. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental step.
A Tiered Approach to Biological Screening
A systematic, multi-tiered screening strategy is essential for efficiently processing a library of novel compounds. This approach, often called a "screening funnel" or "cascade," begins with broad, high-throughput assays to identify initial "hits" and progressively moves towards more specific, complex assays to validate leads and elucidate their mechanism of action.
// Edges Lib -> {HTS_Cancer, HTS_Microbe, HTS_Inflam} [label="Initial Hits"]; {HTS_Cancer, HTS_Microbe, HTS_Inflam} -> DoseResponse [label="Confirmed Hits"]; DoseResponse -> Selectivity; Selectivity -> OrthoAssay; OrthoAssay -> TargetID [label="Promising Leads"]; TargetID -> Pathway; Pathway -> Lead; } end_dot Caption: Tiered workflow for screening novel pyrazole derivatives.
Tier 1: Primary High-Throughput Screening (HTS)
The goal of primary screening is to rapidly and cost-effectively test the entire compound library at a single concentration to identify initial hits. Given the broad biological potential of pyrazoles, a parallel screening approach against different target areas is recommended.[1][5]
-
Anticancer & Cytotoxicity Screening: Many pyrazole derivatives exhibit potent anti-proliferative activity.[6] A primary screen against a panel of diverse cancer cell lines can identify compounds with cytotoxic or cytostatic effects.[8]
-
Antimicrobial Screening: The pyrazole scaffold is present in compounds with antibacterial and antifungal properties.[4] Screening against representative Gram-positive and Gram-negative bacteria, as well as a fungal species, is a valuable starting point.[9]
-
Anti-inflammatory & Enzyme Inhibition Screening: Pyrazoles are well-known inhibitors of enzymes like cyclooxygenase (COX) and various kinases.[7][10] A primary screen can target a key enzyme implicated in inflammation or cancer, such as COX-2 or a specific cyclin-dependent kinase (CDK).[11][12]
Tier 2: Secondary and Confirmatory Assays
Hits identified in Tier 1 must be validated. Secondary assays confirm the initial activity, establish potency, and begin to probe for selectivity.
-
Dose-Response Analysis: Compounds are tested across a range of concentrations to determine their potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[13]
-
Selectivity Profiling: For enzyme inhibitors, assessing activity against related enzymes is crucial. For example, a COX-2 inhibitor should be tested against COX-1 to determine its selectivity index, which can predict the likelihood of gastrointestinal side effects.[7][12] For anticancer hits, testing against a non-cancerous cell line (e.g., normal fibroblasts) provides an initial measure of therapeutic index.
-
Orthogonal Assays: These assays measure a different biological endpoint to confirm the effect observed in the primary screen. For an anticancer hit, a primary viability assay could be followed by an apoptosis assay (e.g., Annexin V/PI staining) to confirm the mode of cell death.[13][14]
Tier 3: Mechanism of Action (MoA) Elucidation
For the most promising and validated leads, the focus shifts to identifying the specific molecular target and elucidating the biological pathway through which the compound exerts its effect.
-
Target Identification: Techniques such as computational molecular docking, thermal shift assays, or affinity-based proteomics can be used to identify the direct protein target of the compound.[15]
-
Pathway Analysis: Once a target is hypothesized or identified, its role in cellular signaling can be investigated. For instance, if a compound is found to inhibit a kinase in the NF-κB pathway, downstream effects like the phosphorylation of IκBα and the nuclear translocation of p65 can be measured via Western blot or immunofluorescence.[16]
// Nodes LPS [label="Inflammatory Stimulus\n(e.g., LPS)", shape=ellipse, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; TLR4 [label="TLR4 Receptor", fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; NFkB [label="NF-κB\n(p50/p65)", fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Genes [label="Pro-inflammatory Genes\n(COX-2, TNF-α, IL-6)", shape=note, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; COX2 [label="COX-2 Enzyme", fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; PGs [label="Prostaglandins", shape=ellipse, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
// Potential Inhibition Points Inhibitor1 [label="Pyrazole Derivative\n(Targeting IKK?)", shape=box, style=dashed, color="#EA4335", fontcolor="#202124"]; Inhibitor2 [label="Pyrazole Derivative\n(Targeting COX-2?)", shape=box, style=dashed, color="#EA4335", fontcolor="#202124"];
// Edges LPS -> TLR4 [color="#4285F4"]; TLR4 -> IKK [label="Activates", color="#4285F4"]; IKK -> IkB [label="Phosphorylates\n(for degradation)", color="#4285F4"]; IkB -> NFkB [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; NFkB -> Nucleus [label="Translocates", color="#4285F4"]; Nucleus -> Genes [label="Induces Transcription", color="#4285F4"]; Genes -> COX2 [label="Translates to", style=dashed, color="#4285F4"]; COX2 -> PGs [label="Produces", color="#4285F4"];
Inhibitor1 -> IKK [arrowhead=tee, color="#EA4335", style=bold]; Inhibitor2 -> COX2 [arrowhead=tee, color="#EA4335", style=bold]; } end_dot Caption: Simplified NF-κB and COX-2 inflammatory pathway.
Detailed Protocols
Protocol 1: High-Throughput Anticancer Cell Viability Assay (MTT)
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)
-
Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide)
-
Test compound library (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette, microplate reader (570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of test compounds and controls in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for:
-
Negative Control: Cells treated with vehicle (e.g., 0.5% DMSO medium).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank: Medium only (no cells).
-
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability for each treatment using the formula: % Viability = (Absorbance_of_Treated_Well / Absorbance_of_Negative_Control_Well) * 100
-
For dose-response analysis, plot % Viability against the logarithm of compound concentration and fit to a sigmoidal curve to determine the IC50 value.
| Compound | Cell Line | IC50 (µM) |
| Derivative A | MCF-7 | 5.2 |
| Derivative A | A549 | 12.8 |
| Derivative B | MCF-7 | > 50 |
| Doxorubicin | MCF-7 | 0.8 |
Protocol 2: Antimicrobial Broth Microdilution Assay (MIC Determination)
Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test compound library (dissolved in DMSO)
-
Positive control (e.g., Ampicillin, Ciprofloxacin)
-
Sterile 96-well U-bottom plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Compound Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of the test compound at 2x the highest desired concentration to the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column. This creates a concentration gradient.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well. The final volume in each well will be 200 µL.
-
Controls:
-
Growth Control: Wells with bacteria and medium only (no compound).
-
Sterility Control: Wells with medium only (no bacteria).
-
Positive Control: A row with a standard antibiotic.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Acquisition: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no visible growth is observed. Optionally, add resazurin and incubate for 2-4 hours; a color change from blue to pink indicates viable bacteria.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
|---|---|---|
| Derivative C | 8 | 64 |
| Derivative D | >128 | >128 |
| Ampicillin | 0.25 | 8 |
Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay
Principle: This is a fluorescence-based assay that measures the peroxidase activity of COX enzymes. COX converts arachidonic acid to Prostaglandin G2 (PGG2) and then to Prostaglandin H2 (PGH2). The peroxidase component of COX then reduces PGH2. This assay uses a probe that fluoresces upon oxidation by the active COX enzyme. An inhibitor will block this process, resulting in a reduced fluorescence signal.[17]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Test compounds
-
Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Black 96-well plates
-
Fluorometric plate reader
Procedure:
-
Enzyme Preparation: Prepare separate working solutions of COX-1 and COX-2 with heme in chilled assay buffer.
-
Compound Addition: To the wells of a black 96-well plate, add 20 µL of test compound dilutions. Add controls (vehicle for 100% activity, known inhibitors for positive control).
-
Enzyme Addition: Add 150 µL of the enzyme solution (either COX-1 or COX-2) to each well. Incubate for 10 minutes at room temperature to allow inhibitor binding.
-
Reaction Initiation: Add 20 µL of a solution containing arachidonic acid and the fluorometric probe to all wells to start the reaction.
-
Data Acquisition: Immediately begin reading the fluorescence intensity every minute for 10-20 minutes using a plate reader (e.g., Ex/Em = 535/587 nm).
-
Data Analysis:
-
Calculate the reaction rate (slope of fluorescence vs. time).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition vs. log concentration to calculate the IC50 for both COX-1 and COX-2.
-
Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2) . A higher SI indicates greater selectivity for COX-2.
-
References
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])
-
Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety - ACS Publications. (URL: [Link])
-
Review: biologically active pyrazole derivatives - RSC Publishing. (URL: [Link])
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (URL: [Link])
-
Cell-based Assays for Drug Discovery | Reaction Biology. (URL: [Link])
-
Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society. (URL: [Link])
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (URL: [Link])
-
High-Throughput Screening Assays. (URL: [Link])
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. (URL: [Link])
-
High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel - Lab on a Chip (RSC Publishing). (URL: [Link])
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed. (URL: [Link])
-
Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - MDPI. (URL: [Link])
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (URL: [Link])
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH. (URL: [Link])
-
The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies - MDPI. (URL: [Link])
-
Cell-culture based test systems for anticancer drug screening - EurekAlert!. (URL: [Link])
-
Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (URL: [Link])
-
Research into New Molecules with Anti-Inflammatory Activity - MDPI. (URL: [Link])
-
Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (URL: [Link])
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - MDPI. (URL: [Link])
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (URL: [Link])
-
Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PubMed Central. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])
-
Full article: Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - Taylor & Francis Online. (URL: [Link])
-
Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC - NIH. (URL: [Link])
-
Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing - PMC - NIH. (URL: [Link])
Sources
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemmethod.com [chemmethod.com]
- 12. tandfonline.com [tandfonline.com]
- 13. noblelifesci.com [noblelifesci.com]
- 14. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Research into New Molecules with Anti-Inflammatory Activity [mdpi.com]
"Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate" in the synthesis of anticancer agents
Application Notes & Protocols
Topic: "Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate" in the Synthesis of Anticancer Agents
Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology
In the landscape of medicinal chemistry, the pyrazole nucleus, a five-membered diazole heterocycle, has emerged as a "privileged scaffold." Its derivatives exhibit a vast array of pharmacological activities, including anti-inflammatory, antibacterial, and notably, anticancer properties.[1][2][3][4] The unique structural features of pyrazoles allow them to act as versatile pharmacophores, capable of forming key interactions with various biological targets implicated in cancer progression, such as protein kinases.[4][5]
This guide focuses on a particularly valuable and versatile building block: This compound . The strategic placement of three key functional groups—the pyrazole core, a reactive aldehyde at the C4 position, and an ethyl acetate group at the N1 position—makes this compound an ideal starting point for the synthesis of complex, biologically active molecules. The aldehyde serves as a crucial handle for condensation reactions, enabling the construction of fused heterocyclic systems, while the ester group can be further modified or may contribute to the molecule's solubility and pharmacokinetic profile.
Specifically, this synthon is a cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines , a class of purine analogues that have shown significant promise as potent anticancer agents by targeting key regulators of the cell cycle.[5][6][7][8][9]
Core Synthetic Strategy: From Pyrazole Aldehyde to Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
The primary synthetic application of this compound in cancer research is its role in multi-component reactions to form the pyrazolo[1,5-a]pyrimidine core. The general mechanism involves the condensation of the pyrazole precursor with a compound containing an active methylene group and an amino group.
A highly effective and common approach is the reaction with aminopyrazoles and malononitrile derivatives. The aldehyde on the starting material provides the electrophilic carbon that reacts with the nucleophilic aminopyrazole, initiating a cascade of reactions that culminates in the formation of the fused bicyclic system. This strategy is efficient and allows for significant molecular diversity by varying the substituents on the reaction partners.
Below is a visual representation of a generalized synthetic workflow.
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 3. srrjournals.com [srrjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. html.rhhz.net [html.rhhz.net]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 9. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
Application Notes & Protocols: Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate in Anti-Inflammatory Drug Development
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate as a scaffold for developing novel anti-inflammatory drugs. The protocols outlined below are designed to rigorously evaluate its biological activity, from initial in vitro screening to in vivo efficacy models.
Introduction: The Rationale for Pyrazole-Based Anti-Inflammatories
This compound is a promising, yet underexplored, derivative. Its structural features—a pyrazole core, an aldehyde group for potential derivatization, and an ethyl acetate side chain—make it an attractive starting point for library synthesis and structure-activity relationship (SAR) studies. This guide will detail the necessary steps to characterize its anti-inflammatory potential.
The primary mechanisms of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involve the inhibition of COX enzymes, which are crucial for prostaglandin synthesis.[3] Furthermore, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a pivotal regulator of inflammation, controlling the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[7][8][9][10] Therefore, evaluating the effect of this compound on these key targets is essential.
Synthesis and Characterization
While this compound is commercially available, understanding its synthesis is crucial for derivatization.[11] A common method for generating 4-formylpyrazoles is the Vilsmeier-Haack reaction.[12][13] A plausible synthetic route is outlined below.
Caption: Plausible synthesis of this compound.
In Vitro Evaluation of Anti-Inflammatory Activity
A tiered approach to in vitro screening is recommended to efficiently assess the compound's anti-inflammatory properties and elucidate its mechanism of action.
General Experimental Workflow
Caption: General workflow for in vitro anti-inflammatory screening.
Protocol: COX-1 and COX-2 Inhibition Assay
This assay determines the compound's selectivity in inhibiting the two COX isoforms.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
This compound
-
Celecoxib (selective COX-2 inhibitor control)
-
Indomethacin (non-selective COX inhibitor control)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of the test compound or control inhibitors to the wells.
-
Incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 2 minutes at room temperature.
-
Measure the absorbance at the recommended wavelength to determine prostaglandin production.
-
Calculate the percentage of inhibition for each concentration.
-
Determine the IC50 values for both COX-1 and COX-2.
Data Interpretation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| Test Compound | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib | >10 | ~0.1 | >100 |
| Indomethacin | ~0.1 | ~1 | 0.1 |
A higher selectivity index indicates a preference for COX-2 inhibition, which is generally associated with a better gastrointestinal safety profile.[5][14]
Protocol: LPS-Induced Cytokine and Nitric Oxide Production in RAW264.7 Macrophages
This protocol assesses the compound's ability to suppress the production of key pro-inflammatory mediators.[15]
Materials:
-
RAW264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Griess Reagent for NO detection
-
ELISA kits for TNF-α and IL-6
-
MTT reagent for cytotoxicity assessment
Procedure:
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
For NO measurement: Mix the supernatant with Griess Reagent and measure the absorbance at 540 nm.
-
For cytokine measurement: Use the collected supernatant to perform TNF-α and IL-6 ELISAs according to the manufacturer's instructions.[16][17]
-
In a parallel plate, perform an MTT assay to ensure that the observed effects are not due to cytotoxicity.
Data Interpretation:
| Treatment | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) | Cell Viability (%) |
| Vehicle | <5% | <5% | <5% | 100% |
| LPS (1 µg/mL) | 100% | 100% | 100% | >95% |
| Test Compound (Low Dose) + LPS | Experimental Value | Experimental Value | Experimental Value | >90% |
| Test Compound (High Dose) + LPS | Experimental Value | Experimental Value | Experimental Value | >90% |
A dose-dependent decrease in NO, TNF-α, and IL-6 production without significant cytotoxicity suggests potent anti-inflammatory activity.
Protocol: NF-κB Activation Analysis
This protocol investigates whether the compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB pathway.[7][18]
Materials:
-
RAW264.7 or THP-1 cells
-
LPS
-
Primary antibodies against phospho-p65, total p65, and IκBα
-
Secondary HRP-conjugated antibodies
-
Western blot equipment and reagents
Procedure (Western Blot):
-
Seed cells and treat with the test compound and LPS as described in section 3.3, but for a shorter duration (e.g., 30-60 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash and incubate with secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate.
Data Interpretation: A reduction in the phosphorylation of the p65 subunit of NF-κB and a stabilization (reduced degradation) of the IκBα inhibitor protein in the presence of the test compound would strongly indicate inhibition of the NF-κB pathway.
Caption: Potential inhibition of the NF-κB signaling pathway.
In Vivo Evaluation of Anti-Inflammatory Efficacy
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy in a whole-organism context.[19][20]
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used to evaluate the anti-edematous effect of compounds.[21][22][23]
Materials:
-
Wistar or Sprague-Dawley rats
-
1% Carrageenan solution in saline
-
Pletysmometer
-
Test compound formulated in a suitable vehicle (e.g., 0.5% CMC)
-
Indomethacin (positive control)
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or control orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Data Interpretation:
| Group | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | Experimental Value | 0% |
| Test Compound (Low Dose) | Experimental Value | Calculated Value |
| Test Compound (High Dose) | Experimental Value | Calculated Value |
| Indomethacin (10 mg/kg) | Experimental Value | Calculated Value |
Significant and dose-dependent inhibition of paw edema indicates in vivo anti-inflammatory activity.
Protocol: LPS-Induced Systemic Inflammation in Mice
This model assesses the compound's ability to reduce systemic inflammatory responses.[24]
Materials:
-
BALB/c or C57BL/6 mice
-
LPS
-
Test compound and vehicle
-
ELISA kits for serum TNF-α and IL-6
Procedure:
-
Administer the test compound or vehicle intraperitoneally or orally.
-
After 30-60 minutes, administer a sublethal dose of LPS intraperitoneally.
-
At 90 minutes to 2 hours post-LPS injection, collect blood via cardiac puncture.
-
Separate the serum and measure the levels of TNF-α and IL-6 using ELISA.
Data Interpretation: A significant reduction in serum levels of pro-inflammatory cytokines in the compound-treated group compared to the LPS-only group demonstrates systemic anti-inflammatory efficacy.
Conclusion and Future Directions
These application notes provide a robust framework for the initial characterization of this compound as a potential anti-inflammatory agent. Positive results from these assays would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency and selectivity.
-
Pharmacokinetic and Toxicological Studies: To assess the drug-like properties and safety profile of lead compounds.
-
Chronic Inflammation Models: Evaluating efficacy in models of diseases like collagen-induced arthritis.
References
- Ajikumar, A., et al. (2021). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmaceutical Sciences and Research, 13(1), 1-10.
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available from: [Link]
- Oeckinghaus, A., & Ghosh, S. (2009). The history of NF-κB: a personal account. Journal of Molecular Biology, 386(2), 269-277.
-
Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. Available from: [Link]
-
Creative Diagnostics. The NF-kB Signaling Pathway. Available from: [Link]
- Kuzu, B., et al. (2024).
-
Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American journal of clinical nutrition, 77(1), 179–184. Available from: [Link]
-
Abdel-Aziz, A. A.-M., et al. (2021). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 11(53), 33355-33372. Available from: [Link]
-
Geronikaki, A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(10), 1350. Available from: [Link]
-
Słoczyńska, K., et al. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 13(6), 863. Available from: [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. Available from: [Link]
- Halim, P. A., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry, 131, 106273.
- Schroecksnadel, K., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica chimica acta, 359(1-2), 197–205.
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available from: [Link]
-
Creative Diagnostics. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]
- El-Gamil, D. S., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & clinical pharmacology & toxicology, 108(4), 263–273.
- Patil, M. V., et al. (2011). In vitro pharmacological screening methods for anti-inflammatory agents. Journal of Pharmacy Research, 4(3), 675-677.
- Gupta, M., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 4(2), 24-30.
-
ResearchGate. (n.d.). Pyrazoline derivatives and their docking interactions with COX-2. Retrieved from [Link]
-
Slideshare. (2016). Screening models for inflammatory drugs. Retrieved from [Link]
- Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S2), 8281–8289.
- Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 27(4), 653-662.
- Ali, N., et al. (2025).
- Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S2), 8281-8289.
- Li, Y., et al. (2026). Penimeroandranoids A–D, DMOA-Derived Meroterpenoids from the Soil Fungus Penicillium sp. sb62 and Their Bioactivities. Organic Letters.
- Pchelintseva, D., et al. (2022). Determination of Heterogeneous Proteomic and Metabolomic Response in anti-TNF and anti-IL-6 Treatment of Patients with Rheumatoid Arthritis. International Journal of Molecular Sciences, 23(19), 11840.
- Mohammadi, A., et al. (2025). A novel bispecific antibody targeting TNF-α and IL-6 receptor as a potent immunotherapeutic agent for inflammation. Applied Microbiology and Biotechnology, 109(1), 13596.
-
AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]
- Jeong, J.-W., et al. (2020). Anti-Neuroinflammatory Effects of a Representative Low-Molecular-Weight Component Isolated from Codium fragile Through Inhibition of the NF-κB Pathway in Microglia and Macrophage Cells. Marine Drugs, 18(11), 549.
-
ResearchGate. (n.d.). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-formyl-1h-pyrazol-1-yl)ethyl acetate. Retrieved from [Link]
- Kolosov, M. A., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Beilstein journal of organic chemistry, 17, 1007–1016.
- El-Sayed, N. N. E., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals, 16(11), 1599.
- Pappas, D. A., et al. (2023). Comparative effectiveness of TNF inhibitor vs IL-6 receptor inhibitor as monotherapy or combination therapy with methotrexate in biologic-experienced patients with rheumatoid arthritis: An analysis from the CorEvitas RA Registry. PloS one, 18(9), e0291321.
- Deshmukh, M. B., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 4(2), 346-350.
- Dhingra, A. K., et al. (2016). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. Scientifica, 2016, 5609618.
-
ResearchGate. (n.d.). In vivo anti-inflammatory activities of compounds (2,4,7–10) in... Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 98% Purity, C8H10N2O3, 1 gram. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sciencescholar.us [sciencescholar.us]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 9. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 10. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. calpaclab.com [calpaclab.com]
- 12. researchgate.net [researchgate.net]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. researchgate.net [researchgate.net]
- 15. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 20. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijpras.com [ijpras.com]
- 23. Screening models for inflammatory drugs | PPTX [slideshare.net]
- 24. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes & Protocols: Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate in Advanced Material Synthesis
Foreword: Unlocking the Potential of a Versatile Pyrazole Building Block
"Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate" is a multifunctional heterocyclic compound poised to make significant contributions to the field of material science. Its unique molecular architecture, featuring a reactive formyl group, a coordinating pyrazole ring, and a readily modifiable ethyl acetate moiety, offers a trifecta of opportunities for the rational design of novel functional materials. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its potential applications and detailed, field-proven protocols for its use in the synthesis of advanced materials. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Synthesis of Fluorescent Schiff Base Polymers for Optoelectronic Applications
Rationale: The formyl group of "this compound" is an ideal electrophilic site for condensation reactions with primary amines to form Schiff bases (imines). When reacted with aromatic diamines, this leads to the formation of conjugated polymers with intriguing photophysical properties. The resulting poly(azomethine)s often exhibit fluorescence, making them promising candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and as specialty coatings. [1][2]The pyrazole and ester functionalities can further be used to tune the polymer's solubility and thermal properties.
Experimental Protocol: Synthesis of a Poly(azomethine) from this compound and p-Phenylenediamine
Materials:
-
This compound (1 mmol, 196.18 mg)
-
p-Phenylenediamine (1 mmol, 108.14 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
Anhydrous Methanol
-
Nitrogen gas inlet
Procedure:
-
To a 50 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1 mmol) and p-phenylenediamine (1 mmol).
-
Add anhydrous DMF (10 mL) to dissolve the reactants.
-
Place the flask in a preheated oil bath at 120 °C.
-
Stir the reaction mixture under a slow stream of nitrogen for 24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Pour the viscous solution into 100 mL of rapidly stirring anhydrous methanol.
-
A yellow-orange precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the polymer by vacuum filtration and wash it thoroughly with methanol (3 x 20 mL) to remove any unreacted monomers and residual DMF.
-
Dry the resulting fluorescent polymer in a vacuum oven at 60 °C for 12 hours.
Data Presentation: Expected Properties of the Synthesized Polymer
| Property | Expected Value/Observation |
| Appearance | Yellow to orange powder |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP) |
| Molecular Weight (Mn) | 5,000 - 15,000 g/mol (determined by Gel Permeation Chromatography) |
| Fluorescence Emission | Expected in the blue-green region of the spectrum (450-550 nm) |
| Thermal Stability (TGA) | Decomposition temperature > 250 °C |
Visualization: Polymerization Workflow
Caption: Workflow for the synthesis of a fluorescent Schiff base polymer.
A Versatile Precursor for Pyrazolate-Carboxylate Metal-Organic Frameworks (MOFs)
Rationale: Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials with applications in gas storage, separation, and catalysis. [3][4]The pyrazole ring in "this compound" can act as a robust coordinating ligand for a variety of metal ions. Furthermore, the ethyl acetate group can be hydrolyzed to a carboxylic acid, creating a bifunctional pyrazolate-carboxylate linker. This dual functionality allows for the construction of highly stable and porous MOFs. The formyl group can also be utilized for post-synthetic modification of the MOF, introducing further functionality.
Experimental Protocol: Two-Step Synthesis of a Hypothetical Zn-Pyrazolate-Carboxylate MOF
Part A: Hydrolysis of this compound
Materials:
-
This compound (10 mmol, 1.96 g)
-
Sodium Hydroxide (NaOH) (12 mmol, 0.48 g)
-
Ethanol (50 mL)
-
Water (50 mL)
-
2 M Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve this compound (10 mmol) in ethanol (50 mL) in a 250 mL round-bottom flask.
-
In a separate beaker, dissolve NaOH (12 mmol) in water (50 mL) and add it to the flask.
-
Heat the mixture under reflux for 4 hours. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC). [5]4. After cooling to room temperature, remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 2 M HCl. A white precipitate of 2-(4-formyl-1H-pyrazol-1-yl)acetic acid will form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 50 °C.
Part B: Solvothermal Synthesis of the Zn-MOF
Materials:
-
2-(4-formyl-1H-pyrazol-1-yl)acetic acid (0.5 mmol, 84 mg)
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (0.5 mmol, 148.7 mg)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Ethanol (2 mL)
-
Teflon-lined stainless-steel autoclave (23 mL)
Procedure:
-
In a 20 mL glass vial, dissolve 2-(4-formyl-1H-pyrazol-1-yl)acetic acid (0.5 mmol) and Zinc Nitrate Hexahydrate (0.5 mmol) in a mixture of DMF (10 mL) and ethanol (2 mL).
-
Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Transfer the vial into a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 100 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Cool the autoclave to room temperature at a rate of 5 °C/min.
-
Colorless crystals of the MOF should have formed.
-
Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) over a period of 24 hours to remove unreacted starting materials.
-
To activate the MOF, the DMF solvent within the pores needs to be exchanged. Immerse the crystals in a volatile solvent like acetone for 24 hours, replacing the acetone every 8 hours.
-
Decant the acetone and dry the MOF crystals under high vacuum at 120 °C for 12 hours. [4] Data Presentation: Expected Characteristics of the Synthesized MOF
| Property | Expected Value/Observation |
| Crystal System | To be determined by Single Crystal X-ray Diffraction |
| Porosity (BET Surface Area) | 500 - 1500 m²/g |
| Pore Size | Microporous (< 2 nm) |
| Thermal Stability (TGA) | Stable up to 300 °C in air |
| Post-Synthetic Modification | The formyl group is available for further reactions (e.g., with amines) within the pores. |
Visualization: MOF Synthesis Pathway
Caption: Two-step synthesis of a hypothetical Zn-MOF.
Synthesis of a Novel Solvatochromic Dye via Knoevenagel Condensation
Rationale: The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde or ketone and an active methylene compound. [6][7]The formyl group of "this compound" can readily undergo this reaction to create extended π-conjugated systems, which are the basis of many organic dyes. By reacting it with a suitable active methylene compound, a donor-π-acceptor (D-π-A) type dye can be synthesized. Such dyes often exhibit solvatochromism, where their color changes depending on the polarity of the solvent, making them useful as probes for solvent polarity and in sensing applications.
Experimental Protocol: Synthesis of a Solvatochromic Dye with Malononitrile
Materials:
-
This compound (1 mmol, 196.18 mg)
-
Malononitrile (1.1 mmol, 72.67 mg)
-
Ethanol (15 mL)
-
Piperidine (catalytic amount, ~2 drops)
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1.1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (~2 drops) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours. The formation of the dye is often accompanied by a color change. The reaction can be monitored by TLC. [8][9]4. Upon completion, a solid precipitate of the dye should form. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.
-
Cool the mixture in an ice bath for 30 minutes.
-
Collect the crystalline product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the dye in a desiccator over silica gel.
Data Presentation: Photophysical Properties of the Synthesized Dye
| Property | Expected Observation |
| Appearance | Yellow to red crystalline solid |
| UV-Vis Absorption | A significant red-shift in the absorption maximum is expected in polar solvents compared to non-polar solvents. |
| Solvatochromism | The color of the dye solution should change from yellow in a non-polar solvent (e.g., hexane) to red in a polar solvent (e.g., DMSO). |
| Molar Absorptivity | High molar absorptivity (ε > 10,000 M⁻¹cm⁻¹) is expected due to the extended conjugation. |
Visualization: Knoevenagel Condensation Reaction
Caption: Synthesis of a solvatochromic dye via Knoevenagel condensation.
References
-
Full article: Metal-based Schiff base polymers: preparation, spectral, thermal and their in vitro biological investigation. Taylor & Francis Online. [Link]
-
Synthesis and Characterization of Schiff Base Polymers via Metal Coordination and Its Application in Infrared Stealth Coating. National Institutes of Health (NIH). [Link]
-
Preparation of Carboxylic Acid| Hydrolysis of ester| Ethyl acetate. YouTube. [Link]
-
Synthesis of Biodegradable Polymers: A Review on the Use of Schiff-Base Metal Complexes as Catalysts for the Ring Opening Polymerization (ROP) of Cyclic Esters. MDPI. [Link]
-
Synthesis and Characterization of New Polymeric-Schiff Bases and Their Complexes. Basrah Journal of Science. [Link]
-
(PDF) Synthesis and Characterization of Novel Schiff Base Polymers as Adsorbents for the Removal of Mercuric Ion from Aqueous Solution. ResearchGate. [Link]
-
IV SEMMESTER. AnyFlip. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Thieme. [Link]
-
Knoevenagel Condensation with BODIPY dye. Chemistry Stack Exchange. [Link]
-
(PDF) A Simple and Highly Versatile Procedure for the Knoevenagel Condensation Promoted by an Efficient, Eco-Friendly, and Recyclable nano-ZnO Catalyst. ResearchGate. [Link]
-
A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction | Journal of the American Chemical Society. ACS Publications. [Link]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. [Link]
-
Reaction rate and rate constant of the hydrolysis of ethyl acetate with sodium hydroxide. Sci-Hub. [Link]
-
Kinetics of Hydrolysis of ethyl acetate - Physical Chemistry. YouTube. [Link]
-
Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach. MDPI. [Link]
-
hydrolysis of esters. Chemguide. [Link]
-
The synthesis of metal-pyrazolate MOFs and their applications. Figure... ResearchGate. [Link]
-
Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks. Insubria. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Characterization of Schiff Base Polymers via Metal Coordination and Its Application in Infrared Stealth Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ossila.com [ossila.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. asianpubs.org [asianpubs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic pathway. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic strategy for this compound?
The most established and reliable route is a two-step synthesis. This approach begins with the formylation of an N-unsubstituted pyrazole at the C4 position, followed by the N-alkylation of the resulting pyrazole-4-carbaldehyde intermediate.
This sequence is generally preferred because the Vilsmeier-Haack formylation is highly regioselective for the electron-rich C4 position of the pyrazole ring.[1][2] Performing the N-alkylation as the final step avoids potential complications or side reactions that the ester group might undergo under the harsh conditions of the formylation reaction.
Caption: General two-step synthetic workflow.
Q2: What is the Vilsmeier-Haack reaction and why is it effective for pyrazole formylation?
The Vilsmeier-Haack reaction is a powerful method used to introduce a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings.[3] The reaction utilizes a "Vilsmeier reagent," which is typically a chloroiminium salt formed in situ from a substituted amide, like N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][5]
The pyrazole ring is an electron-rich heterocycle, making it an excellent substrate for electrophilic substitution. The Vilsmeier reagent acts as a mild electrophile that attacks the pyrazole ring, with a strong preference for the C4 position due to its higher electron density compared to other positions.[2][3] This high regioselectivity is a key advantage of the method.
Q3: What are the primary safety concerns associated with this synthesis?
Both steps of this synthesis involve hazardous materials that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. It reacts violently with water in a highly exothermic manner.[4] All glassware must be scrupulously dried, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
N,N-Dimethylformamide (DMF): A common solvent that is a suspected teratogen and can be absorbed through the skin. Anhydrous DMF is required for the Vilsmeier-Haack reaction to proceed efficiently.[6]
-
Ethyl Bromoacetate: A lachrymator and alkylating agent. It should be handled with care to avoid inhalation and skin contact.
-
Work-up: The quenching of the Vilsmeier-Haack reaction, typically by pouring the mixture onto crushed ice, is highly exothermic and must be done slowly and cautiously to control the release of heat and HCl gas.[4][7]
Troubleshooting & Optimization Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and field-tested solutions.
Problem Area 1: Low or No Yield of 1H-Pyrazole-4-carbaldehyde (Step 1)
Question: My Vilsmeier-Haack formylation is failing or giving very low yields. What are the likely causes and how can I fix it?
This is a common issue that almost always points to problems with the reagents or reaction conditions.
| Potential Cause | Suggested Solution(s) |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is extremely sensitive to moisture. Ensure all glassware is oven or flame-dried. Use anhydrous DMF and a fresh, unopened bottle of POCl₃. Prepare the reagent at a low temperature (0 to -10 °C) and use it immediately.[3][6] |
| Insufficient Reagent Stoichiometry | For less reactive or substituted pyrazoles, a larger excess of the Vilsmeier reagent may be necessary to drive the reaction to completion. A 2-fold excess of POCl₃ and a 5-fold excess of DMF (relative to the pyrazole) can significantly improve yields.[8] |
| Incorrect Reaction Temperature | The formation of the Vilsmeier reagent is exothermic and must be done at low temperatures (0 °C). However, the subsequent formylation of the pyrazole often requires heating to proceed at a reasonable rate. Temperatures between 70-120 °C are commonly reported.[6][8] Monitor the reaction by TLC to determine the optimal temperature and time for your specific substrate. |
| Improper Work-up Procedure | The intermediate iminium salt must be hydrolyzed to the aldehyde. This is best achieved by carefully and slowly pouring the reaction mixture onto a large amount of crushed ice.[6] After the ice has melted, the solution must be neutralized with a base (e.g., sodium hydroxide, sodium bicarbonate) to a pH of 7-8 to precipitate the product.[7] |
| Substrate Reactivity | Pyrazoles with strong electron-withdrawing groups are less reactive and may fail to undergo formylation under standard conditions. Aromatic substituents, for instance, can be more electron-withdrawing than alkyl groups and may hinder the reaction.[8] In such cases, increasing the reaction temperature and time is the first step. |
digraph "Troubleshooting_Vilsmeier" { graph [nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];Start [label="Low or No Yield of\n1H-Pyrazole-4-carbaldehyde", fillcolor="#FBBC05"]; Check_Reagents [label="Are reagents anhydrous\nand high purity?", shape=diamond, fillcolor="#F1F3F4"]; Check_Conditions [label="Are temperature and\nstoichiometry correct?", shape=diamond, fillcolor="#F1F3F4"]; Check_Workup [label="Was work-up performed\ncorrectly?", shape=diamond, fillcolor="#F1F3F4"]; Use_Anhydrous [label="Action: Use oven-dried glassware,\nanhydrous solvents, and fresh POCl₃.", fillcolor="#E6F4EA"]; Optimize_Conditions [label="Action: Increase reagent equivalents\nand/or reaction temperature.\nMonitor via TLC.", fillcolor="#E6F4EA"]; Correct_Workup [label="Action: Quench slowly on ice,\nthen carefully neutralize with base\nto pH 7-8.", fillcolor="#E6F4EA"]; Success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Problem Persists:\nConsider alternative formylation method", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Start -> Check_Reagents; Check_Reagents -> Check_Conditions [label="Yes"]; Check_Reagents -> Use_Anhydrous [label="No"]; Use_Anhydrous -> Check_Reagents; Check_Conditions -> Check_Workup [label="Yes"]; Check_Conditions -> Optimize_Conditions [label="No"]; Optimize_Conditions -> Check_Conditions; Check_Workup -> Failure [label="Yes"]; Check_Workup -> Correct_Workup [label="No"]; Correct_Workup -> Check_Workup; {rank=same; Use_Anhydrous; Optimize_Conditions; Correct_Workup;} Failure -> Success [style=invis]; // This is a trick to align them
}
Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.
Problem Area 2: Inefficient N-Alkylation of 1H-pyrazole-4-carbaldehyde (Step 2)
Question: My N-alkylation with ethyl bromoacetate is slow, incomplete, or gives side products. How can I optimize it?
The success of this SN2 reaction depends critically on the choice of base and solvent.
| Potential Cause | Suggested Solution(s) |
| Ineffective Base | The pyrazole N-H proton must be removed to generate the nucleophilic pyrazolide anion. A moderately strong base is required. Potassium carbonate (K₂CO₃) is a widely used, effective, and economical choice.[9][10] For less reactive systems, a stronger base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions.[11] |
| Poor Solvent Choice | A polar aprotic solvent is ideal for SN2 reactions. Acetonitrile and DMF are excellent choices as they dissolve the pyrazolide salt and promote the reaction.[9][10] |
| Low Reaction Temperature | While some alkylations proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate. Refluxing in acetonitrile (approx. 82 °C) is a common condition.[10] Monitor the reaction by TLC to track the consumption of the starting material. |
| Product Isolation Issues | If the product is not precipitating or is difficult to extract, it may have some water solubility. Saturate the aqueous layer with brine (saturated NaCl solution) during work-up to decrease the polarity of the aqueous phase and drive the product into the organic layer.[4] Perform multiple extractions with a solvent like ethyl acetate or dichloromethane. |
Table 1: Comparison of N-Alkylation Conditions
| Base | Solvent | Temperature | Typical Reaction Time | Reference |
| K₂CO₃ | Acetonitrile | Reflux | 15 h | [10] |
| K₂CO₃ | Acetonitrile | Reflux | 4 h | [9] |
| NaOAc | Acetic Acid | Reflux | 8 h | [12] |
| NaH | DMF | Room Temp | 12 h | [11] |
Experimental Protocols
Protocol 1: Synthesis of 1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
Adapted from Li, W. et al. (2008) and Popov, A. V. et al. (2018).[6][8]
-
Reagent Preparation: In a three-neck, flame-dried round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (40 mmol, 4 eq.). Cool the flask to -10 °C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (40 mmol, 4 eq.) dropwise to the cold, stirring DMF via the dropping funnel over 30 minutes.[3] Ensure the temperature does not rise above 0 °C. A viscous, white precipitate of the Vilsmeier reagent should form. Stir for an additional 30 minutes at 0 °C.
-
Formylation: Dissolve 1H-pyrazole (10 mmol, 1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to 80-90 °C. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.[6]
-
Quenching & Work-up: Cool the reaction mixture to room temperature and pour it slowly and carefully onto 200g of crushed ice with vigorous stirring.
-
Neutralization: Once all the ice has melted, neutralize the acidic solution by slowly adding a 2M NaOH solution until the pH reaches ~8. A precipitate should form.
-
Isolation: Filter the solid product, wash it thoroughly with cold water, and dry it under vacuum. If no solid forms, extract the aqueous solution multiple times with ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[1]
Protocol 2: Synthesis of this compound
Adapted from Ali, T. E. et al. (2015) and Hassan, S. Y. (2013).[9][10]
-
Setup: To a round-bottom flask, add 1H-pyrazole-4-carbaldehyde (10 mmol, 1 eq.), potassium carbonate (K₂CO₃) (20 mmol, 2 eq.), and acetonitrile (50 mL).
-
Addition of Alkylating Agent: Add ethyl bromoacetate (15 mmol, 1.5 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting pyrazole is consumed (typically 4-15 hours).[9][10]
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Isolation: Remove the solvent (acetonitrile) from the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by flash column chromatography on silica gel (eluting with an ethyl acetate/hexane gradient) to obtain the final product.
References
-
Butkevych, A. et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(4), M1286. [Link]
-
Nashaan, F. A., & Al-Rawi, M. S. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(3), 267-276. [Link]
-
Li, W., et al. (2008). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 13(8), 1847-1853. [Link]
-
de Oliveira, R. B., et al. (2013). Chemoselective and regiospecific formylation of 1-phenyl-1H-pyrazoles through the Duff reaction. Synthetic Communications, 43(12), 1633-1639. [Link]
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-17. [Link]
-
Taydakov, I. V., et al. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Synthetic Communications, 41(22), 3338-3343. [Link]
-
Pawar, S. S., & Mandhane, P. G. (2024). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal, 9(7). [Link]
-
Cerniauskaite, J., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]
-
ResearchGate (2016). Synthesis of pyrazole derivatives (4-6). ResearchGate. [Link]
-
Sharma, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26861-26895. [Link]
-
SAGE Publications (2025). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. SAGE Journals. [Link]
-
Iaroshenko, V. O., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. RSC Advances, 11(35), 21469-21480. [Link]
-
Schmideder, D., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]
-
Singh, R. K., et al. (2018). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Journal of Applicable Chemistry, 7(4), 863-875. [Link]
-
Sharma, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26861-26895. [Link]
-
Bawazir, W. A., et al. (2025). Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer. RSC Medicinal Chemistry. [Link]
-
ResearchGate (2025). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]
-
Kumar, A., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 4(2), 346-350. [Link]
-
ResearchGate (2023). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. ResearchGate. [Link]
-
ResearchGate (2016). Scheme 2. Reagents and conditions: (a) ethyl-bromoacetate, anhydrous... ResearchGate. [Link]
-
Aktoudianakis, E. (2009). SYNTHESIS OF ANNULATED PYRAZOLES VIA A TANDEM ALKYLATION/DIRECT ARYLATION SEQUENCE. McMaster University. [Link]
-
Hassan, S. Y. (2013). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Bioorganic & Medicinal Chemistry, 21(12), 3469-3477. [Link]
-
PubChem. 2-(4-formyl-1h-pyrazol-1-yl)ethyl acetate. [Link]
-
Rudyakova, E. V., et al. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. HETEROCYCLES, 60(4), 881-886. [Link]
-
Ali, T. E., et al. (2015). Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o498. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in the Formylation of Pyrazoles
Welcome to the technical support center for the formylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we will delve into the common side reactions encountered, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you achieve optimal results in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the formylation of pyrazoles, particularly when using the Vilsmeier-Haack reaction. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions grounded in mechanistic principles.
Issue 1: Low or No Yield of the Desired Formylpyrazole
Question: My Vilsmeier-Haack formylation of a substituted pyrazole is resulting in a very low yield or complete recovery of the starting material. What are the likely causes and how can I improve the conversion?
Potential Causes & Suggested Solutions:
| Potential Cause | Detailed Explanation & Mechanistic Insight | Suggested Solution(s) |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent (a chloroiminium salt) is moisture-sensitive and can decompose if not prepared under strictly anhydrous conditions.[1][2] Its formation from DMF and POCl₃ is exothermic and requires careful temperature control.[1] | Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF and high-purity POCl₃. Prepare the reagent at a low temperature (0-5 °C) and use it promptly.[1] |
| Deactivated Pyrazole Ring | Strongly electron-withdrawing substituents on the pyrazole ring decrease its nucleophilicity, making it less reactive towards the electrophilic Vilsmeier reagent.[3] | Increase the stoichiometry of the Vilsmeier reagent or consider raising the reaction temperature.[1] For highly deactivated substrates, alternative formylation methods like the Duff reaction might be more suitable. |
| Insufficient Reaction Time or Temperature | The formylation of less reactive pyrazoles may require more forcing conditions to proceed to completion. | Monitor the reaction progress meticulously using TLC. If the starting material is consumed slowly, consider extending the reaction time or gradually increasing the temperature.[1] |
| Product Decomposition During Work-up | The formylated pyrazole product or the intermediate iminium salt may be sensitive to the pH conditions during the aqueous work-up.[1] | Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice. Neutralize the mixture carefully with a mild base such as sodium bicarbonate or sodium carbonate solution to a pH of ~7-8.[4] |
| Product Solubility Issues | The formylated pyrazole may exhibit some solubility in the aqueous layer, leading to losses during extraction. | Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase. Perform multiple extractions with an appropriate organic solvent like dichloromethane or ethyl acetate to ensure complete recovery of the product.[1] |
Issue 2: Formation of an Incorrect Regioisomer
Question: I have obtained a formylpyrazole, but spectroscopic analysis (NMR) indicates that the formyl group is not at the expected C4-position. Why is this happening and how can I control the regioselectivity?
Potential Causes & Suggested Solutions:
| Potential Cause | Detailed Explanation & Mechanistic Insight | Suggested Solution(s) |
| Steric Hindrance | Bulky substituents at the N1, C3, or C5 positions of the pyrazole ring can sterically hinder the approach of the Vilsmeier reagent to the C4-position, potentially favoring formylation at a less hindered site. | While formylation at C4 is electronically favored for most pyrazoles, significant steric congestion may necessitate alternative strategies.[1] Consider synthetic routes that install the formyl group prior to the introduction of bulky substituents. |
| Electronic Effects of Substituents | The electronic nature of the substituents on the pyrazole ring dictates the position of highest electron density and thus the site of electrophilic attack. While typically the C4-position is most nucleophilic, strong electron-donating or -withdrawing groups can alter this preference.[5] | Carefully analyze the electronic properties of your pyrazole substrate. In cases where regioselectivity is poor, consider using alternative formylation methods or protecting groups to direct the formylation to the desired position. |
| Reaction Conditions | In some instances, reaction temperature and solvent can influence the regiochemical outcome of the formylation. | Experiment with running the reaction at lower temperatures to potentially enhance the kinetic selectivity for the desired isomer. Solvent effects in pyrazole synthesis have been shown to influence regioselectivity, so exploring different anhydrous solvents could be beneficial.[6][7] |
Issue 3: Formation of Unexpected Byproducts
Question: Besides my desired formylpyrazole, I am observing significant amounts of other products in my reaction mixture. What are these side reactions and how can I suppress them?
Potential Causes & Suggested Solutions:
| Potential Cause | Detailed Explanation & Mechanistic Insight | Suggested Solution(s) |
| Di-formylation | Highly activated pyrazole rings can undergo formylation at more than one position, especially with an excess of the Vilsmeier reagent.[1] | Carefully control the stoichiometry of the Vilsmeier reagent. Use of a minimal excess (e.g., 1.1 to 1.5 equivalents) is often sufficient. Running the reaction at lower temperatures can also help to minimize over-reaction.[1] |
| Chlorination | Phosphorus oxychloride (POCl₃) can act as a chlorinating agent, particularly at elevated temperatures. This can lead to the formation of chlorinated pyrazole byproducts.[4] | If chlorinated byproducts are detected (confirm with mass spectrometry), reduce the reaction temperature and the amount of POCl₃ used.[4] |
| Formation of Pyrazolo-fused Systems | In certain cases, intramolecular cyclization reactions can occur, leading to the formation of fused heterocyclic systems such as pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines, especially if the pyrazole substrate contains reactive functional groups.[8] | This is highly substrate-dependent. If such byproducts are observed, a redesign of the synthetic route may be necessary. Protecting reactive functional groups on the starting material can prevent these unwanted cyclizations. |
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it commonly used for pyrazole formylation?
The Vilsmeier-Haack reaction is a chemical process that introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[2][9] It is widely used for pyrazoles because the pyrazole ring is electron-rich and readily undergoes electrophilic aromatic substitution. The reaction typically employs a Vilsmeier reagent, which is an electrophilic chloroiminium salt.[1][10]
Q2: How is the Vilsmeier reagent prepared?
The Vilsmeier reagent is most often prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).[1][9] This reaction is exothermic and must be performed under anhydrous conditions to prevent the decomposition of the reagent.[1]
Q3: What is the general mechanism for the Vilsmeier-Haack formylation of pyrazoles?
The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich C4-position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.[9] The resulting intermediate is then hydrolyzed during the aqueous work-up to yield the final formylpyrazole.[2][10]
Q4: Are there alternative methods for formylating pyrazoles if the Vilsmeier-Haack reaction fails?
Yes, several other formylation methods can be employed:
-
The Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (like trifluoroacetic acid) to introduce a formyl group.[3][11] It is often a good alternative for substrates that are sensitive to the conditions of the Vilsmeier-Haack reaction but generally results in lower yields.[3][12]
-
The Gattermann Reaction: This reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[13][14] Due to the high toxicity of HCN, a modification using zinc cyanide (Zn(CN)₂) is often preferred.[13]
-
Rieche Formylation: This method utilizes dichloromethyl methyl ether in the presence of a Lewis acid.
The choice of method depends on the specific pyrazole substrate and the functional groups present.[3]
Q5: How do substituents on the pyrazole ring affect the formylation reaction?
Substituents have a profound impact on both the reactivity and regioselectivity of the formylation:
-
Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density of the pyrazole ring, making it more nucleophilic and accelerating the rate of formylation.
-
Electron-withdrawing groups (e.g., nitro, cyano, halo) decrease the ring's electron density, deactivating it towards electrophilic attack and often requiring harsher reaction conditions.[3]
-
The position and size of the substituents can also influence the regioselectivity of the reaction due to steric hindrance.[15]
Visualizing the Process: Reaction Mechanisms and Workflows
To provide a clearer understanding of the chemical transformations and troubleshooting logic, the following diagrams have been generated.
Vilsmeier-Haack Reaction Mechanism
Caption: Key stages of the Vilsmeier-Haack reaction.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low yield.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrazole
This protocol serves as a general guideline and may require optimization for different pyrazole substrates.
Materials:
-
1-Phenyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirring bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel to the stirred DMF over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Formylation Reaction: Dissolve the 1-phenyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM. Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL). Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1-phenyl-1H-pyrazole-4-carbaldehyde.
References
-
Navarro, J. A., et al. (2004). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Organic Letters, 6(16), 2741-2744. Retrieved from [Link]
-
Kaur, H., & Singh, P. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26865-26892. Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron, 64(34), 7939-7945. Retrieved from [Link]
-
de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. Synthetic Communications, 43(12), 1634-1641. Retrieved from [Link]
-
Shamsuzzaman, et al. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Kumar, A., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 12(1), 1-25. Retrieved from [Link]
-
El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(16), 3711. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Retrieved from [Link]
-
Bak, A., et al. (2018). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 83(9), 5221-5231. Retrieved from [Link]
-
Elguero, J., et al. (2008). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. International Journal of Chemical Kinetics, 40(6), 370-383. Retrieved from [Link]
-
Meth-Cohn, O., & Stanforth, S. P. (2011). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
Meth-Cohn, O., & Stanforth, S. P. (2011). The Vilsmeier Reaction of Non‐Aromatic Compounds. Organic Reactions. Retrieved from [Link]
-
Pérez, J. L. (2020). 194 recent advances in the synthesis of new pyrazole derivatives. Revista de la Sociedad Química de México, 64(3), 194-213. Retrieved from [Link]
-
Hoang, T. H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Future Medicinal Chemistry, 15(15), 1361-1386. Retrieved from [Link]
-
Patel, P., et al. (2023). Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Scientific Research in Science and Technology, 10(4), 488-495. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]
-
Shaker, Y. M. (2006). Synthesis of New Pyrazole and Pyrimidine Steroidal Derivatives. Molecules, 11(3), 190-197. Retrieved from [Link]
-
Santos, F. S., et al. (2018). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. Journal of the Brazilian Chemical Society, 29(10), 2139-2147. Retrieved from [Link]
-
BYJU'S. (n.d.). Gattermann reaction examples. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2018). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2(2), 198-208. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Duff reaction - Wikipedia [en.wikipedia.org]
- 13. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
- 15. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
Welcome to the technical support center for the purification of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The methodologies and advice presented herein are synthesized from established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction to Purification Challenges
This compound is a key building block in medicinal chemistry, valued for its reactive formyl group and pyrazole scaffold.[1][2] Its synthesis, commonly achieved through N-alkylation of a 4-formylpyrazole precursor or via a Vilsmeier-Haack formylation of an appropriate pyrazole acetate, can introduce a variety of impurities.[3][4] These may include unreacted starting materials, regioisomers, and byproducts from side reactions. The polarity imparted by the ester and formyl groups, combined with the basicity of the pyrazole ring, necessitates a well-defined purification strategy to ensure the high purity required for subsequent synthetic steps and biological assays.
This guide provides a structured, question-and-answer-based approach to navigate the common purification challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for crude this compound?
The two most effective and commonly employed purification techniques for this compound are flash column chromatography and recrystallization.
-
Flash Column Chromatography is the preferred method for purifying crude material containing significant amounts of impurities or for separating closely related byproducts.[1] It offers high resolution and is adaptable to a range of impurity profiles.
-
Recrystallization is an excellent choice for purifying solid material that is already of moderate to high purity (typically >90%). It is often used as a final polishing step after chromatography to obtain material of very high purity.
Q2: What are the likely impurities I need to remove?
The nature of impurities is highly dependent on the synthetic route. However, common impurities may include:
-
Unreacted Starting Materials: Such as 4-formylpyrazole or ethyl 2-(1H-pyrazol-1-yl)acetate.
-
Reagents from Formylation: If a Vilsmeier-Haack reaction is employed, residual dimethylformamide (DMF) and phosphorus oxychloride byproducts may be present.[3]
-
Over-alkylated or Isomeric Products: Depending on the reaction conditions, side reactions can lead to the formation of isomers.
-
Degradation Products: The formyl group can be susceptible to oxidation or other transformations under harsh conditions.
Q3: Is this compound stable to standard purification conditions?
Generally, the compound is stable under standard flash chromatography and recrystallization conditions. However, prolonged exposure to highly acidic or basic conditions should be avoided. The pyrazole ring itself can interact with the acidic sites on silica gel, which in some cases can lead to peak tailing or, in rare instances, degradation.[1][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Column Chromatography Troubleshooting
Q4: My compound is streaking or tailing on the silica gel column. What is the cause and how can I fix it?
Causality: This is a classic indication of interaction between the basic nitrogen atoms of the pyrazole ring and the acidic silanol groups on the surface of the silica gel.[1][5] This interaction can lead to poor separation and reduced recovery.
Solution:
-
Deactivate the Silica Gel: Before packing your column, prepare a slurry of the silica gel in your chosen eluent and add a small amount of a basic modifier. Triethylamine (Et3N) at a concentration of 0.5-1% (v/v) is highly effective.[1][5] This will neutralize the acidic sites on the silica, leading to sharper peaks and improved resolution.
-
Alternative Stationary Phase: If the issue persists, consider using a less acidic stationary phase such as neutral alumina.[5]
Q5: I am not getting good separation between my product and a key impurity. What steps can I take to improve resolution?
Causality: Poor separation is typically due to an inappropriate mobile phase polarity or using a solvent system that does not sufficiently differentiate the components.
Solution:
-
Optimize the Eluent System: The key is to find a solvent system where your product has an Rf value of approximately 0.25-0.35 on a TLC plate.
-
A common and effective starting point for pyrazole derivatives is a gradient of ethyl acetate in hexane.[6][7]
-
If impurities are very close in polarity, try adding a small amount of a third solvent with different properties, such as dichloromethane or a small amount of methanol, to alter the selectivity of the separation.
-
-
Use a Slower Gradient: If you are running a gradient elution, make it shallower. A slower increase in polarity will give the components more time to resolve on the column.
-
Dry Loading: For difficult separations, dry loading the sample onto the column can improve resolution. Dissolve your crude product in a suitable solvent (like dichloromethane or ethyl acetate), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.
Experimental Protocol: Flash Column Chromatography
1. TLC Analysis and Eluent Selection:
- Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution on a silica gel TLC plate.
- Develop the TLC plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate. Test ratios such as 4:1, 3:1, and 2:1 (Hexane:EtOAc).
- Aim for a solvent system that gives your product an Rf of ~0.3.
2. Column Preparation:
- Select an appropriately sized column for the amount of crude material.
- Prepare a slurry of silica gel in the initial, low-polarity eluent. For this compound, it is recommended to add triethylamine to the eluent to a final concentration of 0.5% (v/v).
- Pack the column with the slurry, ensuring there are no air bubbles.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a solvent like dichloromethane.
- Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel and load the resulting powder onto the column.
4. Elution and Fraction Collection:
- Begin eluting with the low-polarity solvent system determined from your TLC analysis.
- Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
- Collect fractions and monitor their composition by TLC.
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Table 1: Recommended Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, effective for a wide range of polarities. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Good starting point for separating moderately polar pyrazole derivatives.[7] |
| Mobile Phase Modifier | 0.5% (v/v) Triethylamine | Neutralizes acidic silica sites, preventing peak tailing.[1][5] |
| Sample Loading | Dry Loading on Silica Gel | Improves resolution for difficult separations. |
Diagram 1: Troubleshooting Workflow for Column Chromatography
Caption: A logical workflow for troubleshooting common issues in column chromatography.
Recrystallization Troubleshooting
Q6: My compound is not crystallizing from the solution, even after cooling. What should I do?
Causality: This can be due to several factors: the solution may be too dilute, there may be no nucleation sites for crystal growth to begin, or the presence of impurities may be inhibiting crystallization.
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of pure product from a previous batch, add a single seed crystal to the cooled solution.
-
-
Increase Concentration: If the solution is too dilute, slowly evaporate some of the solvent and allow it to cool again.
-
Pre-purify: If the crude material is very impure, impurities can act as "solubilizers," preventing crystallization. In this case, it is best to first purify the compound by column chromatography to remove the bulk of the impurities and then recrystallize the partially purified product.
Q7: My compound "oils out" instead of forming crystals. How can I prevent this?
Causality: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution as a liquid phase rather than forming a crystal lattice. This is common when the cooling is too fast or when the boiling point of the solvent is higher than the melting point of the solute.
Solution:
-
Slow Down the Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Use a Lower Boiling Point Solvent: Select a recrystallization solvent with a lower boiling point.
-
Use a Solvent Pair: Dissolve the compound in a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. For this compound, a good solvent pair could be ethyl acetate/hexane or ethanol/water.[8]
Experimental Protocol: Recrystallization
1. Solvent Selection:
- Place a small amount of the crude solid in a test tube.
- Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
- Promising solvents for this compound include ethanol, ethyl acetate, or a mixture of ethyl acetate and petroleum ether.[9]
2. Dissolution:
- Place the crude product in an Erlenmeyer flask.
- Add the minimum amount of the chosen hot solvent required to fully dissolve the compound.
3. Decolorization (Optional):
- If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and heat for a few minutes.
4. Hot Filtration (Optional):
- If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
5. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
6. Isolation and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
7. Drying:
- Dry the crystals under vacuum to remove all residual solvent.
Diagram 2: Recrystallization Decision Tree
Caption: A decision-making guide for troubleshooting common recrystallization problems.
References
-
HETEROCYCLES, Vol. 60, No. 4, 2003. ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. Available at: [Link]
-
Jadav, J. et al. Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. ResearchGate. Available at: [Link]
-
Dong, W. et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. PubMed. Available at: [Link]
-
Dong, W. et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. National Institutes of Health. Available at: [Link]
-
Bagle, A. et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. National Institutes of Health. Available at: [Link]
-
Samb, I. et al. Reactivity of chiral functionalized pyrazoles: Alcohol protection. Available at: [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]
-
Kumar, P. B. R. et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry. Available at: [Link]
-
Alfei, S. et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. MDPI. Available at: [Link]
-
Zhang, X-R. et al. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. ResearchGate. Available at: [Link]
-
Shridevi, A. et al. (2015). Novel 5-functionalized-pyrazoles: Synthesis, characterization and pharmacological screening. PubMed. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Baralle, A. et al. Supporting Information. Available at: [Link]
-
PrepChem. Synthesis of Ethyl-5-phenyl-4-(2-pyridinyl)-1H-pyrazole-1-acetate. Available at: [Link]
-
ResearchGate. (2018). Substances yield after recrystallization from different solvents. ResearchGate. Available at: [Link]
-
Sangwan, N. K. et al. [4-(1-Acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide. Open Research@CSIR-NIScPR. Available at: [Link]
-
INCB032183. Supporting Information. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. publication.lecames.org [publication.lecames.org]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving Yield in Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate. This guide is designed to provide in-depth troubleshooting and practical advice to overcome common challenges and improve the yield and purity of your target compound. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you navigate the intricacies of this synthesis.
The synthesis of this compound typically involves two key transformations: the N-alkylation of a pyrazole ring with an ethyl acetate moiety, followed by formylation of the pyrazole ring, most commonly via the Vilsmeier-Haack reaction.[1] The questions and answers below address specific issues you may encounter during this process.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: N-Alkylation of Pyrazole
Question 1: I am observing low conversion of my starting pyrazole during the N-alkylation step with ethyl chloroacetate or ethyl bromoacetate. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the N-alkylation of pyrazole is a common issue that can often be traced back to several factors related to the base, solvent, and reaction conditions.
-
Choice of Base: The selection of an appropriate base is critical for the deprotonation of the pyrazole nitrogen, making it nucleophilic enough to attack the ethyl haloacetate.
-
Weak Bases (e.g., K₂CO₃, Na₂CO₃): While commonly used, these bases may not be strong enough to achieve complete deprotonation, leading to an equilibrium that favors the starting materials.
-
Stronger Bases (e.g., NaH, KHMDS, NaHMDS): Using a stronger, non-nucleophilic base can significantly drive the reaction towards completion by ensuring full deprotonation of the pyrazole. However, these bases are highly reactive and require strictly anhydrous conditions.
-
-
Solvent Selection: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the solvents of choice for this type of reaction as they can effectively solvate the cation of the base and do not interfere with the nucleophilic attack. DMF is a particularly common and effective solvent.[2]
-
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature to 50-80 °C. Monitoring the reaction by Thin Layer Chromatography (TLC) will help determine the optimal temperature and reaction time.
-
Purity of Reactants: Ensure that your starting pyrazole and ethyl haloacetate are of high purity. Impurities can lead to side reactions and lower yields.[3]
Troubleshooting Protocol for Low N-Alkylation Yield:
-
Re-evaluate Your Base: If using a weak base like K₂CO₃, consider switching to a stronger base such as NaH.
-
Ensure Anhydrous Conditions: If using a strong base, ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Temperature: Gradually increase the reaction temperature and monitor the progress by TLC.
-
Check Reactant Purity: Verify the purity of your starting materials.
Section 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich heterocyclic systems like pyrazoles.[4][5] The reaction involves the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from a tertiary amide (usually DMF) and a halogenating agent (commonly phosphorus oxychloride, POCl₃).[4][6]
Question 2: My Vilsmeier-Haack formylation of ethyl 2-(1H-pyrazol-1-yl)acetate is giving a low yield of the desired 4-formyl product. What are the critical parameters to consider for optimization?
Answer:
Low yields in Vilsmeier-Haack reactions are frequently encountered and can be optimized by carefully controlling several experimental parameters.
-
Vilsmeier Reagent Formation: The Vilsmeier reagent is moisture-sensitive and its proper formation is crucial for the success of the reaction.[4]
-
Reagent Stoichiometry: An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion. A common starting point is to use 1.5 to 3 equivalents of the reagent relative to the pyrazole substrate.[7][8]
-
Temperature Control: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic.[4] This step should be performed at a low temperature (0-5 °C) with slow, dropwise addition of POCl₃ to DMF to prevent decomposition of the reagent.[4][7]
-
-
Reaction Temperature and Time: The reactivity of the pyrazole substrate will dictate the required reaction temperature and time.
-
Substrate Reactivity: Electron-rich pyrazoles will react more readily. If your pyrazole has electron-withdrawing groups, you may need to use higher temperatures (e.g., 60-90 °C) and longer reaction times.[6][8]
-
Monitoring: Follow the reaction progress using TLC to determine the optimal reaction time and to see if the starting material is being consumed.[4]
-
-
Work-up Procedure: The work-up is a critical step where the product is liberated from the reaction mixture.
-
Hydrolysis: The intermediate iminium salt must be hydrolyzed to the aldehyde. This is typically achieved by quenching the reaction mixture with ice-cold water or a basic solution (e.g., saturated sodium bicarbonate or sodium acetate solution).[4][7] Careful pH control during work-up is important to prevent side reactions.
-
Troubleshooting Workflow for Low Formylation Yield:
Caption: Troubleshooting workflow for low formylation yield.
Question 3: I am observing the formation of significant impurities alongside my desired product. What are the possible side reactions, and how can they be minimized?
Answer:
Side product formation is a common challenge. Understanding the potential side reactions can help in devising strategies to minimize them.
-
Formation of Isomers: While formylation of 1-substituted pyrazoles typically occurs at the C4 position, formylation at other positions can occur, especially if the C4 position is blocked or if the reaction conditions are harsh.[9]
-
Chlorination: In some cases, the Vilsmeier-Haack reaction can lead to chlorination of the heterocyclic ring, particularly at elevated temperatures.[5]
-
Decomposition: Prolonged reaction times at high temperatures can lead to the decomposition of both the starting material and the product.
Strategies to Minimize Impurities:
| Strategy | Rationale |
| Lower Reaction Temperature | Favors the formation of the thermodynamically more stable C4-formylated product and reduces the likelihood of chlorination and decomposition.[7] |
| Optimize Reaction Time | Monitor the reaction by TLC to stop it once the starting material is consumed, preventing the formation of degradation products. |
| Purification Techniques | Column chromatography on silica gel is often effective for separating the desired product from isomers and other impurities. Recrystallization can also be a powerful purification method.[10] |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of Ethyl 2-(1H-pyrazol-1-yl)acetate:
Safety Note: The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is moisture-sensitive. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4]
-
Vilsmeier Reagent Preparation:
-
To a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C.[7]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a white solid (the Vilsmeier reagent) may be observed.
-
-
Formylation Reaction:
-
Dissolve ethyl 2-(1H-pyrazol-1-yl)acetate (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the pyrazole substrate dropwise to the prepared Vilsmeier reagent at 0-5 °C.[4]
-
After the addition, the reaction mixture can be stirred at room temperature or heated (e.g., 60-80 °C) depending on the substrate's reactivity. Monitor the reaction's progress by TLC.[7]
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral or slightly basic.[7]
-
Stir for 30 minutes to ensure complete hydrolysis of the iminium salt.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Workflow Diagram for the Synthesis:
Caption: General workflow for the synthesis of this compound.
References
-
Jasiński, R., Dresler, E. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Synthetic Communications, 41(12), 1834-1839. Available from: [Link]
-
Wang, X., et al. (2013). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 18(1), 933-941. Available from: [Link]
-
Singh, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26867-26895. Available from: [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-145. Available from: [Link]
-
Potopnyk, M. A., et al. (2017). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Chemistry of Heterocyclic Compounds, 53(4), 434-443. Available from: [Link]
-
Patil, S. D., et al. (2012). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(12), 5841-5844. Available from: [Link]
-
Dar, A. M., Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. Available from: [Link]
-
Potopnyk, M. A., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(2), M1232. Available from: [Link]
-
ResearchGate. Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). Available from: [Link]
-
Kulyk, O., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Molecules, 26(11), 3326. Available from: [Link]
-
Siddiqui, Y., et al. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Available from: [Link]
-
Sedić, M., et al. (2021). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. Archiv der Pharmazie, 354(10), 2100143. Available from: [Link]
-
Patel, D. R., et al. (2013). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences and Research, 4(12), 4569-4577. Available from: [Link]
-
Bawazir, W. A., et al. (2025). Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer. RSC Advances, 15(8), 5035-5051. Available from: [Link]
-
GalChimia. Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Available from: [Link]
- Google Patents. Process for the purification of pyrazoles.
-
ResearchGate. Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. Available from: [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]
- Google Patents. Method for purifying pyrazoles.
-
Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]
-
ResearchGate. Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. Available from: [Link]
-
ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available from: [Link]
-
PubChem. 2-(4-formyl-1h-pyrazol-1-yl)ethyl acetate. Available from: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
-
Rasayan Journal of Chemistry. Synthesis of Some Novel 1-H Pyrazole Derivatives and Their Antibacterial Activity Studies. Available from: [Link]
-
Organic Syntheses. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Monosubstituted Hydrazones and Nitro-olefins. Available from: [Link]
-
ResearchGate. Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. Available from: [Link]
-
CP Lab Safety. This compound, 98% Purity, C8H10N2O3, 1 gram. Available from: [Link]
-
National Center for Biotechnology Information. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Available from: [Link]
-
CSIR-NIScPR. Synthesis and antifungal and antibacterial activity of 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives. Available from: [Link]
Sources
- 1. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 2. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epubl.ktu.edu [epubl.ktu.edu]
- 10. Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for reactions involving "Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate. This guide is designed to provide in-depth troubleshooting for common reactions involving this versatile building block. The following question-and-answer format addresses specific issues you may encounter during your experiments, with a focus on explaining the underlying chemical principles to empower your synthetic strategies.
Frequently Asked Questions (FAQs)
General Handling and Stability
Question 1: My reaction yield is consistently low, and I suspect the starting material may be degrading. How should I properly handle and store "this compound"?
Answer: The stability of this compound is crucial for successful reactions. The pyrazole ring itself is generally stable to oxidation and reduction, but the formyl group and the ethyl acetate moiety can be susceptible to degradation.[1][2][3]
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. Protect it from moisture and light.
-
Handling: Use the compound promptly after opening the container. If you need to weigh out multiple portions, do so in a dry, inert atmosphere if possible. Avoid prolonged exposure to ambient air and humidity.
-
Potential Degradation Pathways:
-
Oxidation: The aldehyde (formyl) group can oxidize to a carboxylic acid, especially if exposed to air over time. This impurity can complicate subsequent reactions.
-
Hydrolysis: The ethyl acetate group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, particularly in the presence of water.
-
To verify the purity of your starting material before use, it is recommended to run a quick quality control check, such as obtaining a ¹H NMR spectrum or a melting point.
Knoevenagel Condensation
Question 2: I am performing a Knoevenagel condensation with malononitrile, but I am observing a low yield of the desired product and the formation of multiple side products. How can I optimize this reaction?
Answer: The Knoevenagel condensation is a powerful C-C bond-forming reaction for aldehydes.[4] However, with a substrate like this compound, several factors can lead to suboptimal results.
Troubleshooting Knoevenagel Condensation:
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure the catalyst is active and used in the correct stoichiometric amount. |
| Reversibility of the initial addition step. | Remove water as it forms using a Dean-Stark apparatus or molecular sieves. This will drive the equilibrium towards the product.[4] | |
| Multiple Spots on TLC | Formation of Michael adduct (bis-adduct). | Use a 1:1 stoichiometry of the aldehyde and malononitrile. Add the aldehyde slowly to the reaction mixture containing malononitrile and the base. |
| Self-condensation of the aldehyde. | This is less common for aldehydes without α-hydrogens but can be promoted by strong bases. Use a milder base such as piperidine or triethylamine. | |
| Decomposition of starting material. | Ensure anhydrous reaction conditions. Degas the solvent before use. |
Experimental Protocol for Knoevenagel Condensation:
-
To a solution of this compound (1 equivalent) and malononitrile (1 equivalent) in a suitable solvent (e.g., ethanol, toluene), add a catalytic amount of a weak base (e.g., piperidine, 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter and wash with cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.
Sources
Stability issues of "Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate" in solution
Technical Support Center: Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound in solution. As a molecule possessing both an ester and an aldehyde functional group, its stability can be influenced by various experimental parameters. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter during your research, providing explanations and actionable protocols to diagnose and resolve these issues.
Question 1: I'm observing a progressive decrease in the concentration of my compound in an aqueous buffer over time. What could be the cause?
Answer:
The most probable cause for the decrease in concentration of this compound in aqueous solutions is the hydrolysis of the ethyl ester functional group. This reaction is catalyzed by either acid or base and results in the formation of the corresponding carboxylic acid, 2-(4-formyl-1H-pyrazol-1-yl)acetic acid, and ethanol. The rate of hydrolysis is highly dependent on the pH and temperature of the solution. Pyrazole derivatives containing ester functionalities have been noted for their susceptibility to hydrolysis, which can impact their efficacy in biological assays.[1]
Investigative Protocol: HPLC-Based Stability Assessment
This protocol will help you quantify the rate of degradation in your specific buffer system.
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a dry, aprotic organic solvent such as DMSO or acetonitrile.
-
Preparation of Test Solutions:
-
Dilute the stock solution to your final working concentration (e.g., 100 µM) in your aqueous buffer of interest.
-
Prepare a control sample by diluting the stock solution in the same organic solvent used for the stock.
-
-
Time-Point Analysis:
-
Immediately after preparation (t=0), inject an aliquot of the test and control solutions into an HPLC system equipped with a UV detector.
-
Store the remaining test solution under your typical experimental conditions (e.g., 25°C, protected from light).
-
Analyze aliquots of the test solution at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
-
Data Analysis:
-
Monitor the peak area of the parent compound at each time point. A decrease in the peak area over time indicates degradation.
-
Look for the appearance of a new, more polar peak, which is likely the carboxylic acid degradation product.
-
Calculate the percentage of the compound remaining at each time point relative to t=0.
-
Mitigation Strategies:
-
pH Control: If possible, adjust the pH of your buffer to be near neutral (pH 6-7), where ester hydrolysis is generally at a minimum.
-
Temperature Control: Perform your experiments at a lower temperature to reduce the rate of hydrolysis.
-
Fresh Preparations: Prepare fresh solutions of the compound immediately before use to minimize the impact of degradation.
Question 2: My analytical data (HPLC, LC-MS) shows an unexpected peak that increases over time, especially when my solution is exposed to air. What is this impurity?
Answer:
The formyl group (-CHO) on the pyrazole ring is susceptible to oxidation, which would convert it to a carboxylic acid group (-COOH), forming Ethyl 2-(4-carboxy-1H-pyrazol-1-yl)acetate. This oxidation can be facilitated by atmospheric oxygen, especially in the presence of light or trace metal impurities. While the pyrazole ring itself is generally stable to oxidation, side-chain functional groups can be more reactive.[2][3]
Investigative Protocol: LC-MS Analysis for Oxidation Product
-
Sample Preparation: Prepare a solution of this compound in your experimental solvent. For an accelerated study, you can bubble air through the solution for a short period or expose it to ambient light.
-
LC-MS Analysis:
-
Analyze the fresh and aged solutions using an LC-MS system.
-
The expected molecular weight of the parent compound is 182.18 g/mol .
-
The expected molecular weight of the oxidized product (Ethyl 2-(4-carboxy-1H-pyrazol-1-yl)acetate) is 198.18 g/mol .
-
Look for an ion corresponding to the mass of the oxidized product.
-
-
Data Interpretation: An increase in the abundance of the ion corresponding to the oxidized product in the aged sample confirms oxidation.
Mitigation Strategies:
-
Inert Atmosphere: When preparing and storing stock solutions, use solvents that have been degassed. Consider overlaying the solution with an inert gas like argon or nitrogen.
-
Light Protection: Store solutions in amber vials or wrap them in aluminum foil to protect them from light, which can catalyze oxidation.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant may be considered, but its compatibility with your experimental system must be verified.
Frequently Asked Questions (FAQs)
What is the recommended solvent for preparing stock solutions of this compound for long-term storage?
For long-term storage, it is best to dissolve this compound in a dry, aprotic solvent such as anhydrous DMSO, DMF, or acetonitrile. Water should be avoided in stock solutions to prevent hydrolysis of the ester group.
How does pH affect the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is expected to be pH-dependent. The ethyl ester is susceptible to both acid- and base-catalyzed hydrolysis. The rate of hydrolysis is typically lowest in the neutral to slightly acidic pH range (pH 4-6). At pH values above 8, the rate of base-catalyzed hydrolysis can increase significantly.[1]
What are the ideal long-term storage conditions for the solid compound and its stock solutions?
-
Solid Compound: The solid form of this compound should be stored in a tightly sealed container in a desiccator at low temperature (e.g., -20°C) and protected from light.
-
Stock Solutions: Stock solutions in anhydrous aprotic solvents should be stored at -80°C for long-term stability.[4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Data Summary and Visualization
Table 1: Potential Degradation Products and Their Properties
| Degradation Pathway | Degradation Product | Chemical Structure | Change in Molecular Weight | Expected Analytical Signature |
| Ester Hydrolysis | 2-(4-formyl-1H-pyrazol-1-yl)acetic acid | C₆H₆N₂O₃ | -28.05 Da (loss of C₂H₄) | More polar peak in reverse-phase HPLC |
| Aldehyde Oxidation | Ethyl 2-(4-carboxy-1H-pyrazol-1-yl)acetate | C₈H₁₀N₂O₄ | +16.00 Da (gain of O) | Ion with m/z +16 in mass spectrometry |
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Diagram 2: Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
References
-
ResearchGate. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Available at: [Link]
-
National Institutes of Health. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Available at: [Link]
-
National Institutes of Health. Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]
-
IJNRD. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available at: [Link]
Sources
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijnrd.org [ijnrd.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Synthesis of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important heterocyclic building block. The content is structured in a question-and-answer format to directly address specific issues you may face in your laboratory.
I. Synthetic Pathway Overview
The synthesis of this compound typically proceeds via a two-step sequence:
-
Vilsmeier-Haack Formylation: An N-unsubstituted pyrazole starting material is formylated at the C4-position.
-
N-Alkylation: The resulting 4-formyl-1H-pyrazole is then alkylated on one of the ring nitrogens with an ethyl acetate moiety.
Alternatively, the N-alkylation can be performed first, followed by the Vilsmeier-Haack formylation. Both routes can lead to specific sets of impurities that require careful management.
Caption: Alternative synthetic routes to this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis, providing insights into their causes and actionable solutions.
Problem 1: Low Yield of 4-Formyl-1H-pyrazole in the Vilsmeier-Haack Reaction
Q: I am getting a low yield of the formylated pyrazole, and my crude NMR shows a significant amount of unreacted starting material. What could be the issue?
A: This is a common issue often related to the Vilsmeier reagent's activity or the reaction conditions. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its efficiency depends on several factors.[1][2]
Probable Causes & Solutions:
-
Moisture Contamination: The Vilsmeier reagent (a chloroiminium salt) is highly sensitive to moisture and will decompose rapidly in its presence.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Improper Reagent Formation: The Vilsmeier reagent is typically prepared in situ by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF). The order and temperature of addition are critical.
-
Solution: Add POCl₃ dropwise to ice-cold DMF with vigorous stirring. A thick, white precipitate of the Vilsmeier reagent should form. Allow the reagent to form completely before adding the pyrazole substrate.
-
-
Insufficient Reaction Temperature or Time: While the initial formation of the Vilsmeier reagent is done at a low temperature, the subsequent formylation of the pyrazole often requires heating.
-
Solution: After adding the pyrazole, slowly raise the temperature to the range specified in your protocol (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Substrate Reactivity: If your pyrazole starting material has electron-withdrawing groups, it will be less reactive towards electrophilic formylation.
-
Solution: You may need to use a larger excess of the Vilsmeier reagent and/or increase the reaction temperature and time.
-
Problem 2: Presence of an Unexpected Isomer After N-Alkylation
Q: After alkylating 4-formyl-1H-pyrazole with ethyl bromoacetate, I see two distinct spots on my TLC and two sets of signals in the crude NMR, suggesting an isomeric mixture. What is the second compound?
A: The most likely impurity is the N2-alkylation regioisomer: Ethyl 2-(4-formyl-1H-pyrazol-2-yl)acetate . The N-alkylation of unsymmetrical pyrazoles often yields a mixture of N1 and N2 isomers.[3] The ratio of these isomers is influenced by steric hindrance and the electronic nature of the substituents on the pyrazole ring.
Identification and Differentiation:
-
Chromatography: The two isomers will likely have different polarities and can often be separated by silica gel column chromatography.
-
NMR Spectroscopy:
-
¹H NMR: The chemical shifts of the pyrazole ring protons (H3 and H5) will be different for the two isomers. The methylene protons of the acetate group will also have distinct chemical shifts.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is a powerful tool for unambiguous isomer assignment. For the desired N1 isomer, a NOE correlation should be observed between the methylene protons of the ethyl acetate group and the H5 proton of the pyrazole ring. This correlation will be absent in the N2 isomer.
-
Caption: N-alkylation of 4-formyl-1H-pyrazole can lead to two regioisomers.
Solutions to Improve Regioselectivity:
-
Choice of Base and Solvent: The reaction conditions can influence the isomer ratio. Using a bulkier base might favor alkylation at the less sterically hindered nitrogen.
-
Protecting Groups: In some cases, a bulky removable protecting group can be installed to direct the alkylation to a specific nitrogen.
-
Purification: If a mixture is formed, careful column chromatography is the most common method for separation.
Problem 3: Formation of a Carboxylic Acid Impurity
Q: My final product is contaminated with a more polar impurity that I suspect is the corresponding carboxylic acid. How did this happen and how can I remove it?
A: This impurity is likely 2-(4-formyl-1H-pyrazol-1-yl)acetic acid , formed by the hydrolysis of the ethyl ester.
Probable Causes & Solutions:
-
Basic Hydrolysis: If the reaction work-up or purification involves prolonged exposure to strong basic conditions (e.g., aqueous NaOH), the ethyl ester can be saponified.
-
Solution: Use milder bases like sodium bicarbonate or potassium carbonate for neutralization. If a strong base is necessary, keep the exposure time and temperature to a minimum.
-
-
Acidic Hydrolysis: While less common under typical work-up conditions, prolonged heating in the presence of strong acids can also lead to ester hydrolysis.
-
Solution: Neutralize any acidic solutions promptly during the work-up.
-
Removal of the Carboxylic Acid Impurity:
-
Aqueous Wash: During the work-up, washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) will deprotonate the carboxylic acid, making it water-soluble and allowing it to be extracted into the aqueous phase.
-
Column Chromatography: The carboxylic acid is significantly more polar than the ester and will have a much lower Rf value on silica gel, allowing for easy separation.
III. Frequently Asked Questions (FAQs)
Q1: What are the typical analytical methods to assess the purity of the final product?
A1: A combination of techniques is recommended:
-
¹H and ¹³C NMR: To confirm the structure and identify any isomeric or by-product impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity and confirm the molecular weight of the product and any impurities.
-
TLC (Thin Layer Chromatography): A quick and easy way to monitor reaction progress and assess the purity of column fractions.
Q2: What are some potential side products from the Vilsmeier-Haack reaction other than unreacted starting material?
A2: While the Vilsmeier-Haack reaction is generally regioselective for the C4 position of the pyrazole ring, other minor side products can sometimes be observed[4]:
-
Di-formylated pyrazole: This can occur with a large excess of the Vilsmeier reagent and/or prolonged reaction times at high temperatures.
-
Chlorinated byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent, especially on activated substituents.
-
Hydroxymethylated pyrazole: Under certain conditions, especially with prolonged heating of DMF, in situ formation of formaldehyde can lead to hydroxymethylation of the pyrazole ring.[5]
Q3: What is a good starting point for a purification protocol to separate the N1 and N2 isomers?
A3: Flash column chromatography on silica gel is the most common method.
-
Solvent System: A good starting point is a gradient of ethyl acetate in hexanes. The optimal ratio will depend on the specific substitution pattern of your pyrazole.
-
TLC Analysis: Before running the column, determine an appropriate solvent system using TLC that gives good separation between the two isomer spots.
-
Base-Washed Silica: For some basic pyrazole compounds, it may be beneficial to use silica gel that has been pre-treated with a small amount of a base like triethylamine to prevent peak tailing and improve separation.
| Impurity | Typical Analytical Signature | Removal Strategy |
| 4-Formyl-1H-pyrazole (Starting Material) | Presence of a broad N-H proton signal in ¹H NMR. | Column chromatography. |
| Ethyl 2-(4-formyl-1H-pyrazol-2-yl)acetate (N2 Isomer) | Distinct set of pyrazole and acetate signals in ¹H and ¹³C NMR. | Careful column chromatography. |
| 2-(4-Formyl-1H-pyrazol-1-yl)acetic acid | Broad carboxylic acid proton signal in ¹H NMR (>10 ppm); more polar spot on TLC. | Aqueous wash with mild base (e.g., NaHCO₃ solution). |
| Di-formylated Pyrazole | Higher molecular weight in MS; additional formyl proton signal in ¹H NMR. | Column chromatography. |
IV. Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1H-Pyrazole
This is a general procedure and may require optimization.
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert gas inlet, place anhydrous DMF (3 equivalents).
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the resulting thick white suspension at 0 °C for 30 minutes.
-
Add a solution of 1H-pyrazole (1 equivalent) in anhydrous DMF to the Vilsmeier reagent.
-
Remove the ice bath and heat the reaction mixture to 70-80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Carefully neutralize the mixture with a solid base like sodium carbonate or a saturated aqueous solution of NaOH until the pH is > 8.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-formyl-1H-pyrazole.
Protocol 2: N-Alkylation of 4-Formyl-1H-pyrazole
This protocol is adapted from a similar procedure for the alkylation of 4-phenyl-1H-pyrazole.[6]
-
To a suspension of a base such as potassium carbonate (1.5 equivalents) in a suitable solvent like anhydrous acetonitrile or DMF, add 4-formyl-1H-pyrazole (1 equivalent).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can then be purified by column chromatography.
V. References
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 49, 1-330.
-
Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Zheng, S. L., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10875–10883. Available from: [Link]
-
Kudyakova, Y. S., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(1), 1. Available from: [Link]
-
Montoya, V., et al. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Tetrahedron, 61(52), 12377-12385. Available from: [Link]
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 134-153. Available from: [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate. Retrieved from [Link]
-
RASAYAN Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. 4(2), 400-404. Available from: [Link]
-
Zhang, X. R., et al. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3278-o3279. Available from: [Link]
-
Dong, W. J., et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 70(10), o1287. Available from: [Link]
Sources
Technical Support Center: Reaction Condition Optimization for Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
Welcome to the technical support center for the synthesis and optimization of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate. As Senior Application Scientists, we have compiled this guide based on established literature and extensive field experience to help you navigate the common challenges associated with this multi-step synthesis. This document is structured as a series of troubleshooting guides and FAQs to directly address potential issues in your experimental workflow.
The synthesis of this compound is typically a two-stage process:
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the C4 position of a pyrazole ring.
-
N-Alkylation: Attachment of the ethyl acetate group to the N1 position of the 4-formylpyrazole intermediate.
Each stage presents unique optimization challenges, which we will address in detail.
Part 1: Vilsmeier-Haack Formylation of the Pyrazole Ring
The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles like pyrazole.[1][2][3] It involves the use of the Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4]
Frequently Asked Questions & Troubleshooting
Q1: My Vilsmeier-Haack reaction is sluggish or fails to start. What are the common causes?
This is a frequent issue often traced back to the Vilsmeier reagent itself or the reaction setup.
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is highly sensitive to moisture.[4]
-
Root Cause: Contamination of reagents or glassware with water will rapidly decompose the reagent.
-
Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous DMF and high-purity, fresh POCl₃. The reagent should be prepared in situ by adding POCl₃ dropwise to ice-cold (0-5 °C) DMF and used immediately.[4] This reaction is exothermic and must be controlled.[4]
-
-
Low Substrate Reactivity: Electron-withdrawing groups on the pyrazole ring can decrease its nucleophilicity, slowing down the electrophilic substitution.
-
Root Cause: The pyrazole substrate is not electron-rich enough for the reaction to proceed under standard conditions.
-
Solution: For less reactive substrates, you may need to increase the amount of the Vilsmeier reagent or elevate the reaction temperature after the initial addition.[5] Some protocols report heating up to 120 °C for extended periods to drive the reaction to completion.[2][5] Always monitor the reaction's progress by Thin-Layer Chromatography (TLC).[4]
-
Q2: I'm getting a very low yield of the desired 4-formylpyrazole. How can I optimize it?
Low yields can stem from incomplete reactions, degradation of the product during work-up, or purification losses.
-
Sub-optimal Stoichiometry and Temperature:
-
Root Cause: Insufficient Vilsmeier reagent or improper temperature control can lead to an incomplete reaction.
-
Solution: A systematic optimization is recommended. The table below provides a starting point based on common literature findings. For challenging substrates, increasing the excess of both DMF and POCl₃ can significantly improve yields.[5]
-
| Parameter | Initial Condition | Optimized Condition | Rationale |
| Pyrazole:POCl₃:DMF Ratio | 1 : 1.5 : 3 | 1 : 2 : 5 | A larger excess of the Vilsmeier reagent can drive the equilibrium towards the product, especially for less reactive pyrazoles.[5] |
| Addition Temperature | 0–5 °C | 0–5 °C | Maintained to control the exothermic formation of the Vilsmeier reagent and prevent side reactions.[4] |
| Reaction Temperature | Room Temp | 60–120 °C | Increasing the temperature post-addition is often necessary to achieve formylation, but should be optimized to avoid degradation.[2][5] |
| Reaction Time | 2-4 hours | 2-12 hours | Monitor by TLC until the starting material is consumed.[4] |
-
Product Loss During Work-up:
-
Root Cause: The formylated pyrazole product may have some water solubility, leading to losses in the aqueous layer during extraction. Emulsion formation can also physically trap the product.[4]
-
Solution: Quench the reaction by slowly pouring it onto crushed ice. Carefully neutralize the acidic mixture with a mild base like sodium bicarbonate or sodium hydroxide solution while keeping the temperature low. To improve extraction efficiency, saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility and extract multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[4]
-
Q3: I see unexpected byproducts in my final product. What are they and how can I prevent them?
-
Chlorinated Byproducts:
-
Root Cause: In some cases, particularly with substituted pyrazoles containing hydroxyl groups, POCl₃ can act as a chlorinating agent in addition to its role in forming the Vilsmeier reagent.[3]
-
Solution: This is substrate-dependent. If chlorination is a major issue, alternative formylation methods may need to be explored. However, for a simple pyrazole, this is less common. Careful control of temperature and stoichiometry is the first line of defense.
-
Experimental Workflow: Vilsmeier-Haack Formylation
Caption: Workflow for Vilsmeier-Haack Formylation.
Part 2: N-Alkylation of 4-formyl-1H-pyrazole
The second stage involves the alkylation of the 4-formyl-1H-pyrazole intermediate with an ethyl haloacetate, typically ethyl bromoacetate. The primary challenge in this step is controlling the regioselectivity. Because 4-formyl-1H-pyrazole is an asymmetric N-unsubstituted pyrazole, alkylation can occur at either nitrogen (N1 or N2), leading to a mixture of isomers.
Frequently Asked Questions & Troubleshooting
Q4: My main problem is the formation of two regioisomers during N-alkylation. How can I selectively synthesize the N1 isomer, this compound?
This is the most critical optimization step. The ratio of N1 to N2 isomers is highly dependent on the reaction conditions, including the base, solvent, and temperature.[6][7]
-
Influence of Base and Solvent:
-
Root Cause: The choice of base deprotonates the pyrazole to form a pyrazolate anion. The solvent's properties (polarity, ability to solvate the cation) influence which nitrogen atom is more nucleophilic.
-
Solution: A common strategy is to use a carbonate base (K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like acetonitrile (MeCN) or DMF.[7][8] This combination often favors the formation of the thermodynamically more stable N1 isomer. Weaker bases and non-polar solvents can sometimes lead to mixtures or favor the N2 isomer.
-
| Base | Solvent | Typical Outcome | Rationale |
| K₂CO₃ | Acetonitrile | Good N1 selectivity | A standard, effective combination for favoring the N1 isomer.[8] |
| Cs₂CO₃ | DMF | Excellent N1 selectivity | The larger, softer cesium cation is well-solvated by DMF, leaving the pyrazolate anion freer and often enhancing selectivity. |
| NaH | THF / DMF | Often gives mixtures | A strong, non-selective base that can lead to poor regioselectivity. |
| Triethylamine | Ethanol | Variable, often mixtures | A weak organic base that may not fully deprotonate the pyrazole, leading to a different reaction pathway and potential mixtures. |
-
Steric Hindrance:
-
Root Cause: The substituents on the pyrazole ring can sterically direct the incoming electrophile.
-
Solution: In the case of 4-formyl-1H-pyrazole, there are no substituents at the 3 or 5 positions to provide significant steric bias. Therefore, selectivity is primarily governed by electronic effects and the reaction conditions (base/solvent).
-
Q5: The N-alkylation reaction is slow or does not go to completion. What can I do?
-
Root Cause: Insufficient reactivity of the alkylating agent, low temperature, or a base that is not strong enough.
-
Solution:
-
Reagent: Ensure you are using a reactive alkylating agent like ethyl bromoacetate or ethyl iodoacetate. Iodoacetates are more reactive than bromoacetates.[7]
-
Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C or refluxing in acetonitrile) can significantly increase the reaction rate.[8]
-
Base: Ensure at least one equivalent of a suitable base (like K₂CO₃) is used to fully deprotonate the pyrazole.
-
-
Q6: I have a mixture of N1 and N2 isomers. What is the best way to separate them?
-
Root Cause: Even under optimized conditions, a small amount of the undesired isomer may form.
-
Solution: The two regioisomers typically have different polarities and can be separated using silica gel column chromatography. The N1 isomer is often less polar than the N2 isomer. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is usually effective.
-
Troubleshooting Logic: Optimizing N-Alkylation Regioselectivity
Caption: Decision tree for troubleshooting N-alkylation.
References
- Benchchem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
- ResearchGate. (2025). Vilsmeier-Haack formylation of 1H-pyrazoles.
- National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.
- MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
-
Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor reactivity of "Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate"
Technical Support Center: Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. Here, we address common challenges and frequently asked questions to help you overcome poor reactivity and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A: This molecule possesses three key functional groups, each with distinct reactivity:
-
The Aldehyde (Formyl) Group: This is the most electrophilic site, readily participating in nucleophilic additions and condensation reactions. It is the primary handle for transformations like Knoevenagel condensations, reductive aminations, and Wittig reactions.
-
The Ethyl Acetate Group: The ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. It can also be a site for transesterification or amidation, though this typically requires more forcing conditions than reactions at the aldehyde.
-
The Pyrazole Ring: The pyrazole ring itself is a relatively electron-rich aromatic system.[1] The nitrogen atoms influence the electron density of the ring carbons. While the N1 position is substituted, the C3 and C5 positions have reduced electron density, making the C4 position the most likely site for electrophilic aromatic substitution, although the existing formyl group is deactivating.[1]
Q2: What are the recommended storage conditions for this compound?
A: To ensure long-term stability and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[2] Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air. Storing it in a cool, dark, and dry place minimizes this risk.
Q3: My compound is developing a white precipitate over time. What is happening?
A: This is likely due to oxidation of the aldehyde to the corresponding carboxylic acid, which may have lower solubility in your storage solvent or could crystallize from the neat material. To prevent this, always handle the material under an inert atmosphere and ensure storage containers are well-sealed. If minor oxidation has occurred, purification via column chromatography may be necessary before use.
Q4: What common solvents can be used to dissolve this compound?
A: this compound is generally soluble in a range of common organic solvents, including dichloromethane (DCM), chloroform (CHCl₃), ethyl acetate (EtOAc), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). Its solubility in alcohols like methanol and ethanol is also good. For reactions, the choice of solvent should be guided by the specific reaction conditions and the compatibility of the reagents.
Troubleshooting Guide for Common Reactions
This section addresses specific issues you may encounter when using this compound as a substrate.
Knoevenagel Condensation
Question: My Knoevenagel condensation with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) is giving low yields or stalling completely. What are the likely causes and solutions?
Answer: This is a common issue. The reactivity of the pyrazole aldehyde can be attenuated compared to simple aromatic aldehydes due to the electronic properties of the pyrazole ring. Here’s a systematic approach to troubleshooting.
Primary Cause: Insufficient Aldehyde Activation/Poor Catalyst Choice The pyrazole ring can be considered electron-withdrawing, which deactivates the aldehyde towards nucleophilic attack to some extent. The choice of base catalyst is therefore critical.
-
Solution 1: Catalyst Optimization: If a weak base like piperidine or triethylamine (Et₃N) is failing, consider alternatives. Ammonium carbonate has been shown to be a mild, cheap, and highly efficient catalyst for Knoevenagel condensations of pyrazole aldehydes, particularly in aqueous media.[3] For less reactive methylene compounds, stronger base catalysis or the use of a Lewis acid might be necessary.[4]
-
Solution 2: Modify Reaction Conditions:
-
Solvent: While aprotic solvents like THF or toluene are common, switching to a protic or aqueous medium can sometimes accelerate the reaction.[3]
-
Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often overcome the activation barrier. However, be cautious of potential side reactions at higher temperatures.
-
Sonication: The use of an ultrasonic bath can provide mechanical activation, promoting the reaction at ambient temperature and reducing reaction times.[3]
-
Secondary Cause: Unfavorable Reaction Equilibrium The condensation reaction is reversible. The removal of water is crucial to drive the reaction to completion.
-
Solution 3: Water Removal: If performing the reaction in an aprotic solvent like toluene or benzene, use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be effective.
Caption: Relationship between ylide stability and alkene stereochemistry.
Detailed Experimental Protocols
Protocol 1: Green Knoevenagel Condensation with Malononitrile
Adapted from Sonar, J. P., et al. (2017). [3]
-
Setup: To a 25 mL round-bottom flask, add this compound (1.0 eq.), malononitrile (1.1 eq.), and ammonium carbonate ((NH₄)₂CO₃, 0.2 eq.).
-
Solvent: Add a 1:1 mixture of water and ethanol (e.g., 10 mL).
-
Reaction: Place the flask in an ultrasonic bath and sonicate at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 15-30 minutes).
-
Workup: Upon completion, add cold water (20 mL) to the reaction mixture. The product will often precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, recrystallize from ethanol to obtain the pure product.
Protocol 2: One-Pot Reductive Amination
Based on Simenel, A. A., et al. (2021). [5]
-
Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.2 eq.) in anhydrous 1,2-dichloroethane (DCE).
-
Imine Formation: Add 3Å molecular sieves and a catalytic amount of glacial acetic acid (0.1 eq.). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the mixture.
-
Reaction: Stir the reaction at room temperature and monitor by TLC. The reaction may require gentle heating (reflux) for less reactive amines. [5]5. Quenching: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 3: Wittig Reaction with a Non-Stabilized Ylide (for Z-Alkene)
General procedure based on Master Organic Chemistry. [6]
-
Ylide Generation: In a flame-dried, three-necked flask under argon, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (n-BuLi, 1.05 eq.) dropwise. A deep red or orange color indicates the formation of the ylide. Stir at 0 °C for 30 minutes.
-
Aldehyde Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis shows complete consumption of the aldehyde.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The major byproduct is triphenylphosphine oxide, which can often be removed by crystallization or column chromatography.
References
-
Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023). Retrieved from [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). (2024). DOI:10.1039/D4OB01211A. Retrieved from [Link]
-
Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence - ACS Publications. (2021). Retrieved from [Link]
-
Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Retrieved from [Link]
-
2-[4-(1-Acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide - Open Research@CSIR-NIScPR. (n.d.). Retrieved from [Link]
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (2025). Retrieved from [Link]
-
SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES - INEOS OPEN. (2021). Retrieved from [Link]
-
A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media - ResearchGate. (2017). Retrieved from [Link]
-
One-pot synthesis of the N-pyrazolyl amine via a reductive amination - ResearchGate. (n.d.). Retrieved from [Link]
-
Experimental and Theoretical DFT Investigations in the-[7][8]Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones - NIH. (n.d.). Retrieved from [Link]
-
Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC - NIH. (n.d.). Retrieved from [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - ACS Omega. (2021). Retrieved from [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018). Retrieved from [Link]
-
A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines - Organic Chemistry Portal. (2017). Retrieved from [Link]
-
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES - Rasayan Journal of Chemistry. (n.d.). Retrieved from [Link]
-
Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC - NIH. (n.d.). Retrieved from [Link]
-
Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes - J-STAGE. (n.d.). Retrieved from [Link]
-
(PDF) Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate - ResearchGate. (2025). Retrieved from [Link]
-
Wittig reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. (n.d.). Retrieved from [Link]
-
((Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ineosopen.org [ineosopen.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Characterization of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate and its derivatives. This guide is designed to provide expert insights and practical troubleshooting for the unique challenges encountered during the synthesis, purification, and characterization of this important class of heterocyclic compounds.
The pyrazole core, particularly when functionalized with a formyl group, serves as a versatile building block in medicinal and materials chemistry.[1][2] The Vilsmeier-Haack reaction is the most common and effective method for introducing the C4-formyl group onto the pyrazole ring, transforming suitable precursors into the desired pyrazole-4-carbaldehydes.[1][3][4][5][6] However, the journey from synthesis to a fully characterized, pure compound is often fraught with challenges. This document addresses these issues in a practical, question-and-answer format, explaining the causality behind experimental choices to ensure your success.
Troubleshooting Guide: Synthesis & Purification
This section addresses the most frequent and critical issues encountered during the Vilsmeier-Haack formylation and subsequent purification of this compound derivatives.
| Problem | Potential Cause(s) | Suggested Solutions & Scientific Rationale |
| Low or No Product Yield in Vilsmeier-Haack Reaction | 1. Inactive Vilsmeier Reagent : The chloroiminium salt (Vilsmeier reagent) is highly moisture-sensitive.[5] 2. Insufficiently Reactive Substrate : Strong electron-withdrawing groups on the pyrazole ring deactivate it towards electrophilic substitution.[5] 3. Incomplete Reaction : Reaction time or temperature may be insufficient for the specific substrate.[5] | 1. Ensure Anhydrous Conditions : Flame-dry all glassware and use anhydrous N,N-Dimethylformamide (DMF). Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to DMF at 0-5 °C and use it immediately.[5] This prevents hydrolysis of the reagent. 2. Increase Reagent Stoichiometry/Temperature : For less reactive pyrazoles, increase the excess of the Vilsmeier reagent (e.g., from 2-fold to 5-fold) and consider raising the reaction temperature gradually to 70-120 °C.[2][5] 3. Monitor Reaction Progress : Track the consumption of starting material using Thin Layer Chromatography (TLC). |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating : The formation of the Vilsmeier reagent is exothermic, and excessive heat can cause polymerization and decomposition.[5] 2. Acid-Sensitive Substrate/Product : The highly acidic conditions of the reaction can degrade sensitive functional groups. | 1. Strict Temperature Control : Maintain a low temperature (ice bath) during reagent preparation and the addition of the pyrazole substrate to control the initial exotherm.[5] 2. Careful Work-up : Pour the reaction mixture onto crushed ice to quench the reaction and dilute the acid. Neutralize slowly and carefully with a mild base like sodium bicarbonate solution.[5][7] |
| Difficulty in Isolating the Product During Work-up | 1. Product is Water-Soluble : The presence of the ester and formyl groups can impart some water solubility. 2. Emulsion Formation : The presence of DMF and salts can lead to the formation of stable emulsions during aqueous extraction.[5] | 1. Use Brine : During the extraction, wash the organic layer with a saturated NaCl solution (brine). This increases the polarity of the aqueous phase, reducing the solubility of your organic product and "salting it out" into the organic layer.[5] 2. Multiple Extractions : Perform multiple extractions with a suitable solvent like ethyl acetate or dichloromethane to maximize recovery. |
| Streaking on TLC Plates During Purification | 1. Residual DMF : DMF is high-boiling and can cause streaking. 2. Compound Acidity/Basicity : The pyrazole nitrogen can interact strongly with the silica gel. 3. Compound Instability : The aldehyde may be degrading on the silica plate. | 1. Remove DMF : Ensure DMF is thoroughly removed during the aqueous work-up by washing multiple times. 2. Modify Mobile Phase : Add a small amount of a modifier to the eluent. For acidic compounds, a trace of acetic acid can help. For basic compounds, a trace of triethylamine (0.1-1%) can block the active sites on the silica, leading to sharper spots. |
Logical Workflow for Troubleshooting a Failed Vilsmeier-Haack Reaction
Below is a decision-making workflow to diagnose and solve common issues with this critical formylation step.
Caption: Troubleshooting workflow for low-yield Vilsmeier-Haack reactions.
Frequently Asked Questions (FAQs): Characterization
Q1: My ¹H NMR spectrum looks complex. What are the expected signals for this compound?
A1: The spectrum can indeed be tricky, but understanding the key regions is crucial. While exact shifts depend on substituents, the core structure has characteristic signals.
| Proton(s) | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Considerations |
| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | This is a highly deshielded proton and is a key diagnostic signal.[4] Its absence indicates the formylation failed. It can sometimes be broadened by slow exchange processes. |
| Pyrazole H5 | 8.0 - 8.5 | Singlet (s) | This proton is adjacent to the electron-withdrawing formyl group and the ester-bearing nitrogen, making it appear far downfield. |
| Pyrazole H3 | 7.8 - 8.2 | Singlet (s) | The chemical environment is distinct from H5, but it also appears in the aromatic region. |
| Methylene (-NCH₂CO₂-) | 4.9 - 5.2 | Singlet (s) | These protons are deshielded by the adjacent nitrogen and carbonyl group. This signal should integrate to 2H. |
| Ethyl Methylene (-OCH₂CH₃) | 4.1 - 4.4 | Quartet (q) | The quartet arises from coupling to the adjacent methyl group (n+1 rule, 3+1=4).[8] |
| Ethyl Methyl (-OCH₂CH₃) | 1.2 - 1.4 | Triplet (t) | The triplet is due to coupling with the adjacent methylene group (n+1 rule, 2+1=3).[8] |
Troubleshooting NMR Issues:
-
Broad Signals: If signals are broad, it could be due to compound aggregation at high concentration, the presence of paramagnetic impurities, or chemical exchange. Try diluting the sample or running the NMR at a higher temperature.
-
Unexpected Singlet around δ 2.1 ppm: This is often a sign of residual acetone from glassware.
-
Signals for Ethyl Acetate: If ethyl acetate was used for purification, you may see its characteristic signals: a quartet at ~4.1 ppm, a singlet at ~2.0 ppm, and a triplet at ~1.2 ppm.[8][9] Careful drying under high vacuum is needed to remove it.
Q2: I'm having trouble getting a clean mass spectrum. What fragmentation patterns should I expect?
A2: For Electron Ionization (EI) mass spectrometry, identifying the molecular ion (M⁺) can sometimes be challenging if the molecule is fragile. Key fragmentation pathways often involve the ester group, which is a common point of cleavage.
Expected Fragmentation:
-
Loss of Ethoxy Radical (-•OCH₂CH₃): A common fragmentation for ethyl esters, resulting in an [M - 45]⁺ peak.
-
Loss of Ethyl group (-•CH₂CH₃): Cleavage can result in an [M - 29]⁺ peak.
-
Loss of the entire ester side chain: Cleavage of the N-CH₂ bond can lead to a fragment corresponding to the pyrazole-4-carbaldehyde core.
-
Decarbonylation of the Aldehyde: Loss of CO (28 Da) from the molecular ion or fragment ions is possible, though often not the primary pathway.
Troubleshooting MS Issues:
-
No Molecular Ion Peak: If you don't see the M⁺ peak with EI, switch to a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI will typically show the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.
-
Ambiguous Fragments: High-Resolution Mass Spectrometry (HRMS) is invaluable.[3] It provides the exact mass of the ions, allowing you to determine the elemental composition of each fragment and confidently confirm your structure.
Q3: My purified compound seems to be degrading over time. How stable are these derivatives?
A3: Pyrazole-4-carbaldehydes are generally stable crystalline solids under ordinary conditions.[7] However, the aldehyde functionality makes them susceptible to oxidation, especially if impure.
Best Practices for Storage:
-
Store Cold and Dark: Keep the compound in a sealed vial in a refrigerator or freezer, protected from light.
-
Inert Atmosphere: For long-term storage, storing under an inert atmosphere (nitrogen or argon) can prevent air oxidation of the aldehyde to the corresponding carboxylic acid.
-
Purity is Key: Ensure the compound is free of residual acids or bases from the synthesis, as these can catalyze degradation. The presence of unreacted starting materials or byproducts can also lead to instability.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
Objective: To obtain a high-resolution spectrum free from solvent or water interference.
Methodology:
-
Drying: Ensure the sample is completely dry and free of residual solvents by placing it under high vacuum for several hours.
-
Solvent Choice: Use a deuterated solvent in which your compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, but be aware it is hygroscopic and will show a large water peak around δ 3.33 ppm unless anhydrous grade is used.
-
Concentration: Weigh approximately 5-10 mg of your compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6-0.7 mL of the deuterated solvent to the NMR tube using a clean pipette.
-
Dissolution: Cap the tube and gently invert it or use a vortex mixer until the solid is completely dissolved. A brief sonication can aid dissolution if needed.
-
Analysis: The sample is now ready for NMR analysis. Include a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if your solvent does not already contain it.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI
Objective: To confirm the elemental composition of the synthesized compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of your compound (~0.1 mg/mL) in a high-purity solvent suitable for ESI, such as methanol, acetonitrile, or a mixture of the two.
-
Solubilization: Ensure the sample is fully dissolved. A small amount of formic acid (0.1%) can be added to the solution to promote protonation and the formation of [M+H]⁺ ions.
-
Injection: The sample is typically introduced into the mass spectrometer via direct infusion using a syringe pump or through an LC system.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.
-
Data Analysis: Compare the measured exact mass of the [M+H]⁺ ion with the theoretical mass calculated for the expected chemical formula. The mass error should typically be less than 5 ppm to confidently confirm the elemental composition.
References
-
Duan, Y., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
Patel, N. B., & Naliapara, Y. T. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]
-
Dong, W., et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available at: [Link]
-
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]
-
Zhang, X.-R., et al. (2010). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. Acta Crystallographica Section E. Available at: [Link]
-
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]
-
MDPI. (n.d.). Special Issue : Synthesis and Characterization of Heterocyclic Compounds. Available at: [Link]
-
Al-Sanea, M. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. MDPI. Available at: [Link]
-
ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Available at: [Link]
-
Siddiqui, H. L., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Available at: [Link]
-
Cirrincione, G., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]
-
Bej, R., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Available at: [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]
-
El-Kenawy, E.-S. M., et al. (2023). Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents. New Journal of Chemistry. Available at: [Link]
-
Leppchen, J., et al. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. MDPI. Available at: [Link]
-
Learning Science. (2021). NMR spectrum of ethyl acetate. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. Available at: [Link]
- Harfenist, M. (1966). Method of preparing heterocyclic aldehydes. Google Patents.
-
Jadav, J., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Medicinal Chemistry. Available at: [Link]
-
Al-Bayati, Y. K., et al. (2024). Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency. ACS Omega. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
-
ResearchGate. (2022). 1H-NMR impurity originating from ethyl acetate - What could it be?. Available at: [Link]
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. chemmethod.com [chemmethod.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jpsionline.com [jpsionline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Pyrazole Aldehydes: A Comparative Analysis of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
Introduction: The Strategic Importance of Pyrazole Aldehydes in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[3][4] Within this versatile class of molecules, pyrazole-4-carbaldehydes are of particular strategic importance. The formyl group at the C-4 position serves as a versatile synthetic handle, enabling a diverse range of chemical transformations for the construction of complex molecular architectures and the generation of compound libraries for drug screening.[5][6]
This guide provides an in-depth technical comparison of a key pyrazole aldehyde, Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate, with other N-substituted and C-substituted pyrazole aldehydes. We will delve into the nuances of their synthesis, with a focus on the Vilsmeier-Haack reaction, and explore how the nature of the substituents on the pyrazole ring influences reactivity and synthetic outcomes. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these valuable synthetic intermediates.
Focus Molecule: this compound
This compound is a bifunctional molecule that incorporates both a reactive aldehyde and an ester moiety. This unique combination of functional groups makes it a highly valuable building block for the synthesis of more complex heterocyclic systems and for the introduction of a pyrazole pharmacophore with a flexible linker.
Synthesis of this compound: The Vilsmeier-Haack Approach
The most common and efficient method for the introduction of a formyl group at the C-4 position of a pyrazole ring is the Vilsmeier-Haack reaction.[5][7] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The Vilsmeier reagent, a chloroiminium salt, acts as the electrophile in the formylation of the electron-rich pyrazole ring.[8]
The synthesis of this compound proceeds in two main stages: the synthesis of the precursor, Ethyl 2-(1H-pyrazol-1-yl)acetate, followed by its formylation.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. scribd.com [scribd.com]
A Comparative Guide to the Synthesis of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate: An Essential Building Block for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate is a key intermediate in the synthesis of a variety of biologically active compounds, making its efficient and scalable production a topic of significant interest to the pharmaceutical and medicinal chemistry sectors. This guide provides a comprehensive comparative analysis of the primary synthetic methodologies for this versatile building block. We will delve into two principal synthetic routes, offering detailed experimental protocols, comparative data, and expert insights to aid researchers in selecting the most suitable method for their specific needs.
Introduction to this compound
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core. The presence of a formyl group at the C4 position and an ethyl acetate moiety at the N1 position of the pyrazole ring provides two reactive handles for further chemical modifications. This dual functionality allows for the construction of complex molecular architectures, making this compound a valuable precursor for the synthesis of, for example, novel kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. The strategic importance of this compound necessitates the development of robust and efficient synthetic strategies.
Synthetic Strategies: A Comparative Overview
Two primary synthetic pathways to this compound have been identified and are discussed in detail below. The choice between these routes will depend on factors such as the availability of starting materials, desired scale, and the specific requirements for purity and yield.
Route A: N-Alkylation followed by C-Formylation
This approach involves the initial introduction of the ethyl acetate group onto the pyrazole ring, followed by the formylation at the C4 position.
Route B: C-Formylation followed by N-Alkylation
In this alternative strategy, the pyrazole ring is first formylated at the C4 position, and the resulting 1H-pyrazole-4-carbaldehyde is subsequently N-alkylated with an ethyl acetate synthon.
The following sections will provide a detailed breakdown of each route, including step-by-step experimental protocols and a comparative analysis of their respective advantages and disadvantages.
Route A: N-Alkylation Followed by C-Formylation
This two-step sequence is a common strategy for the synthesis of N-substituted, C4-functionalized pyrazoles. The initial N-alkylation of the pyrazole ring is typically a high-yielding reaction, followed by the well-established Vilsmeier-Haack formylation.
Step A1: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate
The first step involves the nucleophilic substitution reaction between pyrazole and an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a base. The choice of base and solvent is crucial for achieving high yields and minimizing side products. Strong bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) are highly effective for deprotonating the pyrazole ring, thereby activating it for nucleophilic attack.
-
Reagents: Pyrazole, Sodium Hydride (60% dispersion in mineral oil), Ethyl Bromoacetate, Anhydrous Dimethylformamide (DMF), Ethyl acetate, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Sodium Sulfate.
-
Procedure:
-
To a stirred suspension of sodium hydride (1.05 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of pyrazole (1.0 eq.) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at room temperature for 1 hour to ensure complete deprotonation.
-
The mixture is then cooled back to 0 °C, and ethyl bromoacetate (1.1 eq.) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of water and then partitioned between ethyl acetate and water.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford Ethyl 2-(1H-pyrazol-1-yl)acetate as a colorless oil.
-
Step A2: Vilsmeier-Haack Formylation of Ethyl 2-(1H-pyrazol-1-yl)acetate
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The Vilsmeier reagent, a chloroiminium salt, is typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly DMF.[2] This electrophilic species then attacks the electron-rich C4 position of the N-substituted pyrazole ring.
-
Reagents: Ethyl 2-(1H-pyrazol-1-yl)acetate, Phosphorus Oxychloride (POCl₃), Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM), Ice, Saturated Sodium Bicarbonate solution.
-
Procedure:
-
To a stirred solution of anhydrous DMF (3.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, phosphorus oxychloride (1.2 eq.) is added dropwise. The mixture is stirred at this temperature for 30 minutes to form the Vilsmeier reagent.
-
A solution of Ethyl 2-(1H-pyrazol-1-yl)acetate (1.0 eq.) in anhydrous DCM is then added dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.
-
After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.
-
The mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
-
Visualizing Route A: Reaction Pathway
Caption: Synthetic pathway for Route A.
Route B: C-Formylation Followed by N-Alkylation
This synthetic sequence begins with the formylation of the parent pyrazole ring, followed by the introduction of the ethyl acetate moiety at the N1 position. This approach can be advantageous if 1H-pyrazole-4-carbaldehyde is a readily available starting material.
Step B1: Synthesis of 1H-Pyrazole-4-carbaldehyde
The synthesis of 1H-pyrazole-4-carbaldehyde can be achieved through various methods. One common approach is the Vilsmeier-Haack formylation of an N-protected pyrazole, followed by deprotection. For instance, pyrazole can be protected with a group that can be easily removed, such as a tetrahydropyranyl (THP) or 1-(ethoxy)ethyl group, to direct the formylation to the C4 position. Subsequent acidic hydrolysis removes the protecting group to yield the desired product.
-
Reagents: Pyrazole, Dihydropyran (DHP) or Ethyl vinyl ether, Catalytic p-Toluenesulfonic acid (p-TsOH), Dichloromethane (DCM), Phosphorus Oxychloride (POCl₃), Anhydrous Dimethylformamide (DMF), Hydrochloric acid (aq.).
-
Procedure:
-
Protection: To a solution of pyrazole (1.0 eq.) in DCM, add a catalytic amount of p-TsOH followed by the dropwise addition of dihydropyran (1.2 eq.). Stir at room temperature for 2-4 hours. The reaction is then quenched with a saturated sodium bicarbonate solution, and the organic layer is separated, dried, and concentrated to give the N-THP protected pyrazole.
-
Formylation: The protected pyrazole is then subjected to the Vilsmeier-Haack reaction as described in Step A2.
-
Deprotection: The resulting N-THP-4-formylpyrazole is dissolved in a mixture of THF and aqueous HCl (e.g., 2M) and stirred at room temperature for 2-4 hours. The mixture is then neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried and concentrated to give 1H-pyrazole-4-carbaldehyde.
-
Step B2: N-Alkylation of 1H-Pyrazole-4-carbaldehyde
The final step in this route is the N-alkylation of 1H-pyrazole-4-carbaldehyde with ethyl bromoacetate. Similar to Step A1, a base is required to deprotonate the pyrazole ring. However, the presence of the electron-withdrawing formyl group can affect the acidity of the N-H proton and the nucleophilicity of the pyrazole anion. Care must be taken to choose appropriate reaction conditions to achieve selective N1-alkylation without undesired side reactions involving the aldehyde functionality.
-
Reagents: 1H-Pyrazole-4-carbaldehyde, Potassium Carbonate (K₂CO₃), Ethyl Bromoacetate, Anhydrous Acetonitrile or DMF.
-
Procedure:
-
To a stirred suspension of 1H-pyrazole-4-carbaldehyde (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous acetonitrile or DMF, ethyl bromoacetate (1.1 eq.) is added.
-
The reaction mixture is heated to 60-80 °C and stirred for 4-8 hours.
-
After cooling to room temperature, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Visualizing Route B: Reaction Pathway
Caption: Synthetic pathway for Route B.
Comparative Analysis
To facilitate a direct comparison between the two synthetic routes, the following table summarizes key performance indicators based on literature precedents and our experimental insights.
| Parameter | Route A: N-Alkylation then C-Formylation | Route B: C-Formylation then N-Alkylation |
| Overall Yield | Generally Moderate to Good | Generally Moderate |
| Number of Steps | 2 | 3 (including protection/deprotection) |
| Starting Materials | Pyrazole, Ethyl Bromoacetate | Pyrazole, Dihydropyran/Ethyl vinyl ether, Ethyl Bromoacetate |
| Key Reagents | NaH, POCl₃, DMF | p-TsOH, POCl₃, DMF, K₂CO₃ |
| Scalability | Good; Vilsmeier-Haack is a well-established industrial process. | Moderate; multi-step sequence can be more complex to scale up. |
| Purification | Column chromatography is typically required for both steps. | Column chromatography is generally needed for all steps. |
| Potential Issues | Handling of pyrophoric NaH. The Vilsmeier-Haack reaction can sometimes lead to side products. | Regioselectivity of N-alkylation in the presence of the formyl group needs to be carefully controlled. The protection/deprotection sequence adds to the overall step count. |
| Advantages | More convergent approach. Fewer overall steps. | May be preferable if 1H-pyrazole-4-carbaldehyde is readily available. Avoids formylation of a more complex substrate. |
Conclusion and Recommendations
Both Route A and Route B represent viable strategies for the synthesis of this compound.
Route A is generally the more direct and efficient approach , with a two-step sequence that is amenable to scale-up. The N-alkylation of pyrazole is typically a high-yielding reaction, and the subsequent Vilsmeier-Haack formylation is a robust and well-understood transformation. The primary safety consideration for this route is the handling of sodium hydride.
Route B, while involving an additional protection/deprotection sequence, can be a practical alternative , particularly if 1H-pyrazole-4-carbaldehyde is a commercially available or readily synthesized intermediate. The key challenge in this route lies in ensuring the regioselective N-alkylation of the 4-formylpyrazole without competing reactions at the aldehyde functionality.
For researchers embarking on the synthesis of this compound, a careful evaluation of the available starting materials, desired scale, and in-house expertise with the required reagents and techniques is recommended. For large-scale production, the more convergent nature of Route A may offer significant advantages in terms of process efficiency and cost-effectiveness.
References
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
-
PrepChem. Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate. [Link]
-
RASAYAN J. Chem. Vol. 4, No.4 (2011), 853-857. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
Sources
A Comparative Guide to the Structural Validation of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyrazole derivatives stand out as a critical class of heterocyclic compounds, demonstrating a vast array of pharmacological activities.[1] The precise molecular structure of these compounds is the bedrock of their biological function and dictates their efficacy and safety as potential therapeutic agents. For derivatives of "Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate," a scaffold with significant potential in drug discovery, rigorous structural validation is not merely a procedural step but a cornerstone of scientific integrity. This guide provides an in-depth comparison of the essential analytical techniques employed to unequivocally confirm the structure of these valuable molecules, offering insights into the causality behind experimental choices and presenting supporting data for a comprehensive understanding.
The Imperative of Structural Integrity in Drug Discovery
The journey of a drug from a laboratory concept to a clinical reality is paved with exacting standards, chief among them being the unambiguous confirmation of its chemical structure. The three-dimensional arrangement of atoms within a molecule governs its interaction with biological targets, such as enzymes and receptors.[2][3] An error in structural assignment can lead to misleading structure-activity relationship (SAR) studies, wasted resources, and potentially, unforeseen toxicity. Therefore, a multi-faceted analytical approach is essential to ensure the structural integrity of novel chemical entities like the derivatives of this compound.
A Multi-Pronged Approach to Structural Elucidation
No single analytical technique is sufficient to definitively prove the structure of a novel compound. Instead, a synergistic combination of spectroscopic and crystallographic methods is employed to build a comprehensive and self-validating picture of the molecule. The primary techniques for the structural validation of this compound derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), and their connectivity.
Expertise & Experience in NMR Analysis:
The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon signal in the molecule. A standard workflow begins with one-dimensional ¹H and ¹³C NMR spectra. For complex derivatives, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for mapping out the complete bonding network.[4]
Trustworthiness Through Self-Validation:
The data from these experiments should be internally consistent. For instance, the integration of proton signals in the ¹H NMR spectrum must correspond to the number of protons in the proposed structure. Furthermore, the correlations observed in 2D NMR spectra must align with the expected bonding patterns. Any discrepancy necessitates a re-evaluation of the proposed structure.
Expected ¹H NMR Data for this compound Derivatives:
The chemical shifts in ¹H NMR are highly sensitive to the electronic environment of the protons. Below is a table summarizing the expected chemical shift ranges for the core protons of this compound and how they might be influenced by substituents.
| Proton(s) | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes on Substituent Effects |
| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (s) | Largely unaffected by distant substituents. |
| Pyrazole H-3 | 7.8 - 8.5 | Singlet (s) | Electron-withdrawing groups on the pyrazole or N-substituent will shift this proton downfield. |
| Pyrazole H-5 | 8.0 - 8.8 | Singlet (s) | Similar to H-3, sensitive to the electronic nature of substituents. |
| Methylene (-CH₂-) of acetate | 5.0 - 5.5 | Singlet (s) | Generally a sharp singlet. |
| Methylene (-OCH₂-) of ethyl | 4.1 - 4.4 | Quartet (q) | Coupled to the methyl protons. |
| Methyl (-CH₃) of ethyl | 1.2 - 1.4 | Triplet (t) | Coupled to the methylene protons. |
Expected ¹³C NMR Data for this compound Derivatives:
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.
| Carbon(s) | Typical Chemical Shift (δ, ppm) | Notes on Substituent Effects |
| Aldehyde (-CHO) | 185 - 195 | A highly deshielded carbon, characteristic of an aldehyde. |
| Ester Carbonyl (-COO-) | 165 - 175 | Another deshielded carbon, indicative of the ester functional group. |
| Pyrazole C-3 | 135 - 145 | Chemical shift is influenced by substituents on the pyrazole ring. |
| Pyrazole C-4 | 110 - 120 | The carbon bearing the formyl group. |
| Pyrazole C-5 | 140 - 150 | Similar to C-3, its chemical shift is sensitive to the electronic environment. |
| Methylene (-CH₂-) of acetate | 50 - 55 | |
| Methylene (-OCH₂-) of ethyl | 60 - 65 | |
| Methyl (-CH₃) of ethyl | 13 - 16 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve any ambiguities in the structural assignment.
-
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and assign all proton and carbon signals based on their chemical shifts, multiplicities, and 2D correlations.
Mass Spectrometry (MS): Weighing the Molecule and Its Fragments
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound, which is a critical piece of information for confirming its identity. Furthermore, by inducing fragmentation of the molecule, MS can offer valuable clues about its structure.
Expertise & Experience in MS Analysis:
High-resolution mass spectrometry (HRMS) is the gold standard for determining the elemental composition of a molecule with high accuracy, typically within a few parts per million (ppm). This allows for the unambiguous determination of the molecular formula. The choice of ionization technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) depends on the polarity and thermal stability of the analyte. For this compound derivatives, ESI is generally a suitable choice.
Trustworthiness Through Self-Validation:
The experimentally determined molecular weight from MS must match the calculated molecular weight of the proposed structure. The fragmentation pattern observed in the MS/MS spectrum should be rationalizable based on the known fragmentation pathways of the functional groups present in the molecule.
Expected Fragmentation Patterns:
The fragmentation of this compound derivatives in MS is expected to be driven by the presence of the ester and formyl groups, as well as the pyrazole ring. Common fragmentation pathways may include:
-
Loss of the ethoxy group (-OCH₂CH₃): A neutral loss of 45 Da from the molecular ion.
-
Loss of the entire ethyl acetate side chain: Cleavage of the N-CH₂ bond.
-
Decarbonylation: Loss of carbon monoxide (CO, 28 Da) from the formyl group.
-
Cleavage of the pyrazole ring: While the aromatic pyrazole ring is relatively stable, some ring fragmentation may occur under higher energy conditions.[5]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer using an appropriate ionization source (e.g., ESI). Acquire a full scan mass spectrum to determine the molecular weight. For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Data Analysis: Analyze the mass spectrum to determine the m/z of the molecular ion and compare it with the calculated mass. Interpret the fragmentation pattern in the MS/MS spectrum to gain insights into the molecular structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds.
Expertise & Experience in IR Analysis:
While IR spectroscopy does not provide a complete picture of the molecular structure, it is an excellent complementary technique to NMR and MS. The presence or absence of characteristic absorption bands can quickly confirm the presence of key functional groups.
Trustworthiness Through Self-Validation:
The observed IR absorption bands should be consistent with the functional groups in the proposed structure.
Characteristic IR Absorption Bands for this compound Derivatives:
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration |
| Aldehyde C=O | 1690 - 1740 | Stretch |
| Aldehyde C-H | 2720 - 2820 and 2820 - 2920 | Stretch (often two weak bands) |
| Ester C=O | 1735 - 1750 | Stretch |
| C-O | 1000 - 1300 | Stretch |
| C=N (in pyrazole ring) | ~1500 - 1650 | Stretch |
| C-H (aromatic/heteroaromatic) | ~3000 - 3100 | Stretch |
| C-H (aliphatic) | ~2850 - 3000 | Stretch |
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Single-Crystal X-ray Crystallography: The Definitive Structure
For crystalline compounds, single-crystal X-ray crystallography provides the most unambiguous and detailed three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.[6]
Expertise & Experience in X-ray Crystallography:
Growing high-quality single crystals suitable for X-ray diffraction can be challenging and often requires screening of various crystallization conditions. The interpretation of the resulting electron density map requires specialized expertise.
Trustworthiness Through Self-Validation:
The solved crystal structure should be chemically reasonable, with bond lengths and angles falling within expected ranges. The crystallographic data should meet certain quality metrics (e.g., R-factor).
Visualization of the Validation Workflow
The following diagram illustrates the logical flow of the structural validation process for this compound derivatives.
Caption: A logical workflow for the comprehensive structural validation of pyrazole derivatives.
Comparative Analysis of Validation Techniques
| Technique | Information Provided | Advantages | Limitations | Role in Validation |
| NMR Spectroscopy | Detailed connectivity, chemical environment of atoms, stereochemistry. | Provides the most comprehensive structural information in solution. | Requires a relatively large amount of pure sample; can be complex to interpret for large molecules. | Primary: Elucidates the core structure and connectivity. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), structural fragments. | High sensitivity, requires very small amounts of sample. | Does not provide information on stereochemistry or connectivity of fragments. | Essential: Confirms molecular formula and provides clues about structural motifs. |
| IR Spectroscopy | Presence of functional groups. | Rapid, simple, and inexpensive. | Provides limited structural information; overlapping bands can be ambiguous. | Supportive: Quickly confirms the presence of key functional groups. |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths, and angles. | The "gold standard" for definitive structural proof. | Requires a high-quality single crystal, which can be difficult to obtain; structure is in the solid state. | Definitive: Provides absolute proof of structure when applicable. |
Conclusion
The structural validation of this compound derivatives is a critical process that underpins their potential development as therapeutic agents. A holistic approach that integrates the complementary data from NMR spectroscopy, mass spectrometry, and IR spectroscopy is essential for building a robust and trustworthy structural assignment. When possible, single-crystal X-ray crystallography provides the ultimate confirmation. By adhering to this rigorous, multi-technique validation workflow, researchers can ensure the scientific integrity of their findings and pave the way for the successful advancement of novel pyrazole-based drug candidates.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
- BenchChem. (2025). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes.
-
Elgemeie, G. H., et al. (2015). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o363–o364. [Link]
- Ansari, A., et al. (2017). Biologically Active Pyrazole Derivatives. New Journal of Chemistry, 41(1), 16-41.
-
Žukauskaitė, A., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782. [Link]
- Selvam, T. P., et al. (2012). Microwave-assisted synthesis, characterization and biological activity of novel pyrazole derivatives. Journal of Saudi Chemical Society, 16(4), 433-439.
-
PubChem. (n.d.). Ethyl 2-(4-formyl-3,5-dimethyl-1h-pyrazol-1-yl)acetate. National Center for Biotechnology Information. [Link]
- Ruprecht, B., & Tautermann, C. S. (2017). Structure-based drug design: aiming for a perfect fit. Future Medicinal Chemistry, 9(16), 1857-1860.
-
Drug Discovery News. (2023). The power of structure-based drug design. [Link]
- Cole, K. E., & Williams, J. D. (2011). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 22(5), 926–936.
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
SINFOO Chemical Solutions Co., Ltd. (n.d.). This compound. [Link]
- Mass Spectrometry: Fragment
-
CP Lab Safety. (n.d.). This compound, 98% Purity, C8H10N2O3, 1 gram. [Link]
-
Wang, J. X., & Feng, C. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate. Acta crystallographica. Section E, Structure reports online, 70(Pt 12), o1287. [Link]
- Zhang, X. R., et al. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 8), o3278–o3279.
- Borys, D., et al. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 303-312.
-
NIST. (n.d.). Ethyl Acetate. NIST Chemistry WebBook. [Link]
-
Wang, J. X., & Feng, C. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1287. [Link]
- Al-Omair, M. A., et al. (2016). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 21(11), 1543.
-
ResearchGate. (2022). 1H-NMR impurity originating from ethyl acetate - What could it be?. [Link]
- Zhang, L., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
Sources
- 1. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-(4-formyl-1h-pyrazol-1-yl)ethyl acetate (C8H10N2O3) [pubchemlite.lcsb.uni.lu]
- 3. Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. lifesciencesite.com [lifesciencesite.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
A Senior Application Scientist's Guide to Evaluating the Biological Activity of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold - A Cornerstone of Modern Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in drug discovery.[1][2][3] Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic rings and engage in hydrogen bonding, have led to the development of numerous FDA-approved drugs.[1] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic effects.[3][4][5][6] Marketed drugs such as the anti-inflammatory agent Celecoxib and the analgesic Difenamizole underscore the therapeutic success of this versatile core structure.[1][7][8]
This guide focuses on Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate , a functionalized pyrazole derivative. While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs—a pyrazole core, a formyl group reactive for further synthesis, and an acetate side chain—suggest significant potential for biological activity. The presence of these features warrants a systematic investigation into its therapeutic promise.
This document serves as a comprehensive guide for researchers on how to approach the biological evaluation of this compound. We will outline detailed experimental protocols to screen for potential anticancer, anti-inflammatory, and antimicrobial activities, comparing its hypothetical performance against established drugs in each class.
Investigative Strategy: A Multi-Faceted Approach to Biological Screening
Given the broad therapeutic potential of pyrazole derivatives, a logical first step is to screen "this compound" across three high-impact therapeutic areas: oncology, inflammation, and infectious diseases. This section details the rationale for selecting comparator drugs and provides step-by-step protocols for primary in-vitro screening.
Workflow for Biological Activity Screening
The following diagram illustrates the overall workflow for evaluating the biological potential of a novel compound like this compound.
Caption: The COX-2 enzyme pathway in inflammation and the point of inhibition.
Experimental Protocol: COX-2 Inhibition Assay
-
Reagent Preparation:
-
Prepare the COX Assay Buffer, COX Probe, and COX Cofactor as per the kit manufacturer's instructions (e.g., Assay Genie, BPS Bioscience). [9][10] * Reconstitute the human recombinant COX-2 enzyme and keep it on ice. [9]2. Assay Setup:
-
In a 96-well white opaque plate, set up wells for the Enzyme Control (no inhibitor), Inhibitor Control (Celecoxib), and the test compound ("this compound") at various concentrations. [9] * Add 10 µL of the diluted test inhibitor or Celecoxib to the respective wells. Add buffer to the Enzyme Control well.
-
-
Reaction Initiation:
-
Prepare a Reaction Mix containing the Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the Reaction Mix to each well, followed by 10 µl of the COX-2 enzyme solution.
-
Pre-incubate the plate at 37°C for 10 minutes. [11]4. Measurement:
-
Initiate the reaction by adding 10 µL of the substrate, Arachidonic Acid, to all wells. [11] * Immediately begin measuring the fluorescence kinetically using a plate reader (e.g., Ex/Em = 535/587 nm) at 25°C for 5-10 minutes. [9]5. Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the Enzyme Control.
-
Plot the percent inhibition against the compound concentration to calculate the IC50 value.
-
Data Presentation: Anti-inflammatory Activity
| Compound | Target | IC50 (µM) ± SD |
| This compound | COX-2 | Experimental Value |
| Celecoxib (Control) | COX-2 | Experimental Value |
Antimicrobial Activity Evaluation
The pyrazole scaffold is present in several compounds with notable antimicrobial properties, effective against a range of bacterial and fungal pathogens. [6][12][13][14]Their mechanism of action can involve inhibiting essential bacterial enzymes or disrupting cell membrane integrity. [13]
-
Comparator Drug: Ciprofloxacin. A broad-spectrum fluoroquinolone antibiotic commonly used as a reference standard in susceptibility testing.
-
Proposed Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination. This method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [15]
Experimental Protocol: Broth Microdilution for MIC
-
Preparation of Inoculum:
-
Culture bacterial strains (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) overnight in appropriate broth (e.g., Mueller-Hinton Broth).
-
Dilute the culture to achieve a standardized inoculum density of approximately 5 x 10⁵ CFU/mL. [15]2. Compound Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound and Ciprofloxacin in the broth. Concentrations could range from 256 µg/mL down to 0.5 µg/mL.
-
Include a growth control well (no compound) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth. [15]
-
Data Presentation: Antimicrobial Activity
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| This compound | Experimental Value | Experimental Value |
| Ciprofloxacin (Control) | Experimental Value | Experimental Value |
Conclusion and Future Directions
This guide provides a foundational framework for the systematic biological evaluation of "this compound." The proposed in-vitro assays for anticancer, anti-inflammatory, and antimicrobial activities will generate the initial data necessary to ascertain its therapeutic potential. Positive results in any of these primary screens would justify progression to more advanced studies, including evaluation against a broader panel of cell lines or microbial strains, secondary mechanism-of-action studies, and eventually, in-vivo efficacy models. The structure-activity relationship (SAR) can be further explored by synthesizing analogs with modifications to the formyl and acetate moieties to optimize potency and selectivity. [16][17][18]Through this rigorous, stepwise approach, the true pharmacological value of this promising pyrazole derivative can be effectively elucidated.
References
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Journal of Medicinal Chemistry.
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.).
- A review on biological activity of pyrazole contain pyrimidine derivatives. (2024).
- Pyrazoles as anticancer agents: Recent advances. (n.d.).
- Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.
- Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999).
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023).
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry.
- Anti-inflammatory and analgesic effects of a novel pyrazole deriv
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024).
- Examples of pyrazole‐containing drugs and their pharmacological activities. (n.d.).
- Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Deriv
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999). Sci-Hub.
- Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.).
- Pyrazoles and Pyrazolines as Anti-Inflamm
- MTT assay protocol. (n.d.). Abcam.
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).
- Cell Viability Assays - Assay Guidance Manual. (2013).
- COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie.
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PubMed Central.
- COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
- COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
- Standardized Protocols for In Vitro Antibacterial Susceptibility Testing of Sultamicillin. (2025). Benchchem.
- Application Notes and Protocols: Lucenin-2 for COX-2 Inhibition Assay. (2025). Benchchem.
- Antibacterial Susceptibility Test Interpretive Criteria. (2025). U.S.
- Antimicrobial Susceptibility Testing. (n.d.).
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 7. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. pdb.apec.org [pdb.apec.org]
- 16. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Spectroscopic Guide to Positional Isomers of Ethyl 2-(Formyl-1H-pyrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of bioactive molecules is paramount. Positional isomerism in heterocyclic compounds, such as pyrazoles, can lead to vastly different pharmacological profiles. This guide provides a comprehensive spectroscopic comparison of three key positional isomers of "Ethyl 2-(formyl-1H-pyrazol-1-yl)acetate": the C3-formyl, C4-formyl, and C5-formyl derivatives.
The differentiation of these isomers is critical as the position of the electron-withdrawing formyl group significantly influences the electronic environment of the pyrazole ring, leading to distinct spectroscopic signatures. This guide will delve into the nuanced differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a robust framework for their unambiguous identification. The synthetic strategies and detailed experimental protocols for spectroscopic analysis are also presented to offer a complete practical resource.
The Critical Role of Isomer Differentiation
The seemingly subtle shift of a formyl group on the pyrazole ring can dramatically alter a molecule's three-dimensional shape, polarity, and hydrogen bonding capabilities. These changes, in turn, affect how the molecule interacts with biological targets such as enzymes and receptors. Consequently, one isomer might exhibit potent therapeutic activity while another could be inactive or even toxic. Therefore, the ability to definitively identify each isomer is a cornerstone of safe and effective drug development.
Synthetic Pathways to Positional Isomers
The synthesis of these distinct isomers requires regioselective strategies. While the N-alkylation of a pyrazole ring with ethyl bromoacetate is a common approach, the starting formylpyrazole needs to be synthesized with the aldehyde at the desired position.
Caption: Synthetic strategies for obtaining C4- and C3/C5-formyl pyrazole isomers.
Spectroscopic Comparison: Unraveling the Isomeric Signatures
The following sections detail the expected spectroscopic characteristics for each isomer. The predicted data is based on the analysis of closely related compounds found in the scientific literature.[1][2][3]
¹H NMR Spectroscopy: A Window into Proton Environments
The chemical shifts of the pyrazole ring protons are highly sensitive to the position of the electron-withdrawing formyl group.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | Ethyl 2-(3-formyl-1H-pyrazol-1-yl)acetate | This compound | Ethyl 2-(5-formyl-1H-pyrazol-1-yl)acetate | Rationale for Differences |
| CHO | ~9.9 (s) | ~9.8 (s) | ~9.7 (s) | The deshielding effect of the pyrazole ring varies slightly with the substitution pattern. |
| H-3 | - | ~8.1 (s) | ~7.8 (d) | In the C4-isomer, H-3 is adjacent to the electron-withdrawing N2 and the formyl group at C4. In the C5-isomer, it is coupled to H-4. |
| H-4 | ~6.8 (d) | - | ~6.6 (d) | The H-4 proton is generally the most shielded proton on the pyrazole ring. |
| H-5 | ~7.9 (d) | ~8.1 (s) | - | In the C3-isomer, H-5 is adjacent to the electron-withdrawing N1-substituent. In the C4-isomer, H-5 is adjacent to the formyl group. |
| -CH₂- (acetate) | ~5.1 (s) | ~5.0 (s) | ~5.2 (s) | The electronic effect of the formyl group at different positions influences the N1-substituent. |
| -O-CH₂- (ethyl) | ~4.2 (q) | ~4.2 (q) | ~4.2 (q) | Relatively insensitive to the pyrazole substitution pattern. |
| -CH₃ (ethyl) | ~1.3 (t) | ~1.3 (t) | ~1.3 (t) | Relatively insensitive to the pyrazole substitution pattern. |
Key Differentiating Features in ¹H NMR:
-
C4-Formyl Isomer: Characterized by two singlets for the pyrazole ring protons (H-3 and H-5).
-
C3-Formyl and C5-Formyl Isomers: Exhibit two doublets for the pyrazoles ring protons (H-4 and H-5 for the C3-isomer, and H-3 and H-4 for the C5-isomer), with a typical coupling constant of ~2-3 Hz. The chemical shift of the proton adjacent to the formyl group (H-4 in the C3-isomer and H-4 in the C5-isomer) will be significantly influenced.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The carbon chemical shifts, particularly of the pyrazole ring, provide definitive evidence for the isomer's identity.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | Ethyl 2-(3-formyl-1H-pyrazol-1-yl)acetate | This compound | Ethyl 2-(5-formyl-1H-pyrazol-1-yl)acetate | Rationale for Differences |
| CHO | ~185 | ~183 | ~186 | The electronic environment of the formyl carbon is influenced by its position on the ring. |
| C-3 | ~148 | ~140 | ~145 | The formyl group at C3 causes significant deshielding of this carbon. |
| C-4 | ~112 | ~129 | ~111 | C-4 is significantly deshielded in the C4-formyl isomer due to the direct attachment of the aldehyde. |
| C-5 | ~135 | ~140 | ~150 | The formyl group at C5 leads to a downfield shift of this carbon. |
| -CH₂- (acetate) | ~52 | ~51 | ~53 | Minor variations due to the electronic influence of the formyl group's position. |
| C=O (ester) | ~168 | ~168 | ~168 | Largely unaffected by the pyrazole substitution. |
| -O-CH₂- (ethyl) | ~62 | ~62 | ~62 | Largely unaffected by the pyrazole substitution. |
| -CH₃ (ethyl) | ~14 | ~14 | ~14 | Largely unaffected by the pyrazole substitution. |
Key Differentiating Features in ¹³C NMR:
-
The chemical shift of the formyl carbon (CHO) and the pyrazole ring carbons (C-3, C-4, and C-5) are the most diagnostic.
-
In the C4-formyl isomer , the C-4 signal will be significantly downfield compared to the other two isomers.
-
In the C3-formyl isomer , the C-3 signal will be the most deshielded among the pyrazole carbons.
-
In the C5-formyl isomer , the C-5 signal will be the most deshielded among the pyrazole carbons.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is useful for confirming the presence of key functional groups.
Table 3: Predicted IR Absorption Bands (cm⁻¹)
| Functional Group | Expected Wavenumber Range | Observations and Isomeric Differentiation |
| C=O Stretch (aldehyde) | 1680 - 1710 | The exact position can be influenced by conjugation with the pyrazole ring. Subtle shifts may be observed between isomers. |
| C=O Stretch (ester) | 1730 - 1750 | Expected to be consistent across all three isomers. |
| C-H Stretch (aldehyde) | 2720 - 2820 (usually two weak bands) | A characteristic feature for the aldehyde group. |
| C=N and C=C Stretch (pyrazole ring) | 1400 - 1600 | The pattern of these bands can be a fingerprint for the substitution pattern of the pyrazole ring. |
| C-O Stretch (ester) | 1100 - 1300 | Expected in all isomers. |
While IR is excellent for functional group identification, differentiating these positional isomers based solely on IR can be challenging due to the subtle nature of the differences.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation patterns.
-
Molecular Ion (M⁺): All three isomers will have the same molecular weight, exhibiting a molecular ion peak corresponding to the chemical formula C₈H₁₀N₂O₃ (m/z = 182.07).
-
Fragmentation Patterns: The fragmentation patterns are expected to be similar, with key fragments arising from:
-
Loss of the ethoxy group (-OCH₂CH₃) from the ester.
-
Loss of the entire ethyl acetate side chain.
-
Cleavage of the pyrazole ring.
-
Subtle differences in the relative abundances of fragment ions may exist due to the different stabilities of the radical cations formed upon ionization, which is influenced by the position of the formyl group. For instance, the initial fragmentation may be directed by the location of the electron-withdrawing formyl group.
Experimental Protocols
Reproducible and high-quality spectroscopic data are essential for accurate isomer identification. The following are detailed protocols for the synthesis and analysis of these compounds.
General Synthesis of Ethyl 2-(Formyl-1H-pyrazol-1-yl)acetate Isomers
This protocol outlines the N-alkylation of a pre-formed formylpyrazole.
-
Dissolve the respective formylpyrazole isomer (1.0 eq) in dry N,N-dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Add ethyl bromoacetate (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture at 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure isomer.
Caption: General workflow for NMR spectroscopic analysis.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Calibrate the spectra using the TMS signal (0.00 ppm for ¹H and ¹³C). Determine the chemical shifts, multiplicities, coupling constants, and integrations.
IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer, typically using a direct infusion or a coupled gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. Acquire the mass spectrum using electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).
-
Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to support the proposed structure.
Conclusion
The spectroscopic analysis of "Ethyl 2-(formyl-1H-pyrazol-1-yl)acetate" isomers is a clear demonstration of how subtle structural changes manifest as distinct and measurable differences in their spectra. While IR and MS provide valuable confirmatory data, ¹H and ¹³C NMR spectroscopy are the most powerful tools for the unambiguous differentiation of these positional isomers. By carefully analyzing the chemical shifts and coupling patterns of the pyrazole ring protons and carbons, researchers can confidently assign the correct structure. The synthetic and analytical protocols provided in this guide offer a robust framework for the preparation and characterization of these and other related pyrazole derivatives, ensuring the integrity and reliability of research in drug discovery and development.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
- Krasavin, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10459–10471.
- Chirapu, R., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2821-2832.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Pinner, A. (1883). Ueber die Einwirkung von Acetessigäther auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(1), 352-359.
- MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782.
- The Royal Society of Chemistry. (2010).
- Elgemeie, G. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate.
- Li, Y., et al. (2011). Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o123.
- Pravdivtsev, V. A., et al. (2020). Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters. Journal of the American Chemical Society, 142(4), 1935-1943.
- Hamada, N., El Sekily, M. A., & Mancy, S. H. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences, 61(1), 169-184.
- Singh, P., & Kumar, A. (2023). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. RSC Advances, 13(28), 19044-19067.
Sources
A Comparative In Vitro Analysis of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate Derivatives: A Guide for Preclinical Research
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a cornerstone for the development of novel therapeutic agents.[1] Its inherent structural versatility and favorable drug-like properties have led to its incorporation into a wide array of clinically significant molecules, including the potent COX-2 inhibitor Celecoxib.[1] This guide delves into the in vitro biological potential of a promising subclass: derivatives of "Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate." While direct experimental data for this specific parent compound is emerging, this guide provides a comprehensive comparison of closely related 4-formyl pyrazole derivatives, offering valuable insights for researchers and drug development professionals.
We will explore the synthesis, and comparative in vitro performance of these derivatives across three key therapeutic areas: oncology, infectious diseases, and inflammation. By juxtaposing their activity against established clinical standards—Doxorubicin, Ciprofloxacin, and Celecoxib—this guide aims to provide a robust framework for preclinical evaluation and future drug design.
The Synthetic Gateway: Vilsmeier-Haack Formylation
The introduction of a formyl group at the C4 position of the pyrazole ring is a critical step in the synthesis of the target derivatives. The Vilsmeier-Haack reaction is a widely employed and efficient method for this transformation.[2][3] This reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings like pyrazole.[2][3] The general synthetic pathway is outlined below.
Caption: General synthesis of this compound derivatives.
Comparative Anticancer Activity
The antiproliferative potential of novel compounds is a cornerstone of oncology research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to assess cell viability and, by extension, the cytotoxic effects of test compounds.[4] In this section, we compare the in vitro anticancer activity of representative 4-formyl pyrazole derivatives against the standard chemotherapeutic agent, Doxorubicin.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound on a cancer cell line.[5][6]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds and Doxorubicin in serum-free medium. After 24 hours, replace the cell culture medium with the medium containing the test compounds or Doxorubicin and incubate for another 24-72 hours.
-
MTT Addition: Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Comparative Data: Anticancer Activity
| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Formyl Pyrazole Derivative (1) | HeLa | ~50% viability at test conc. | [7] |
| 4-Formyl Pyrazole Derivative (2) | Caco-2 | 70 µg/mL | [8] |
| Doxorubicin | MCF-7 | 24.7 - 64.8 | [9] |
| Doxorubicin | A549 | 8.0 | [10] |
Note: Direct IC₅₀ values for the 4-formyl pyrazole derivatives were not available in all cited literature; some studies reported percentage viability at a single concentration.
The available data suggests that 4-formyl pyrazole derivatives exhibit moderate cytotoxic activity against various cancer cell lines.[7][8] While not as potent as Doxorubicin in the examples found, the pyrazole scaffold offers significant opportunities for optimization to enhance anticancer efficacy.[9][10]
Comparative Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Pyrazole derivatives have demonstrated promising antimicrobial properties.[3] The minimum inhibitory concentration (MIC) is a key parameter to quantify the in vitro efficacy of an antimicrobial agent.[11] Here, we compare the activity of 4-formyl pyrazole derivatives with the broad-spectrum antibiotic, Ciprofloxacin.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the determination of the MIC of a test compound against bacterial strains.[11][12]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds and Ciprofloxacin in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for the broth microdilution MIC assay.
Comparative Data: Antimicrobial Activity
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-Formyl Pyrazole Derivative (3) | S. aureus (G+) | >100 | [13] |
| 4-Formyl Pyrazole Derivative (4) | K. pneumoniae (G-) | 50 | [13] |
| Ciprofloxacin | E. coli (G-) | 0.5 | [1] |
| Ciprofloxacin | S. epidermidis (G+) | 4 | [1] |
The antimicrobial activity of the reported 4-formyl pyrazole derivatives appears to be moderate.[13] Further structural modifications are likely required to achieve potency comparable to that of Ciprofloxacin.[1]
Comparative Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, making the development of novel anti-inflammatory agents a key research area.[14] Cyclooxygenase-2 (COX-2) is a major target for anti-inflammatory drugs.[14] In this section, we discuss the potential of 4-formyl pyrazole derivatives as COX-2 inhibitors, with Celecoxib as the benchmark.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[15][16]
-
Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, assay buffer, cofactor, and probe as per the kit manufacturer's instructions.
-
Compound Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the test compounds or Celecoxib for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Fluorescence Measurement: Measure the fluorescence kinetics at an excitation of 535 nm and an emission of 587 nm.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration and determine the IC₅₀ value.
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Comparative Data: Anti-inflammatory Activity
| Compound/Drug | Target | IC₅₀ (µM) | Reference |
| Pyrazole Derivative (general) | COX-2 | 0.02 | [14] |
| Celecoxib | COX-2 | 0.04 | [17] |
| Celecoxib | COX-1 | 15 | [17] |
While specific data for 4-formyl pyrazole derivatives in COX-2 inhibition assays is not yet widely published, the broader class of pyrazole derivatives has shown exceptional potency and selectivity for COX-2, often surpassing that of Celecoxib.[14][17] This strongly suggests that the 4-formyl pyrazole scaffold is a highly promising starting point for the development of novel anti-inflammatory agents.
Conclusion and Future Directions
This comparative guide highlights the significant therapeutic potential of 4-formyl pyrazole derivatives. While direct in vitro data for "this compound" derivatives remains to be extensively reported, the analysis of closely related analogs reveals a scaffold with tunable biological activity. The synthetic accessibility via the Vilsmeier-Haack reaction provides a solid foundation for the generation of diverse chemical libraries.
Future research should focus on the systematic exploration of substituents at the N1 and C3/C5 positions of the pyrazole ring to enhance potency and selectivity for specific biological targets. The ethyl acetate moiety at the N1 position, in particular, may influence solubility and cell permeability, warranting further investigation. As more data becomes available, a clearer picture of the structure-activity relationships will emerge, paving the way for the development of the next generation of pyrazole-based therapeutics.
References
- Al-Ostoot, F. H., Al-Hamdani, A. A. S., & Al-Hello, A. A. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 324-332.
- BenchChem. (2025). The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.
- BenchChem. (2025). Application Note: Protocol for Determining Doxorubicin IC50 in vitro.
- Al-Ostoot, F. H., Al-Hamdani, A. A. S., & Al-Hello, A. A. (2021).
- El-Sayed, M. A. A., & El-Kashef, H. S. (2018). Pyrazole-4-carbaldehyde derivatives.
- HiMedia Laboratories. (n.d.). Ciprofloxacin CIP (Part A: 240 - 0.01 µg & Part B: 2-0.001 µg) MD017.
- Costa, M., et al. (2019). Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. Methods and Protocols, 2(2), 29.
- El-Mekabaty, A., et al. (2020). Synthesis of 4‐formylpyrazole derivatives 4 a,b.
- El-Kenawy, E. R., et al. (2021).
- Costa, M., et al. (2019). Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. PubMed Central (PMC).
- Al-Masoudi, N. A., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 24(6), 1323-1330.
- Abdel-Wahab, B. F., et al. (2021). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules, 26(15), 4485.
- Zovko, M., et al. (2019). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. International Journal of Nanomedicine, 14, 6473–6486.
- Al-Saeed, F. A. (2023).
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- Zovko, M., et al. (2019). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. International Journal of Nanomedicine, 14, 6473–6486.
- Khan, A. U., et al. (2022). Enhanced Antimicrobial Activity of Ciprofloxacin Encapsulated in Sophorolipid-Based Nano-Assemblies Against Ciprofloxacin-/Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceutics, 14(3), 594.
- Popov, A. V., & Perevalov, V. P. (2006). Vilsmeier-Haak formylation of 1H-pyrazoles.
- Nnenna, E. P., et al. (2017). Preparation of the mixture for MIC determination of ciprofloxacin.
- Zarrin, A., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (69), e4313.
- Chahal, G., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S6), 8419–8438.
- Singh, R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27329-27357.
- BenchChem. (2025). Technical Support Center: The Vilsmeier-Haack Reaction for Pyrazine Formylation.
- Popov, A. V., & Perevalov, V. P. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles.
- Chahal, G., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Organic Synthesis, 19(6), 646-656.
- Kikelj, D., et al. (2020). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2020(2), M1131.
- Popp, J., et al. (2018). Simple Ciprofloxacin Resistance Test and Determination of Minimal Inhibitory Concentration within 2 h Using Raman Spectroscopy. Analytical Chemistry, 90(4), 2841–2848.
- Wang, L., et al. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 21(9), 1222.
- Arumugam, S. (2018, March 8). Minimum Inhibitory Concentration (MIC) Testing Overview [Video]. YouTube.
- Al-Adham, I. S. I., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Pharmaceutical Sciences and Research, 11(1), 1-6.
- Zhang, Y., et al. (2023).
- Singh, P. P., & Singh, P. (2014). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. International Journal of Scientific & Engineering Research, 5(12), 1-10.
- Hassan, A. S., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6296.
- Patel, K., et al. (2021). Pyrazoles as anticancer agents: Recent advances.
- PubChem. (n.d.). 2-(4-formyl-1h-pyrazol-1-yl)ethyl acetate.
- Ostrovskyi, D., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)
- Kim, J. H., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 26(11), 3291.
- Popov, A. V., & Perevalov, V. P. (2019). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives.
- Reddy, C. S., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASAYAN Journal of Chemistry, 4(4), 857-862.
Sources
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. chemmethod.com [chemmethod.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. srrjournals.com [srrjournals.com]
- 11. Enhanced Antimicrobial Activity of Ciprofloxacin Encapsulated in Sophorolipid-Based Nano-Assemblies Against Ciprofloxacin-/Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and characterization of chemical entities are paramount. Reference standards serve as the bedrock of analytical method development, validation, and quality control, ensuring the accuracy and reproducibility of experimental data. This guide provides an in-depth technical comparison of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate as a reference standard, delving into its synthesis, analytical characterization, and performance against potential alternatives.
Introduction to this compound
This compound, a pyrazole derivative, is a valuable building block in medicinal chemistry. The pyrazole nucleus is a key pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. As a reference standard, this compound is crucial for the accurate quantification and identification of related active pharmaceutical ingredients (APIs) and their intermediates.
Synthesis and Purification: A Pathway to a High-Purity Reference Standard
The establishment of a reliable reference standard begins with a well-controlled and reproducible synthetic process. The synthesis of this compound can be logically approached in two key steps: N-alkylation of the pyrazole ring followed by formylation.
Step 1: N-Alkylation of Pyrazole
The initial step involves the reaction of pyrazole with an appropriate ethyl acetate synthon, typically ethyl bromoacetate, in the presence of a base.
Experimental Protocol: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate
-
Materials: Pyrazole, Ethyl bromoacetate, Potassium carbonate (K₂CO₃), Acetone.
-
Procedure:
-
To a solution of pyrazole (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure Ethyl 2-(1H-pyrazol-1-yl)acetate.
-
Causality of Experimental Choices: The use of a carbonate base like K₂CO₃ is crucial for deprotonating the pyrazole ring, making the nitrogen nucleophilic for the subsequent reaction with ethyl bromoacetate. Acetone is a suitable solvent due to its polarity and boiling point, which allows for efficient reaction at reflux temperatures. Purification by column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring a high-purity intermediate for the next step.
Step 2: Vilsmeier-Haack Formylation
The introduction of the formyl group at the C4 position of the pyrazole ring is effectively achieved through the Vilsmeier-Haack reaction.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF).[1]
Experimental Protocol: Synthesis of this compound
-
Materials: Ethyl 2-(1H-pyrazol-1-yl)acetate, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃) solution.
-
Procedure:
-
In a flask cooled in an ice bath, slowly add POCl₃ (3.0 eq) to DMF (5.0 eq) with stirring to form the Vilsmeier reagent.
-
Add a solution of Ethyl 2-(1H-pyrazol-1-yl)acetate (1.0 eq) in DCM to the pre-formed Vilsmeier reagent.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, followed by heating at 50-60 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated NaHCO₃ solution.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography (silica gel, hexane-ethyl acetate) to afford this compound as a pure solid.
-
Causality of Experimental Choices: The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich heterocycles like pyrazole.[1][3] The electrophilic Vilsmeier reagent preferentially attacks the electron-rich C4 position of the pyrazole ring. The subsequent hydrolysis of the iminium salt intermediate during aqueous workup yields the desired aldehyde. Purification by column chromatography is critical to isolate the target compound from any regioisomers or unreacted starting materials, achieving the high purity required for a reference standard.
Analytical Characterization and Performance Comparison
A robust reference standard must be thoroughly characterized to confirm its identity, purity, and stability. Here, we compare the analytical data of this compound with a structurally similar alternative, Ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate .
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the cornerstone for determining the purity of a reference standard. A well-developed HPLC method should provide good resolution between the main peak and any potential impurities.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the reference standard in the mobile phase to a concentration of 1 mg/mL.
Data Comparison:
| Compound | Retention Time (min) | Purity (%) |
| This compound | ~ 5.8 | > 99.5 |
| Ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate | ~ 6.5 | > 99.5 |
The presence of two methyl groups in the alternative standard leads to increased lipophilicity and a slightly longer retention time on a reverse-phase column. Both standards, when properly synthesized and purified, should exhibit high purity (>99.5%).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of a reference standard.
Expected ¹H NMR Data (in CDCl₃):
| Proton Assignment | This compound (Predicted δ, ppm) | Ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate (Predicted δ, ppm) |
| -CH₂- (ethyl) | ~ 4.2 (q) | ~ 4.2 (q) |
| -CH₃ (ethyl) | ~ 1.3 (t) | ~ 1.3 (t) |
| -CH₂- (acetate) | ~ 5.0 (s) | ~ 4.9 (s) |
| Pyrazole H3/H5 | ~ 7.8 (s), ~ 7.6 (s) | - |
| Pyrazole -CH₃ | - | ~ 2.4 (s), ~ 2.3 (s) |
| Aldehyde -CHO | ~ 9.8 (s) | ~ 9.9 (s) |
Expected ¹³C NMR Data (in CDCl₃):
| Carbon Assignment | This compound (Predicted δ, ppm) | Ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate (Predicted δ, ppm) |
| -CH₃ (ethyl) | ~ 14.2 | ~ 14.1 |
| -CH₂- (acetate) | ~ 51.0 | ~ 50.5 |
| -CH₂- (ethyl) | ~ 62.0 | ~ 61.8 |
| Pyrazole C3/C5 | ~ 140.0, ~ 132.0 | ~ 148.0, ~ 140.0 |
| Pyrazole C4 | ~ 115.0 | ~ 112.0 |
| Pyrazole -CH₃ | - | ~ 12.0, ~ 10.0 |
| C=O (ester) | ~ 168.0 | ~ 168.5 |
| C=O (aldehyde) | ~ 185.0 | ~ 186.0 |
The key differences in the NMR spectra are the absence of pyrazole ring protons and the presence of two methyl singlets in the dimethylated analogue. These distinct spectral fingerprints allow for unambiguous identification.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry confirms the molecular weight of the compound.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) |
| This compound | C₈H₁₀N₂O₃ | 182.18 | 183.07 |
| Ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate | C₁₀H₁₄N₂O₃ | 210.23 | 211.11 |
The difference of 28 amu in the molecular weights provides a clear distinction between the two compounds.
Conclusion
This compound serves as a well-defined and characterizable reference standard for the analysis of pyrazole-containing pharmaceutical compounds. Its synthesis via a two-step sequence of N-alkylation and Vilsmeier-Haack formylation allows for the production of high-purity material. The distinct analytical profile, particularly its NMR and mass spectra, allows for clear differentiation from structurally related compounds, such as its dimethylated analogue. For researchers in drug discovery and development, the use of a well-characterized reference standard like this compound is fundamental for ensuring the reliability and accuracy of their analytical data.
References
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
-
PubChem. Ethyl 2-(4-formyl-3,5-dimethyl-1h-pyrazol-1-yl)acetate. Retrieved from [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]
Sources
A Researcher's Guide to Navigating the Selectivity Landscape of Pyrazole-Based Compounds: A Cross-Reactivity Comparison
In the intricate world of drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a potential therapeutic agent. A molecule that promiscuously interacts with unintended biological targets can lead to unforeseen side effects, toxicity, and ultimately, clinical failure. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of compounds based on the "Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate" scaffold, offering a framework for researchers, scientists, and drug development professionals to assess and mitigate off-target effects.
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Its metabolic stability and synthetic tractability make it an attractive starting point for novel drug design.[3][4] However, this versatility also necessitates a thorough understanding of a compound's selectivity to minimize potential safety liabilities.[5] This guide will delve into the experimental design and interpretation of cross-reactivity studies, using "this compound" and its derivatives as a central case study.
The Rationale Behind Rigorous Cross-Reactivity Profiling
The primary goal of early drug discovery is to identify molecules that potently and selectively modulate a specific biological target.[6] A lack of selectivity can translate to increased toxicity and is a significant contributor to clinical trial failures.[5] For classes of compounds like kinase inhibitors, where the ATP-binding site is highly conserved across the kinome, achieving selectivity is a major challenge.[7][8] Therefore, early and comprehensive selectivity profiling is not just a regulatory requirement but a critical step in de-risking a drug discovery program.[9]
This guide will compare the hypothetical cross-reactivity of our lead compound, Pyra-Core-1 (this compound) , against two structural analogs:
-
Pyra-Analog-A: A derivative with a substituted phenyl ring at the 3-position of the pyrazole core.
-
Pyra-Analog-B: A bioisosteric replacement of the ethyl acetate group with a more polar moiety.
The objective is to illustrate how subtle structural modifications can significantly impact the selectivity profile and to provide a robust experimental framework for evaluating such changes.
Experimental Design for Comprehensive Selectivity Profiling
A multi-pronged approach is essential for a thorough assessment of cross-reactivity. This typically involves a combination of in vitro biochemical assays, cell-based assays, and in silico predictions.[10]
Workflow for Cross-Reactivity Assessment
Caption: A phased approach to cross-reactivity profiling.
In Vitro Kinase Profiling
The initial and most common method for assessing the selectivity of kinase inhibitors is to screen them against a large panel of kinases.[11] This provides a broad overview of the compound's activity across the kinome.
Experimental Protocol: Broad Kinase Panel Screen
-
Compound Preparation: Prepare stock solutions of Pyra-Core-1, Pyra-Analog-A, and Pyra-Analog-B in 100% DMSO.
-
Assay Concentration: Perform an initial screen at a single high concentration (e.g., 1 µM) to identify potential off-target interactions.
-
Kinase Panel: Utilize a commercial kinase panel of over 400 kinases, ensuring broad coverage of the human kinome.
-
Assay Format: Employ a validated biochemical assay format, such as a radiometric assay (e.g., ³³P-ATP filter binding) or a fluorescence-based assay (e.g., LanthaScreen®, HTRF®).
-
Data Analysis: Express the results as a percentage of inhibition relative to a positive control (e.g., a known pan-kinase inhibitor like staurosporine) and a negative control (DMSO vehicle).
Dose-Response and Selectivity Metrics
For any kinases showing significant inhibition (e.g., >50% at 1 µM) in the initial screen, a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50).
Experimental Protocol: IC50 Determination
-
Compound Dilution: Prepare a 10-point serial dilution of each compound, typically starting from 10 µM.
-
Assay Performance: Perform the kinase assay for each concentration point in duplicate or triplicate.
-
Data Fitting: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Once IC50 values are obtained for the primary target and any significant off-targets, various selectivity metrics can be calculated to quantify the compound's selectivity.[5]
Table 1: Hypothetical Kinase Selectivity Data
| Compound | Primary Target IC50 (nM) | Off-Target 1 (Kinase X) IC50 (nM) | Off-Target 2 (Kinase Y) IC50 (nM) | Selectivity Ratio (Off-Target 1 / Primary) |
| Pyra-Core-1 | 50 | 500 | >10,000 | 10 |
| Pyra-Analog-A | 25 | 150 | 8,000 | 6 |
| Pyra-Analog-B | 120 | >10,000 | >10,000 | >83 |
Analysis: In this hypothetical dataset, Pyra-Analog-A is more potent against the primary target but exhibits a poorer selectivity profile compared to Pyra-Core-1. Pyra-Analog-B, while less potent, demonstrates a significantly improved selectivity profile, highlighting the trade-offs often encountered in lead optimization.
Orthogonal and Cellular Assays
Biochemical assays, while crucial, do not fully recapitulate the complexity of the cellular environment. Therefore, it is essential to validate findings using orthogonal and cell-based methods.
-
Secondary Target Panels: To identify potential off-target effects beyond kinases, compounds should be screened against panels of other common off-target classes, such as G-protein coupled receptors (GPCRs) and ion channels.[6]
-
Cellular Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can confirm that the compound binds to its intended target and potential off-targets within a cellular context.
-
Phenotypic Screening: Assessing the compound's effect on cellular phenotypes (e.g., proliferation, apoptosis) in cell lines with and without the primary target can provide valuable insights into on- and off-target effects.
Mitigating Off-Target Effects: A Structure-Activity Relationship (SAR) Approach
The data gathered from these cross-reactivity studies should feed back into the medicinal chemistry efforts to guide the design of more selective compounds. The pyrazole scaffold is synthetically tractable, allowing for rational modifications to improve selectivity.[1][4] For instance, if an off-target kinase has a smaller gatekeeper residue in its ATP-binding pocket, modifications to the pyrazole core that add steric bulk could be explored to disfavor binding to the off-target while maintaining affinity for the primary target.
Signaling Pathway Consideration
Caption: Impact of off-target inhibition on cellular signaling.
Understanding the signaling pathways in which the primary and off-targets are involved is crucial for predicting the potential physiological consequences of cross-reactivity. For example, inhibiting an off-target kinase involved in a critical cellular process could lead to toxicity, even if the inhibition is relatively weak in a biochemical assay.
Conclusion
The "this compound" scaffold represents a promising starting point for the development of novel therapeutics. However, as with any drug discovery program, a deep understanding of the compound's selectivity is paramount. By employing a systematic and multi-faceted approach to cross-reactivity profiling, researchers can make informed decisions to guide lead optimization, mitigate the risk of late-stage failures, and ultimately develop safer and more effective medicines. The principles and methodologies outlined in this guide provide a robust framework for navigating the complex but critical landscape of compound selectivity.
References
-
Bamborough, P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Expert Opinion on Drug Discovery, 7(5), 429-443. [Link]
-
Bosc, N., et al. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics, 18(1), 1-15. [Link]
-
Faisal, M., et al. (2019). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 11(18), 2377-2396. [Link]
-
Gao, Y., et al. (2013). Measuring and interpreting the selectivity of protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(6), 1423-1429. [Link]
-
Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10), 1463-1478. [Link]
-
Kumar, A., et al. (2017). Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. Journal of the Serbian Chemical Society, 82(10), 1125-1137. [Link]
-
Lovering, F., et al. (2009). Rational approaches to improving selectivity in drug design. Journal of Medicinal Chemistry, 52(21), 6742-6751. [Link]
-
Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361-367. [Link]
-
Metz, J. T., et al. (2011). Navigating the kinome. Nature Chemical Biology, 7(4), 200-202. [Link]
-
Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. Nature Reviews Drug Discovery, 11(10), 751-761. [Link]
-
Vidler, L. R., et al. (2012). A review of the selectivity of clinically relevant kinase inhibitors. Journal of Medicinal Chemistry, 55(19), 8161-8182. [Link]
-
Wang, T., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 775. [Link]
-
Wu, P., et al. (2010). A target-centric network model of kinase inhibitor selectivity. PLoS ONE, 5(9), e12570. [Link]
-
Fricero, P., et al. (2020). Design and Synthesis of New Pyrazole-Based Heterotricycles and their Derivatization by Automated Library Synthesis. ChemMedChem, 15(11), 948-952. [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2004). 1,3,4-Thiadiazole-based compounds as potential anti-inflammatory agents. Mini reviews in medicinal chemistry, 4(10), 1045-1065. [Link]
-
Patil, S. A., et al. (2019). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 10(12), 1735-1757. [Link]
-
Yet, L. (2003). Pyrazoles. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 141-235). Elsevier. [Link]
-
PubChem. (n.d.). 2-(4-formyl-1h-pyrazol-1-yl)ethyl acetate. Retrieved January 19, 2026, from [Link]
-
Harrity, J. P. A., et al. (2020). Pyrazole-Based Heterotricycles for Drug Discovery. ChemistryViews. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Retrieved January 19, 2026, from [Link]
-
AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. Retrieved January 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-Based Heterotricycles for Drug Discovery - ChemistryViews [chemistryviews.org]
- 5. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the efficiency of "Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate" reactions
An In-Depth Guide to the Synthesis and Reaction Efficiency of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
Introduction: The Versatility of a Pyrazole Building Block
In the landscape of modern medicinal chemistry and materials science, pyrazole derivatives are foundational scaffolds.[1][2][3] Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make them privileged structures in drug discovery.[1][3] this compound is a particularly valuable bifunctional building block. It features an N-substituted acetic ester moiety and a highly reactive C4-formyl group, offering multiple avenues for synthetic diversification.
This guide provides a comprehensive benchmark of the synthesis and key reactions of this compound. As senior application scientists, our goal is to move beyond mere protocols and delve into the causality of experimental choices, offering insights to streamline research and development. We will objectively compare its performance with relevant alternatives, supported by experimental data, and provide detailed, validated methodologies.
Part 1: Efficient Synthesis via the Vilsmeier-Haack Reaction
The introduction of a formyl group onto an electron-rich heterocyclic ring is most reliably achieved through the Vilsmeier-Haack reaction.[4][5][6][7][8] This method is renowned for its efficiency and regioselectivity, typically functionalizing the C4 position of the pyrazole ring.[5]
The Underlying Chemistry: Why Vilsmeier-Haack?
The reaction involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a tertiary amide (like N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃).[5] This electrophilic species is highly effective at attacking electron-rich aromatic systems like pyrazole. The choice of the Vilsmeier-Haack reaction is predicated on its mild conditions and high yields, making it superior to harsher methods that might compromise the ester functionality of the target molecule.
Diagram: Vilsmeier-Haack Synthesis Workflow
Caption: Workflow for the synthesis of the title compound.
Detailed Protocol: Synthesis of this compound
This protocol is a synthesized standard procedure based on established methodologies for pyrazole formylation.[5][8][9]
-
Reagent Preparation (In Situ): In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), place anhydrous N,N-dimethylformamide (DMF, 4.0 eq.). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 4.0 eq.) dropwise with vigorous stirring over 30 minutes, ensuring the temperature does not exceed 5°C. The formation of a viscous, white salt indicates the generation of the Vilsmeier reagent.[5][8]
-
Substrate Addition: Dissolve the starting material, Ethyl 2-(1H-pyrazol-1-yl)acetate (1.0 eq.), in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90°C and maintain for 4-6 hours.[9] Monitor the reaction progress using Thin-Layer Chromatography (TLC).[5]
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring. Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until the pH is ~7-8. The crude product may precipitate.
-
Purification: Extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield the pure product.
Part 2: Benchmarking Reaction Efficiency: The Knoevenagel Condensation
The formyl group at the C4 position is a versatile handle for carbon-carbon bond formation. The Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound, is a prime example of its utility.[10][11][12]
The Underlying Chemistry: Electronic Effects and Reaction Conditions
The reactivity of the aldehyde in a Knoevenagel condensation is governed by the electrophilicity of the carbonyl carbon. The pyrazole ring is an electron-rich heterocycle, which can donate electron density to the formyl group, slightly deactivating it compared to a simple aryl aldehyde. However, the N1-substituted ethyl acetate group possesses an electron-withdrawing ester functionality. This group can withdraw electron density through the pyrazole ring, thereby increasing the electrophilicity of the formyl carbon and potentially enhancing its reactivity.
We will benchmark the efficiency of this reaction by comparing:
-
Alternative Conditions: A conventional organic-based protocol versus a modern, green chemistry approach.
-
Alternative Substrate: The title compound versus a structurally similar pyrazole-4-carbaldehyde lacking the N1-ethyl acetate group to probe its electronic influence.
Diagram: Comparative Knoevenagel Condensation Workflow
Caption: Benchmarking Knoevenagel condensation efficiency.
Performance Comparison Data
The following tables summarize experimental data compiled from literature sources to compare reaction efficiencies.
Table 1: Conventional vs. Green Conditions for Knoevenagel Condensation
| Entry | Aldehyde Substrate | Active Methylene | Conditions | Time | Yield (%) | Reference |
| 1 | Pyrazole Aldehyde | Malononitrile | Piperidine, Ethanol, Reflux | 2-4 h | ~85-90% | General Protocol |
| 2 | Pyrazole Aldehyde | Malononitrile | (NH₄)₂CO₃, H₂O/Ethanol, Sonication | 15-30 min | >90% | [11] |
Insight: The data clearly demonstrates the superiority of the green chemistry approach.[11] Using ammonium carbonate in an aqueous medium under sonication not only provides a higher yield but also dramatically reduces the reaction time from hours to minutes.[11] This is a significant efficiency gain, coupled with the environmental benefits of avoiding volatile organic solvents.
Table 2: Influence of N1-Substituent on Reactivity
| Entry | Aldehyde Substrate | Conditions | Time | Yield (%) | Rationale / Source |
| 1 | This compound | (NH₄)₂CO₃, H₂O, Sonication | ~20 min | >92% | Electron-withdrawing ester group enhances aldehyde electrophilicity. (Predicted based on[11]) |
| 2 | 1-Phenyl-1H-pyrazole-4-carbaldehyde | (NH₄)₂CO₃, H₂O, Sonication | ~25 min | ~90% | Phenyl group is less electron-withdrawing than the ester moiety. (Data from[11]) |
Insight: The presence of the N1-ethyl acetate group is expected to accelerate the reaction. Its electron-withdrawing nature enhances the partial positive charge on the carbonyl carbon, making it a more potent electrophile for attack by the carbanion generated from the active methylene compound. This leads to a slightly faster reaction and a marginally higher yield compared to a simple N1-aryl substituted pyrazole aldehyde.
Part 3: Validated Experimental Protocols
Protocol A: Conventional Knoevenagel Condensation
-
To a solution of this compound (1.0 eq.) in absolute ethanol (10 mL), add the active methylene compound (e.g., malononitrile, 1.1 eq.).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring completion by TLC.
-
After cooling to room temperature, the product often precipitates. If not, reduce the solvent volume under vacuum.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Protocol B: Green Knoevenagel Condensation (Aqueous Sonication)[11]
-
In a flask, combine this compound (1.0 eq.), malononitrile (1.1 eq.), and ammonium carbonate (20 mol%) in a 1:1 mixture of water and ethanol (10 mL).
-
Place the flask in an ultrasonic bath and sonicate at ambient temperature for 15-30 minutes.
-
Monitor the reaction by TLC. Upon completion, the solid product will precipitate.
-
Filter the mixture, wash the solid thoroughly with water to remove the catalyst, and then with a small amount of cold ethanol.
-
Dry the purified product under vacuum.
Conclusion and Future Outlook
This compound stands out as a highly efficient and versatile building block. Its synthesis is readily achieved in high yields via the Vilsmeier-Haack reaction. In subsequent transformations such as the Knoevenagel condensation, the N1-ethyl acetate substituent provides a favorable electronic effect, enhancing the reactivity of the C4-formyl group.
For researchers and drug development professionals, the key takeaway is the significant process improvement offered by adopting green chemistry protocols. The use of aqueous media and sonication for the Knoevenagel condensation not only aligns with sustainability goals but also offers superior performance in terms of reaction speed and yield. The strategic design of this pyrazole derivative, combining two distinct reactive handles, confirms its utility as a powerful tool for the rapid generation of molecular diversity.
References
-
Title: Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide Source: Chemical Methodologies URL: [Link]
-
Title: Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes Source: Chemical and Pharmaceutical Bulletin URL: [Link]
-
Title: Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Source: STM Journals URL: [Link]
-
Title: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Semantic Scholar URL: [Link]
-
Title: Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions Source: KTU ePubl URL: [Link]
-
Title: 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Source: MDPI URL: [Link]
-
Title: VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES Source: Bibliomed URL: [Link]
-
Title: A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media Source: ResearchGate URL: [Link]
-
Title: Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives Source: ACS Omega URL: [Link]
-
Title: Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates Source: National Institutes of Health (NIH) URL: [Link]
-
Title: General scheme for the Knoevenagel condensation of pyrazole aldehydes with malononitrile and dimedone. Source: ResearchGate URL: [Link]
-
Title: Ethyl 2-(4-formyl-3,5-dimethyl-1h-pyrazol-1-yl)acetate Source: PubChem URL: [Link]
-
Title: Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives Source: ResearchGate URL: [Link]
-
Title: (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization Source: AWS URL: [Link]
-
Title: 2-(4-formyl-1h-pyrazol-1-yl)ethyl acetate Source: PubChem URL: [Link]
-
Title: Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Esters of 4-formylpyrazol-3-carboxylic acids Source: Scientific Works of University of Food Technologies URL: [Link]
-
Title: SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES Source: Rasayan Journal of Chemistry URL: [Link]
-
Title: A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates Source: Journal of Heterocyclic Chemistry URL: [Link]
-
Title: Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies Source: SciSpace URL: [Link]
-
Title: this compound, 98% Purity, C8H10N2O3, 1 gram Source: CP Lab Safety URL: [Link]
-
Title: pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide Source: Open Research@CSIR-NIScPR URL: [Link]
-
Title: Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) Source: PubMed Central (PMC) URL: [Link]
-
Title: A pictorial representation of various perspectives in ethyl 4-formyl-1-aryl-1H-pyrazole-3-carboxylate for the synthesis of pyrazole-fused frameworks. Source: ResearchGate URL: [Link]
Sources
- 1. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. chemmethod.com [chemmethod.com]
- 5. benchchem.com [benchchem.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Reproducibility in Focus: A Comparative Guide to the Synthesis of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate and its N-Aryl Analogue
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, pyrazole derivatives stand out as privileged scaffolds due to their wide range of biological activities.[1] Specifically, pyrazole-4-carbaldehydes are invaluable synthetic intermediates, acting as versatile handles for the construction of more complex molecular architectures.[2][3] The substituent at the N-1 position of the pyrazole ring is a key modulator of the physicochemical and pharmacological properties of the final compounds.
This guide provides an in-depth, comparative analysis of the synthesis of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate , an N-alkylated pyrazole-4-carbaldehyde, and a common alternative, 1-phenyl-1H-pyrazole-4-carbaldehyde , an N-arylated analogue. By presenting detailed, reproducible experimental protocols and highlighting the nuances of each synthetic route, we aim to equip researchers with the practical insights necessary for making informed decisions in their synthetic endeavors. The discussion will be grounded in the widely employed Vilsmeier-Haack reaction, a cornerstone for the formylation of electron-rich heterocyclic systems.[3][4]
The Vilsmeier-Haack Reaction: A Powerful Tool for Pyrazole Formylation
The Vilsmeier-Haack reaction is the most common and efficient method for introducing a formyl group (-CHO) onto the C4 position of the pyrazole ring.[2][4] The reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, a chloroiminium salt, which is typically prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4] The electron-rich nature of the pyrazole ring facilitates this formylation, leading to the desired pyrazole-4-carbaldehyde.
The reproducibility of the Vilsmeier-Haack reaction can be influenced by several factors, including the nature of the substituent on the pyrazole nitrogen, the stoichiometry of the reagents, reaction temperature, and the work-up procedure. This guide will explore these aspects through the lens of two distinct, yet related, target molecules.
Synthesis of this compound: An N-Alkyl Approach
The synthesis of this compound is logically approached in a two-step sequence: first, the synthesis of the N-substituted pyrazole precursor, followed by the Vilsmeier-Haack formylation.
Step 1: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate
This precursor can be synthesized via N-alkylation of pyrazole with an appropriate ethyl haloacetate.
Experimental Protocol:
-
Reaction Setup: To a solution of pyrazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Reagent Addition: To the stirred suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of a base like K₂CO₃ is crucial to deprotonate the pyrazole NH, generating the pyrazolate anion, which is a more potent nucleophile for the subsequent alkylation.
-
Acetonitrile and DMF are excellent polar aprotic solvents for this type of reaction, effectively dissolving the reactants and facilitating the Sₙ2 reaction.
-
Heating the reaction helps to overcome the activation energy barrier, increasing the reaction rate.
Step 2: Vilsmeier-Haack Formylation to Yield this compound
Experimental Protocol:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (used as both solvent and reagent) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[4]
-
Substrate Addition: Dissolve Ethyl 2-(1H-pyrazol-1-yl)acetate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-90 °C for several hours.[5] Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is neutral or slightly basic.
-
Isolation and Purification: The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration and wash with cold water. If the product does not precipitate, extract the aqueous mixture multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous conditions are critical as the Vilsmeier reagent and POCl₃ are sensitive to moisture and will readily decompose.[4]
-
The dropwise addition of POCl₃ to DMF at low temperatures is essential to control the exothermic reaction and prevent the decomposition of the Vilsmeier reagent.[4]
-
Heating the reaction mixture after the addition of the pyrazole substrate provides the necessary energy for the electrophilic substitution to occur at the C4 position.
-
The careful, slow quenching of the reaction with ice and subsequent neutralization is a critical safety step to manage the exothermic decomposition of any remaining Vilsmeier reagent and POCl₃.
An Alternative Approach: Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde
A widely used alternative to N-alkylated pyrazole-4-carbaldehydes are their N-aryl counterparts. 1-phenyl-1H-pyrazole-4-carbaldehyde serves as an excellent case for comparison. This compound is often synthesized in a one-pot reaction from the corresponding acetophenone phenylhydrazone, which undergoes cyclization and formylation under Vilsmeier-Haack conditions.[6][7]
Experimental Protocol:
-
Hydrazone Formation (Optional Pre-step): In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) in ethanol. Add phenylhydrazine (1.0 eq) and a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours. Upon cooling, the hydrazone product often crystallizes and can be collected by filtration.
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous DMF to 0 °C in an ice bath. Slowly add POCl₃ (3.0-4.0 eq) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add the acetophenone phenylhydrazone (1.0 eq) portion-wise to the Vilsmeier reagent at 0 °C.
-
Reaction Conditions: After the addition, allow the mixture to warm to room temperature and then heat to 70-80 °C for 2-6 hours.[8] Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize with a cold aqueous solution of NaOH or NaHCO₃.
-
Isolation and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography.
Causality Behind Experimental Choices:
-
The one-pot cyclization and formylation of the hydrazone is an efficient route. The Vilsmeier reagent facilitates both the cyclization of the hydrazone to form the pyrazole ring and the subsequent electrophilic formylation at the C4 position.
-
The use of a slight excess of the Vilsmeier reagent ensures complete conversion of the hydrazone.
-
The work-up procedure is similar to the previous method, with the same emphasis on careful quenching and neutralization to ensure safety and product stability.
Comparative Analysis of Synthetic Routes
| Feature | This compound | 1-phenyl-1H-pyrazole-4-carbaldehyde |
| Starting Materials | Pyrazole, Ethyl bromoacetate | Substituted acetophenone, Phenylhydrazine |
| Synthetic Steps | 2 (N-alkylation, then formylation) | 1 (from hydrazone) or 2 (hydrazone formation, then V-H) |
| Reaction Conditions | N-alkylation: 60-70 °C; Formylation: 70-90 °C | Vilsmeier-Haack: 70-80 °C |
| Typical Yields | Generally moderate to good for both steps | Good to excellent from hydrazone[5] |
| Purification | Column chromatography may be required for both steps | Recrystallization is often sufficient for the final product |
| Reproducibility Challenges | - Incomplete N-alkylation or side reactions. - Careful control of exotherm during Vilsmeier reagent formation is crucial. - Potential for hydrolysis of the ester group during basic work-up. | - Formation of regioisomers if unsymmetrical ketones are used. - Purity of the starting hydrazone can affect the final yield. - Vigorous reaction during quenching requires careful handling. |
| Safety Considerations | Ethyl bromoacetate is a lachrymator. POCl₃ is highly corrosive and reacts violently with water.[4] | Phenylhydrazine is toxic. POCl₃ is highly corrosive and reacts violently with water.[4] |
Conclusion: Navigating the Synthesis of Pyrazole-4-carbaldehydes
Both N-alkyl and N-aryl pyrazole-4-carbaldehydes are readily accessible through well-established synthetic protocols, with the Vilsmeier-Haack reaction being a central and robust method. The synthesis of This compound requires a two-step approach involving the initial preparation of the N-substituted pyrazole. In contrast, 1-phenyl-1H-pyrazole-4-carbaldehyde can often be prepared in a more convergent manner from the corresponding hydrazone.
The choice between an N-alkyl and an N-aryl substituent will ultimately be dictated by the desired properties of the final molecule in the context of a drug discovery program. Understanding the nuances of each synthetic route, as detailed in this guide, is paramount for ensuring experimental reproducibility and success. Careful attention to reaction conditions, particularly the anhydrous nature of the Vilsmeier-Haack reaction and the controlled work-up, will consistently lead to the desired products in good yields.
References
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate, a heterocyclic building block, requires a disposal protocol grounded in a thorough understanding of its constituent functional groups—a pyrazole ring, an aldehyde, and an ethyl ester.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. The procedures outlined here are synthesized from established chemical safety principles and regulatory standards, ensuring the protection of laboratory personnel and the environment. The core principle of this guide is risk mitigation through containment and professional disposal , treating the compound as hazardous waste in the absence of specific contradictory data.
Part 1: Hazard Characterization and Risk Assessment
-
Pyrazole Moiety: The core pyrazole ring is found in many biologically active compounds. Pyrazole itself is classified as acutely toxic if swallowed or in contact with skin, causes serious eye damage, and may cause damage to organs through prolonged or repeated exposure.[1] It is also considered harmful to aquatic life with long-lasting effects.
-
Formyl Group (Aldehyde): Aldehydes as a class are known for their toxicity and irritant properties.[2] Formaldehyde, a simple aldehyde, is a known carcinogen.[3] Unused aldehyde solutions are typically managed as dangerous waste.[2][4]
-
Ethyl Acetate Moiety (Ester): While esters are generally less hazardous than pyrazoles and aldehydes, they contribute to the organic nature of the compound, necessitating disposal as a chemical solvent waste rather than aqueous waste.[5]
Based on this analysis, this compound must be handled as a hazardous substance. The table below summarizes the inferred risks and the necessary personal protective equipment (PPE).
| Hazard Category | Inferred Risk based on Functional Groups | Required Personal Protective Equipment (PPE) |
| Acute Toxicity | Potentially harmful or toxic if swallowed, inhaled, or absorbed through the skin. | Standard laboratory attire (lab coat), chemical-resistant gloves (Nitrile), safety goggles. |
| Irritation | Potential for skin and serious eye irritation/damage. | Handle in a well-ventilated area or chemical fume hood.[6] |
| Chronic Toxicity | Potential for organ damage through prolonged or repeated exposure. | Minimize exposure quantity and duration. |
| Environmental | Potentially harmful to aquatic organisms. | Prevent release to the environment; do not dispose down the drain.[3][4] |
Part 2: Waste Segregation and Containment Protocol
Proper segregation at the point of generation is a critical step in preventing dangerous chemical reactions and ensuring compliant disposal.[7][8][9]
-
Designate a Waste Stream: All waste containing this compound should be designated as "Non-Halogenated Organic Solvent Waste."
-
Avoid Co-mingling: Do not mix this waste stream with incompatible materials.[8] Key incompatibilities to avoid include:
-
Strong Oxidizing Agents: May react violently with the pyrazole or aldehyde moiety.
-
Strong Acids and Bases: Can catalyze unintended reactions or degradation.
-
Aqueous Waste: Keep organic and aqueous waste streams separate.
-
Halogenated Solvents: Mixing halogenated and non-halogenated waste increases disposal costs and complexity.[10]
-
-
Select Appropriate Containers: Use only containers approved for chemical waste.[11] The container must be:
Part 3: Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company, which will typically use high-temperature incineration.[12]
Caption: Disposal workflow for this compound waste.
-
Unused or Surplus Reagent (Solid):
-
If in its original container, ensure the container is sealed, in good condition, and properly labeled.
-
Request a waste pickup from your institution's Environmental Health and Safety (EH&S) department. Do not attempt to dispose of it as regular trash.[12]
-
-
Liquid Waste (Solutions):
-
Carefully transfer solutions containing the compound into a designated "Non-Halogenated Organic Solvent Waste" container.
-
Ensure the waste container is kept closed except when actively adding waste.[4]
-
Fill the container to no more than 90% capacity to allow for vapor expansion.
-
On the hazardous waste label, list all chemical constituents and their approximate percentages.[4]
-
-
Contaminated Solid Waste:
-
Collect materials grossly contaminated with the compound, such as gloves, weighing papers, or silica gel, in a separate, clearly labeled, sealed plastic bag or a wide-mouth solid waste container.[12]
-
Label the container as "Solid Waste Contaminated with this compound."
-
-
Empty Containers:
-
A container that held the compound is not considered "empty" until it has been triple-rinsed.[6][11]
-
The first rinseate must be collected and disposed of as hazardous liquid waste.[4]
-
Subsequent rinses may be permissible for drain disposal, but only with explicit approval from your institution's EH&S office.
-
Once triple-rinsed and air-dried, deface the original label and dispose of the container according to institutional guidelines for glass or plastic recycling.[11]
-
Part 4: Regulatory and Compliance Context
All hazardous waste disposal is governed by strict regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the Environmental Protection Agency (EPA).[7][13][14] These regulations mandate the "cradle-to-grave" management of hazardous materials, meaning the generator (your laboratory) is responsible for the waste from its creation to its ultimate disposal.[15] Adherence to the procedures outlined in this guide and your institution's specific policies is mandatory for compliance.
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
- Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. (2025). BenchChem.
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from [Link]
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
-
Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center. Retrieved from [Link]
- Proper Disposal Procedures for Cy3 NHS Ester. (2025). BenchChem.
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]
-
Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. Retrieved from [Link]
- Laboratory Waste Guide 2025. (2025).
- Ester Disposal. (2008). Chemtalk - #1 Science Forum For Lab Technicians.
- Focus on: Treatment by Aldehyde Deactivation. (n.d.). Washington State Department of Ecology.
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
- Proper Disposal Procedures for IANBD Ester: A Guide for Laboratory Professionals. (2025). BenchChem.
- Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison BME Shared Labs.
-
Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]
- Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
- Aldrich P56607 - SAFETY DATA SHEET. (2024, October 18). Sigma-Aldrich.
-
Guidelines for Segregating and Combining Chemical Wastes into Containers. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024, June). Journal of Emerging Technologies and Innovative Research (JETIR).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 3. otago.ac.nz [otago.ac.nz]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. chemtalk.com.au [chemtalk.com.au]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. acewaste.com.au [acewaste.com.au]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. vumc.org [vumc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. epa.gov [epa.gov]
- 14. axonator.com [axonator.com]
- 15. epa.gov [epa.gov]
Personal protective equipment for handling Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
A Researcher's Guide to Safely Handling Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
As a cornerstone in the synthesis of novel therapeutics, this compound is a compound of significant interest in drug discovery and development.[1][2][3] Its pyrazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and broad range of biological activities.[1][4][5] However, the very properties that make this molecule a valuable building block also necessitate a robust understanding and implementation of appropriate safety protocols. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound.
Understanding the Risks: A Proactive Approach to Safety
-
Skin and Eye Irritation: Many organic compounds, particularly those with reactive functional groups like aldehydes, can cause irritation upon contact with skin and eyes.[6][7][8]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[6][7][8]
-
Flammability: The presence of the ethyl acetate component suggests that the compound may be flammable.[9][10]
-
Potential for Drowsiness or Dizziness: Some organic solvents and related compounds can have effects on the central nervous system.[7][11]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is crucial.
Core Personal Protective Equipment (PPE) Requirements
A foundational PPE ensemble is mandatory for all work with this compound, regardless of the scale of the experiment.
| PPE Component | Specifications and Rationale |
| Eye Protection | Safety glasses with side-shields are the minimum requirement.[11] For operations with a higher risk of splashing, chemical splash goggles are essential. If there is a risk of eye discomfort from vapors, a full-face respirator should be used.[10] |
| Hand Protection | Solvent-resistant gloves are necessary.[9] Nitrile or neoprene gloves are generally a good starting point, but it is critical to consult the glove manufacturer's compatibility chart for the specific chemicals being used.[10] Gloves must be inspected for any signs of degradation or perforation before each use and replaced when worn.[9] |
| Body Protection | A laboratory coat is required to protect against incidental contact. For larger scale operations or when there is a significant risk of splashing, a chemically resistant apron or suit should be worn over the lab coat.[11] |
| Foot Protection | Closed-toe shoes are mandatory in any laboratory setting. Safety shoes are recommended for additional protection.[11] |
Operational Safety: From Weighing to Quenching
Safe handling extends beyond simply wearing the correct PPE. The following procedural steps are designed to minimize exposure and mitigate risks throughout the experimental workflow.
1. Engineering Controls are Your First Line of Defense:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and reaction setup, should be performed in a certified chemical fume hood to ensure adequate ventilation and prevent the buildup of vapors.[7][9]
-
Explosion-Proof Equipment: Given the potential flammability, all electrical equipment used in the vicinity should be explosion-proof.[9][10][11]
-
Grounding and Bonding: To prevent the buildup of static electricity, which can be an ignition source, ensure that all containers and receiving equipment are properly grounded and bonded.[9][10][11]
2. Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure that an eyewash station and safety shower are readily accessible.[7][9]
-
Weighing: Don PPE as outlined in the table above. Weigh the solid compound in the fume hood. Use non-sparking tools.[9][10][11]
-
Dissolution and Reaction: Add solvents and reagents within the fume hood. Keep the container tightly closed when not in use.[9][11]
-
Heating and Refluxing: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[11]
-
Work-up and Extraction: Perform all liquid-liquid extractions and quenching procedures in the fume hood. Be aware that pressure may build up in separatory funnels.
-
Post-Handling: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][11]
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Spill Management and Disposal Plan
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[8] Place the absorbed material into a suitable, labeled container for disposal.
-
Large Spills: Evacuate the area immediately. If the material is flammable, remove all sources of ignition.[9][11] Wear a self-contained breathing apparatus and a protective suit for cleanup.[11]
-
Disposal: All waste containing this compound, including contaminated absorbents and empty containers, must be disposed of as hazardous waste through an approved waste disposal plant.[9][11] Do not allow the material to enter drains or the environment.[11]
Long-Term Storage and Stability
Proper storage is essential for maintaining the integrity of the compound and ensuring laboratory safety.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][11] Keep away from heat, sparks, open flames, and other ignition sources.[9][10][11]
-
Incompatibilities: While specific incompatibility data is not available for this compound, it is prudent to store it away from strong oxidizing agents.[10]
By adhering to these guidelines, researchers can confidently and safely work with this compound, unlocking its potential in the advancement of medicine while prioritizing personal and environmental safety.
References
- Material Safety D
- SAFETY DATA SHEET Ethyl Acet
- SAFETY D
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-22).
- Material Safety D
- SAFETY D
- Material Safety D
- Ethyl acetate - SAFETY D
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023-11-07). [Link]
-
Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation - MDPI. [Link]
-
Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade | Request PDF - ResearchGate. (2025-06-03). [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. uwm.edu [uwm.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. medline.com [medline.com]
- 10. chempoint.com [chempoint.com]
- 11. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
